Roxifiban Acetate
Description
See also: Roxifiban (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
176022-59-6 |
|---|---|
Molecular Formula |
C23H33N5O8 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
acetic acid;methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O6.C2H4O2/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23;1-2(3)4/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29);1H3,(H,3,4)/t15-,17+;/m1./s1 |
InChI Key |
WDEMHBVIYZGQCD-KALLACGZSA-N |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |
Canonical SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |
Appearance |
Solid powder |
Other CAS No. |
176022-59-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2S)-3-(2-((5S)-3-(p-amidinophenyl)-2-isoxazolin-5-yl)acetamido)-2-(carboxyamino)propionic acid, 2-butyl methyl ester, monoacetate DMP 754 DMP-754 DMP754 methyl N(3)-(2-(3-(4-formamidinophenyl)isoxazolin-5-yl)acetyl)-N(2)-(1-butyloxycarbonyl)-2,3-diaminopropionate roxifiban acetate |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Roxifiban Acetate as a GP IIb/IIIa Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roxifiban acetate is a prodrug that is rapidly converted in the body to its active form, XV459, a potent and specific antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor, also known as integrin αIIbβ3, plays a pivotal role in the final common pathway of platelet aggregation, regardless of the initial agonist.[1][3] By blocking the binding of fibrinogen to the GP IIb/IIIa receptor, Roxifiban effectively inhibits platelet aggregation and thrombus formation.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of Roxifiban, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows. Although development of Roxifiban was discontinued, the extensive research into its mechanism of action provides valuable insights into the development of antiplatelet therapies.[5]
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Platelet activation and subsequent aggregation are critical events in hemostasis and thrombosis. Various agonists, such as adenosine diphosphate (ADP), collagen, and thrombin, can initiate platelet activation through distinct signaling pathways. However, all these pathways converge on the activation of the GP IIb/IIIa receptor.
Upon activation, the GP IIb/IIIa receptor undergoes a conformational change, increasing its affinity for its primary ligand, fibrinogen.[4] Fibrinogen, a dimeric molecule, can then bridge adjacent platelets by binding to their activated GP IIb/IIIa receptors, leading to the formation of a platelet aggregate.
Roxifiban's active metabolite, XV459, is a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence found in fibrinogen, which is crucial for its binding to the GP IIb/IIIa receptor.[4] By competitively inhibiting this interaction, XV459 effectively prevents fibrinogen-mediated cross-linking of platelets and, consequently, platelet aggregation.[1][4]
Quantitative Data on Roxifiban's Activity
The efficacy of Roxifiban as a GP IIb/IIIa antagonist has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Binding Affinity of Roxifiban (Active Form, XV459)
| Parameter | Value | Species | Comments | Reference(s) |
| IC50 (Platelet Aggregation) | 0.030 - 0.05 µmol/L | Human | Inhibition of platelet aggregation induced by various agonists. | [1] |
| Kd (Binding Affinity) | 1 - 2 nmol/L | Human | High affinity for both resting and activated platelets. | [1] |
| Binding to Activated Platelets | 27-32% | Rat | In vitro binding of 99mTc-roxifiban to activated platelets. | [5] |
Table 2: Comparative In Vitro Potency of GP IIb/IIIa Antagonists
| Compound (Active Form) | IC50 for inhibiting 125I-Fibrinogen binding to activated human platelets | Relative Potency vs. Orbofiban | Reference(s) |
| Roxifiban (XV459) | Lowest IC50 | 5 - 10 fold greater potency | [4] |
| Orbofiban | Higher IC50 | - | [4] |
| Sibrafiban | Higher IC50 | - | [4] |
| SR121566 | Higher IC50 | - | [4] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties of Roxifiban
| Parameter | Value | Species | Study Details | Reference(s) |
| Oral Bioavailability | 20.8% | Dog | - | [1] |
| Time to measurable plasma concentrations of XV459 | Rapid | Human | Following oral administration of Roxifiban. | [2] |
| Inhibition of ADP-induced Platelet Aggregation (IPA) | Dose-dependent | Human | Clear dose response with 0.5 and 1.0 mg doses. | [2] |
| ED90-100 (Cyclic Flow Reduction) | <0.1 mg/kg IV or PO | Dog | Prevention of cyclic flow reduction in a canine model. | [1] |
Detailed Experimental Protocols
To ensure reproducibility and a thorough understanding of the presented data, this section outlines the methodologies for key experiments cited in the study of Roxifiban.
Radioligand Binding Assay for GP IIb/IIIa Receptor Affinity
This assay is fundamental for determining the binding affinity (Kd) of a ligand to its receptor.
Methodology:
-
Preparation of Platelet Membranes:
-
Human platelets are isolated from whole blood by differential centrifugation.
-
Platelets are washed and then lysed to prepare a membrane fraction containing the GP IIb/IIIa receptors.
-
The protein concentration of the membrane preparation is determined.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to GP IIb/IIIa (e.g., 3H-XV459 or 125I-Fibrinogen) is incubated with the platelet membranes.[4]
-
Increasing concentrations of the unlabeled competitor (Roxifiban's active form, XV459) are added to displace the radiolabeled ligand.
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.
-
The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected in an anticoagulant (e.g., citrate).
-
PRP is obtained by centrifuging the whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.
-
-
Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established with PRP (0% aggregation), and a maximum transmission is set with PPP (100% aggregation).
-
A platelet agonist, such as ADP (e.g., 10 µM), is added to the PRP to induce aggregation.[2]
-
To test the effect of an inhibitor, PRP is pre-incubated with various concentrations of Roxifiban (XV459) before the addition of the agonist.
-
-
Data Analysis:
-
The extent of platelet aggregation is recorded over time.
-
The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in the maximum aggregation response.
-
Flow Cytometry for Platelet Activation Markers (e.g., P-selectin Expression)
Flow cytometry is used to assess the expression of activation-dependent markers on the surface of individual platelets.
Methodology:
-
Blood Collection and Treatment:
-
Immunofluorescent Staining:
-
The blood samples are incubated with fluorescently labeled monoclonal antibodies specific for platelet markers (e.g., a general platelet marker like CD41/GP IIb) and an activation marker (e.g., CD62P/P-selectin).
-
-
Flow Cytometric Analysis:
-
The samples are analyzed on a flow cytometer.
-
Platelets are identified based on their light scatter properties and positive staining for the general platelet marker.
-
The expression of the activation marker (e.g., P-selectin) on the platelet population is quantified by measuring the fluorescence intensity.
-
-
Data Analysis:
-
The percentage of platelets expressing the activation marker and the mean fluorescence intensity are determined for each condition.
-
The effect of Roxifiban on agonist-induced platelet activation is assessed by comparing the results from the treated samples to the control samples.
-
In Vivo Efficacy: Canine Models of Thrombosis
The antithrombotic efficacy of Roxifiban has been demonstrated in canine models of arterial thrombosis.
Methodology:
-
Thrombosis Induction:
-
In an anesthetized dog, thrombosis is induced in a coronary or carotid artery.
-
This can be achieved by electrolytic injury, where a small electrical current is applied to the arterial wall, or by mechanical injury, such as clamping and stenosis.[1]
-
-
Drug Administration:
-
Efficacy Assessment:
-
The primary endpoint is the prevention of occlusive thrombus formation and the maintenance of arterial blood flow.
-
Blood flow is monitored using a Doppler flow probe.
-
The incidence of occlusive and non-occlusive thrombosis and the thrombus mass are determined at the end of the experiment.
-
Conclusion
This compound, through its active metabolite XV459, is a potent and specific antagonist of the GP IIb/IIIa receptor. Its mechanism of action, centered on the competitive inhibition of fibrinogen binding, effectively blocks the final common pathway of platelet aggregation. The quantitative data from in vitro and in vivo studies consistently demonstrate its high affinity and efficacy in inhibiting platelet function and preventing thrombosis. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel antiplatelet therapies targeting the critical GP IIb/IIIa receptor. While the clinical development of Roxifiban was halted, the wealth of scientific knowledge generated remains a valuable resource for researchers in the field of cardiovascular drug discovery.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helena.com [helena.com]
Roxifiban Acetate: A Technical Deep Dive into its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxifiban Acetate, a prodrug of the potent glycoprotein (GP) IIb/IIIa receptor antagonist Roxifiban (XV459), represents a significant area of study in the development of antiplatelet therapeutics. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways for this compound. Key quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols for pivotal studies and visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound is chemically designated as methyl (S)-2-((butoxycarbonyl)amino)-3-(2-((R)-3-(4-carbamimidoylphenyl)-4,5-dihydroisoxazol-5-yl)acetamido)propanoate acetate. As a prodrug, it is readily hydrolyzed in the body to its active form, Roxifiban, which is responsible for its therapeutic effects.
The structural details and key chemical identifiers for this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | methyl (S)-2-((butoxycarbonyl)amino)-3-(2-((R)-3-(4-carbamimidoylphenyl)-4,5-dihydroisoxazol-5-yl)acetamido)propanoate acetate[1] |
| Synonyms | DMP 754, DMP-754[1] |
| CAS Number | 176022-59-6[1] |
| Molecular Formula | C23H33N5O8 (as acetate salt)[1][2] |
| Molecular Weight | 507.54 g/mol [1][3] |
| SMILES | CCCCOC(=O)N--INVALID-LINK--C(=O)OC.CC(=O)O[3] |
| InChIKey | WDEMHBVIYZGQCD-KALLACGZSA-N[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the careful construction of its complex molecular architecture. While specific, detailed, step-by-step public domain protocols for the final assembly of this compound are limited, the general synthetic strategy can be inferred from related literature and patents. A plausible synthetic workflow is outlined below.
Caption: A high-level overview of the synthetic strategy for this compound.
Experimental Protocols (Representative)
While a complete, validated protocol is not publicly available, the following represents a generalized procedure based on common organic synthesis techniques for similar compounds.
Step 1: Synthesis of Key Intermediates The synthesis would likely begin with the preparation of two key fragments: a protected diaminopropanoate derivative and the (R)-3-(4-cyanophenyl)-4,5-dihydroisoxazole-5-acetic acid moiety. The latter can be synthesized through a 1,3-dipolar cycloaddition reaction.
Step 2: Peptide Coupling The protected diaminopropanoate and the isoxazoline acetic acid derivative are coupled using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in an appropriate aprotic solvent like dichloromethane or dimethylformamide.
Step 3: Amidine Formation The cyano group on the phenyl ring is converted to the amidine. This is typically achieved via the Pinner reaction, where the nitrile is treated with an alcohol (e.g., ethanol) and hydrogen chloride gas to form an imidate, which is then reacted with ammonia.
Step 4: Deprotection and Acetate Salt Formation Any protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions. The final free base of Roxifiban is then treated with acetic acid to form the acetate salt, which may improve its stability and solubility.
Mechanism of Action: GP IIb/IIIa Receptor Antagonism
This compound's therapeutic effect stems from its active metabolite, Roxifiban, which is a potent and selective antagonist of the Glycoprotein IIb/IIIa (integrin αIIbβ3) receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation.
Platelet Aggregation Signaling Pathway
Platelet activation is initiated by various agonists like ADP, thrombin, and collagen, which bind to their respective receptors on the platelet surface. This triggers an "inside-out" signaling cascade, leading to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to aggregation and thrombus formation.
Caption: The signaling cascade of platelet aggregation and the inhibitory action of Roxifiban.
Quantitative Data on Receptor Binding and Platelet Inhibition
Roxifiban exhibits high affinity for the GP IIb/IIIa receptor and potently inhibits platelet aggregation induced by various agonists.
| Parameter | Value | Reference |
| Roxifiban (XV459) Kd for GP IIb/IIIa | 1-2 nmol/L | [4] |
| IC50 for ADP-induced Platelet Aggregation | 0.030 to 0.05 µmol/L | [4] |
| Oral Bioavailability (in dogs) | 20.8% |
Experimental Workflow for In Vitro Evaluation
The antiplatelet activity of compounds like Roxifiban is typically assessed through a series of in vitro experiments. A standard workflow for such an evaluation is depicted below.
Caption: A typical experimental workflow for assessing the antiplatelet efficacy of this compound in vitro.
Experimental Protocol: Platelet Aggregation Assay
Objective: To determine the in vitro potency of this compound in inhibiting platelet aggregation.
Materials:
-
Freshly drawn human venous blood from healthy, aspirin-free donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Platelet agonists (e.g., adenosine diphosphate (ADP), collagen).
-
Platelet-poor plasma (PPP) as a reference.
-
Light transmittance aggregometer.
Procedure:
-
Blood Collection and PRP Preparation: Blood is collected into tubes containing sodium citrate and centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Incubation: Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Aggregation Measurement: The PRP samples are placed in the aggregometer, and a baseline is established using PPP. A platelet agonist is added to induce aggregation, and the change in light transmittance is recorded over time.
-
Data Analysis: The percentage of platelet aggregation is calculated for each concentration of this compound. The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound, as a prodrug of a potent GP IIb/IIIa inhibitor, holds a significant place in the study of antiplatelet agents. A thorough understanding of its chemical structure, synthesis, and mechanism of action is crucial for the development of novel and improved antithrombotic therapies. This technical guide provides a foundational resource for researchers, offering detailed information and visual representations to facilitate further investigation and drug development efforts in this important therapeutic area.
References
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Roxifiban Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxifiban Acetate (formerly known as DMP-754) is an orally active prodrug of the potent and specific glycoprotein (GP) IIb/IIIa receptor antagonist, XV459. As a key mediator in the final common pathway of platelet aggregation, the GPIIb/IIIa receptor is a critical target for antiplatelet therapies aimed at preventing thrombotic events in patients with cardiovascular diseases. This technical guide provides a comprehensive overview of the pharmacokinetics, oral bioavailability, and analytical methodologies associated with this compound and its active metabolite, XV459.
Mechanism of Action
This compound is an ester prodrug that undergoes hydrolysis after oral administration to form its active metabolite, XV459.[1] XV459 is a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, which is crucial for the binding of fibrinogen to the GPIIb/IIIa receptor on platelets. By competitively inhibiting this binding, XV459 effectively blocks the final step in platelet aggregation, regardless of the initial agonist.[1]
Signaling Pathway of GPIIb/IIIa Receptor in Platelet Aggregation
The following diagram illustrates the signaling pathway leading to platelet aggregation and the point of inhibition by Roxifiban's active metabolite, XV459.
References
An In-depth Technical Guide to Roxifiban Acetate and its Active Metabolite XV459
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roxifiban Acetate (DMP754) is an orally bioavailable prodrug that undergoes rapid and complete conversion to its active metabolite, XV459, a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] As the final common pathway for platelet aggregation, the GPIIb/IIIa receptor represents a critical target for antiplatelet therapy. This guide provides a comprehensive technical overview of this compound and XV459, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks. Although the clinical development of this compound was discontinued, the data gathered from its investigation offer valuable insights into the development of oral GPIIb/IIIa inhibitors.[3]
The Prodrug Concept: From this compound to XV459
This compound was designed as a methyl ester prodrug to enhance oral bioavailability.[1] Following oral administration, it is rapidly and completely hydrolyzed by esterases in the blood and liver to form the active carboxylic acid metabolite, XV459.[2] This conversion is highly efficient, with no detectable plasma levels of the parent prodrug.[4]
Chemical Structures
-
This compound (DMP754): The methyl ester prodrug.
-
XV459: The active carboxylic acid metabolite.
Mechanism of Action: GPIIb/IIIa Receptor Antagonism
XV459 is a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, which is the recognition site for adhesive proteins like fibrinogen on the GPIIb/IIIa receptor.[2] By competitively inhibiting the binding of fibrinogen to this receptor, XV459 blocks the final common pathway of platelet aggregation, regardless of the initial agonist.[4][5] This leads to a potent antiplatelet effect.
The binding of XV459 to the GPIIb/IIIa receptor is characterized by high affinity and a relatively slow dissociation rate, which contributes to its prolonged pharmacodynamic effect.[4][5]
Figure 1: Mechanism of action of this compound and its active metabolite XV459.
Quantitative Data
The following tables summarize the key quantitative data for XV459, the active metabolite of this compound.
In Vitro Potency and Binding Affinity
| Parameter | Species | Agonist | Value | Reference(s) |
| IC50 (Platelet Aggregation) | Human | ADP, TRAP, Collagen | 0.030 - 0.060 µM | [1] |
| Dog | ADP | 0.027 µM | [1] | |
| Baboon | ADP | 0.040 µM | [1] | |
| IC50 (Fibrinogen Binding) | Human | - | 0.011 µM | [1] |
| Dog | - | 0.009 µM | [1] | |
| Baboon | - | 0.008 µM | [1] | |
| Kd (Binding Affinity) | Human | Resting & Activated Platelets | 1 - 2 nM | [4][5] |
Pharmacokinetic Parameters of XV459
| Parameter | Species | Dose | Route | Value | Reference(s) |
| Oral Bioavailability (of Roxifiban) | Dog | - | Oral | 20.8% | [5] |
| Terminal Half-life (t1/2) | Dog | 0.04, 0.4, 1.0 mg/kg | IV | 10.4 - 12.2 hours | [4] |
| Guinea Pig | 0.5 µg/kg | IV | 2.8 hours | [6] | |
| Systemic Clearance (CL) | Dog | Dose-dependent | IV | Increases with dose | [4] |
| Guinea Pig | 0.5 µg/kg | IV | 1.42 mL/min/kg | [6] | |
| Volume of Distribution (Vss) | Dog | Dose-dependent | IV | Increases with dose | [4] |
| Guinea Pig | 0.5 µg/kg | IV | 0.24 L/kg | [6] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Platelet Aggregation Assay
Objective: To determine the concentration-dependent inhibition of platelet aggregation by XV459.
Methodology:
-
Blood Collection: Whole blood is drawn from human volunteers or animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Assay Procedure:
-
PRP is placed in a cuvette in a light transmittance aggregometer and warmed to 37°C.
-
Various concentrations of XV459 or vehicle control are added to the PRP and incubated for a specified time.
-
A platelet agonist such as Adenosine Diphosphate (ADP), Thrombin Receptor Agonist Peptide (TRAP), or collagen is added to induce aggregation.
-
The change in light transmittance is recorded over time as platelets aggregate.
-
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of XV459 that inhibits 50% of the maximal aggregation) is determined from the dose-response curve.[1]
Fibrinogen Binding Assay
Objective: To measure the ability of XV459 to inhibit the binding of fibrinogen to GPIIb/IIIa receptors on activated platelets.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from whole blood by centrifugation and resuspension in a suitable buffer.
-
Assay Procedure:
-
Platelets are activated with an agonist (e.g., ADP).
-
125I-labeled fibrinogen and varying concentrations of XV459 are added to the activated platelets.
-
The mixture is incubated to allow for binding.
-
Bound and free 125I-fibrinogen are separated by centrifugation through a silicone oil layer.
-
-
Data Analysis: The radioactivity of the platelet pellet is measured using a gamma counter to quantify the amount of bound fibrinogen. The IC50 value is calculated as the concentration of XV459 that inhibits 50% of the specific binding of 125I-fibrinogen.[1][7]
In Vivo Canine Arterial Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound and XV459 in a living animal model.
Methodology:
-
Animal Preparation: Anesthetized dogs are instrumented to monitor arterial blood flow in the carotid or femoral artery.
-
Thrombosis Induction: Arterial thrombosis is induced by either:
-
Electrolytic Injury: A low-level anodal current (e.g., 200 µA) is applied to the external surface of the artery to induce endothelial damage and thrombus formation.[5]
-
Mechanical Injury: The artery is mechanically clamped, and a stenosis is created to induce cyclic flow reductions, indicative of recurrent platelet-rich thrombus formation and dislodgement.[5]
-
-
Drug Administration: this compound is administered orally (PO), or XV459 is administered intravenously (IV) before or after the induction of thrombosis.[5]
-
Efficacy Assessment: The primary endpoint is the prevention of occlusive thrombus formation or the abolition of cyclic flow reductions, as measured by the arterial blood flow probe.[5]
References
- 1. | BioWorld [bioworld.com]
- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition and exposure of the fibrinogen receptor antagonist XV459 on alphaIIBbeta3 binding sites in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet GPIIb/IIIa antagonist, XV459, in heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding Affinity and Kinetics of Roxifiban Acetate to Platelet Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxifiban Acetate, a prodrug that is rapidly converted to its active form, XV459, is a non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor, also known as integrin αIIbβ3, represents the final common pathway for platelet aggregation, regardless of the initial agonist.[1][3] By blocking the binding of fibrinogen to GPIIb/IIIa, Roxifiban effectively inhibits platelet aggregation and thrombus formation.[3][4] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to platelet receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.
Data Presentation
The binding characteristics of Roxifiban's active metabolite, XV459, have been determined through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and affinity.
Table 1: Binding Affinity of Roxifiban's Active Form (XV459) to Platelet GPIIb/IIIa Receptors
| Parameter | Value | Species | Assay Conditions | Reference |
| Kd | 1 - 2 nmol/L | Human | Radioligand binding assay with resting and activated platelets. | [1] |
| IC50 | 0.030 - 0.05 µmol/L | Human | Inhibition of platelet aggregation induced by various agonists. | [1] |
Table 2: Comparative Inhibitory Potency of XV459 on Platelet Aggregation
| Agonist | IC50 (µmol/L) | Anticoagulant | Reference |
| ADP (10 µM) | 0.024 - 0.032 | Citrate | [1] |
| Collagen | Not Specified | Not Specified | [1] |
| Epinephrine | Not Specified | Not Specified | [1] |
| Thrombin Receptor Agonist Peptide (TRAP) | Not Specified | Not Specified | [1] |
Note: While specific IC50 values for all agonists are not detailed in the provided search results, the literature consistently states that Roxifiban is a potent inhibitor regardless of the agonist used.
Experimental Protocols
The determination of the binding affinity and kinetics of Roxifiban involves several key in vitro experiments. The methodologies for these are detailed below.
Radioligand Competitive Binding Assay
This assay is employed to determine the binding affinity (Kd and IC50) of Roxifiban for the GPIIb/IIIa receptor.
a. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
b. Binding Assay Protocol:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand that binds to GPIIb/IIIa (e.g., 125I-Fibrinogen) with the prepared PRP.
-
Add increasing concentrations of the unlabeled competitor, Roxifiban's active form (XV459).
-
Incubate the mixture at 37°C for a predetermined time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled GPIIb/IIIa antagonist.
-
Calculate the specific binding by subtracting non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Light Transmittance Aggregometry (LTA)
LTA is utilized to assess the inhibitory effect of Roxifiban on platelet aggregation induced by various agonists.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Prepare PRP as described in the radioligand binding assay protocol.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
b. Aggregometry Protocol:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using autologous PPP.
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known concentration of Roxifiban (XV459) or vehicle control to the PRP and incubate for a specified period.
-
Initiate platelet aggregation by adding an agonist such as ADP (e.g., 10 µM final concentration) or collagen.
-
Record the change in light transmittance for a set duration (e.g., 5-10 minutes).
-
The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of Roxifiban to that of the vehicle control.
Mandatory Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by Roxifiban
References
- 1. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of roxifiban, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
In Vitro Antiplatelet Activity of Roxifiban Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxifiban Acetate, a prodrug that is rapidly converted to its active form, Roxifiban (XV459), is a potent and specific non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor serves as the final common pathway for platelet aggregation, regardless of the initial agonist. This technical guide provides an in-depth overview of the in vitro antiplatelet activity of Roxifiban, summarizing key quantitative data, detailing experimental methodologies for its assessment, and illustrating the relevant biological pathways and experimental workflows.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The GPIIb/IIIa receptor, an integrin expressed on the surface of platelets, plays a pivotal role in this process by binding to fibrinogen and other adhesive ligands, leading to the formation of a platelet plug. Dysregulation of this process can lead to thrombotic events such as myocardial infarction and stroke. This compound represents a therapeutic strategy aimed at potently and selectively inhibiting this key step in platelet aggregation. In vitro studies have been crucial in characterizing its pharmacological profile, demonstrating its high affinity, slow dissociation rate, and potent inhibition of platelet function.
Quantitative Assessment of Antiplatelet Activity
The inhibitory potency of Roxifiban's active form has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Inhibitory Potency of Roxifiban (Active Form, XV459) and Comparators
| Compound | Assay | Agonist | IC50 (nM) | Reference |
| Roxifiban (XV459) | Platelet Aggregation | ADP (20 µM) | 27 | [1] |
| Orbofiban | Platelet Aggregation | ADP (20 µM) | 105 | [1] |
| Abciximab | Platelet Aggregation | ADP (20 µM) | 74 | [1] |
| Tirofiban | Platelet Aggregation | ADP (20 µM) | 55 | [1] |
| Eptifibatide | Platelet Aggregation | ADP (20 µM) | 238 | [1] |
| Roxifiban (XV459) | ¹²⁵I-Fibrinogen Binding | - | Lower than other GPIIb/IIIa antagonists | [2] |
Note: The active form of Roxifiban demonstrated high potency in inhibiting platelet aggregation, with a lower IC50 value compared to several other GPIIb/IIIa antagonists.[1][2] The inhibition was found to be independent of the agonist or the anticoagulant used.[2]
Mechanism of Action: Targeting the Final Common Pathway
Roxifiban acts as a direct antagonist of the GPIIb/IIIa receptor. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. This fibrinogen binding bridges adjacent platelets, leading to aggregation. Roxifiban competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation.[2]
Figure 1. Signaling pathway of Roxifiban's antiplatelet action.
Detailed Experimental Protocols
The in vitro antiplatelet activity of Roxifiban has been characterized using a variety of standard laboratory techniques. Below are detailed methodologies for key experiments.
Platelet Aggregation Assay (Optical Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Roxifiban: Pre-incubate the PRP with various concentrations of Roxifiban or a vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiation of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin receptor activating peptide - TRAP) to the PRP in an aggregometer cuvette with continuous stirring at 37°C.
-
Data Acquisition: Monitor the change in light transmission for a set period (e.g., 5-10 minutes) using an optical aggregometer. The extent of aggregation is expressed as the maximum percentage change in light transmission.
-
Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of Roxifiban relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the Roxifiban concentration.
References
The Rise and Fall of Oral Glycoprotein IIb/IIIa Inhibitors: A Technical Guide to a Promising Target
The pursuit of potent, orally available antiplatelet agents led to the development of glycoprotein (GP) IIb/IIIa receptor inhibitors, a class of drugs designed to block the final common pathway of platelet aggregation. While the intravenous versions of these inhibitors found a niche in acute coronary syndromes and percutaneous coronary interventions, the oral formulations, despite initial optimism, ultimately failed to demonstrate a favorable risk-benefit profile in large-scale clinical trials. This technical guide provides an in-depth exploration of the discovery and development history of oral GP IIb/IIIa inhibitors, detailing the scientific rationale, key compounds, experimental methodologies, and the critical clinical trial findings that led to their eventual discontinuation.
The Rationale: Targeting the Final Step of Platelet Aggregation
The platelet glycoprotein IIb/IIIa receptor, a member of the integrin family (αIIbβ3), is the most abundant receptor on the platelet surface, with approximately 50,000 to 80,000 copies per platelet.[1] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind with high affinity to its primary ligand, fibrinogen.[2] A single fibrinogen molecule can bridge two adjacent platelets by binding to their activated GP IIb/IIIa receptors, leading to the formation of a platelet aggregate, the hallmark of thrombus formation.[1]
The development of GP IIb/IIIa inhibitors was inspired by the understanding of Glanzmann's thrombasthenia, a rare inherited bleeding disorder characterized by a deficiency or dysfunction of the GP IIb/IIIa receptor.[3] The observation that individuals with this condition have a pronounced bleeding tendency but are protected from arterial thrombosis highlighted the therapeutic potential of targeting this receptor. The initial success of intravenous GP IIb/IIIa inhibitors, such as abciximab, eptifibatide, and tirofiban, in high-risk cardiovascular settings fueled the development of orally active formulations for chronic use.[3][4][5] The hypothesis was that long-term, continuous inhibition of platelet aggregation with an oral agent could prevent thrombotic events in a broader population of patients with cardiovascular disease.[6]
Key Oral GP IIb/IIIa Inhibitors: A Comparative Overview
Several non-peptidic, orally bioavailable GP IIb/IIIa inhibitors were advanced into clinical development. These compounds were designed as mimetics of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, which is recognized by the GP IIb/IIIa receptor.[7] The following table summarizes the key pharmacokinetic and pharmacodynamic properties of the most prominent oral GP IIb/IIIa inhibitors.
| Compound | Prodrug/Active Metabolite | Bioavailability (%) | Terminal Half-life (hours) | IC50 (nM) | Target Inhibition Level (%) | Key Clinical Trials |
| Xemilofiban | SC-54684A (prodrug) / SC-54701B (active) | Not specified | Not specified | Not specified | >50% | EXCITE, ORBIT[1][8] |
| Sibrafiban | Ro 48-3657 (double prodrug) / Ro 44-3888 (active) | 39%[8] | ~11 (active metabolite)[9] | Not specified | 25-50% | SYMPHONY, TIMI 12[8][10] |
| Orbofiban | Orbofiban (active) | ~28%[11] | ~18[11] | Not specified | Not specified | OPUS-TIMI 16, SOAR[1][11] |
| Lotrafiban | SB-214857 (prodrug) | Not specified | Not specified | 2.5 (Ki)[12] | 87-100% (dose-dependent) | BRAVO, APLAUD[7][12] |
| Roxifiban | DMP754 (prodrug) / XV459 (active) | Not specified | ~12 (active metabolite)[12] | Not specified | Dose-dependent | ROCKET[12][13] |
Experimental Protocols: From Bench to Bedside
The development of oral GP IIb/IIIa inhibitors involved a series of preclinical and clinical studies to characterize their efficacy and safety. Below are detailed methodologies for key experiments cited in their development.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for the GP IIb/IIIa receptor.
Protocol:
-
Membrane Preparation: Platelet-rich plasma (PRP) is obtained from healthy human donors. Platelets are isolated by centrifugation and washed. The platelet membranes containing the GP IIb/IIIa receptors are then prepared by sonication and ultracentrifugation.[14]
-
Radioligand: A radiolabeled ligand that specifically binds to the GP IIb/IIIa receptor, such as [3H]-tirofiban, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the platelet membrane preparation in the presence of increasing concentrations of the unlabeled test compound (the oral GP IIb/IIIa inhibitor).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid vacuum filtration through a glass fiber filter.[14]
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]
Ex Vivo Platelet Aggregation Assay
This assay measures the ability of a drug to inhibit platelet aggregation in response to various agonists.
Protocol:
-
Blood Collection: Venous blood is drawn from subjects (either healthy volunteers in early-phase studies or patients in clinical trials) who have been administered the oral GP IIb/IIIa inhibitor or placebo. The blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.[13][16]
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed.[13]
-
Light Transmission Aggregometry (LTA): LTA is performed using an aggregometer. A cuvette containing PRP is placed in the light path of the instrument, and the baseline light transmission is set to 0%. A cuvette with PPP is used to set the 100% transmission baseline.[13][17]
-
Agonist Addition: A platelet agonist, such as ADP (e.g., 5-20 µM), collagen, or thrombin receptor activating peptide (TRAP), is added to the PRP, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[11][17]
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. The inhibition of platelet aggregation is calculated by comparing the aggregation in samples from subjects treated with the drug to that in placebo-treated subjects.
Canine Model of Arterial Thrombosis
Animal models are crucial for evaluating the in vivo antithrombotic efficacy of new compounds before human trials.
Protocol:
-
Animal Preparation: Mongrel dogs are anesthetized, and a femoral or coronary artery is surgically exposed.[18][19]
-
Induction of Thrombosis: An arterial injury is created to induce thrombus formation. This can be achieved by various methods, including electrical injury, application of ferric chloride, or mechanical stenosis and endothelial damage.[18][20][21]
-
Drug Administration: The oral GP IIb/IIIa inhibitor is administered to the animals at different doses prior to the induction of thrombosis.
-
Monitoring of Thrombus Formation: Thrombus formation is monitored in real-time using methods such as an electromagnetic flow probe to measure blood flow (cyclic flow reductions indicate thrombus formation and embolization) or by labeling platelets with a radioactive isotope (e.g., 111In-oxine) and measuring the radioactivity at the site of injury.[18]
-
Outcome Measures: The primary outcome is the prevention or reduction in the size and frequency of thrombus formation in the drug-treated groups compared to a control group.
Signaling Pathways and Development Workflow
The following diagrams illustrate the key signaling pathway targeted by GP IIb/IIIa inhibitors and the general workflow of their discovery and development.
The Downfall: Insights from Pivotal Clinical Trials
Despite promising preclinical and early clinical data, the large-scale Phase III clinical trials of oral GP IIb/IIIa inhibitors uniformly failed to show a clinical benefit and, in some cases, suggested harm.[22]
| Trial | Drug | Patient Population | Key Findings |
| OPUS-TIMI 16 | Orbofiban | Acute Coronary Syndromes | No reduction in major cardiovascular events. Increased mortality in the orbofiban groups.[23] |
| SYMPHONY (1st & 2nd) | Sibrafiban | Post-Acute Coronary Syndromes | No benefit over aspirin. Increased bleeding. The second trial also showed a trend towards increased mortality.[10][24] |
| EXCITE | Xemilofiban | Percutaneous Coronary Intervention | No significant reduction in the primary composite endpoint of death, myocardial infarction, or urgent revascularization.[15] |
| BRAVO | Lotrafiban | Atherosclerotic Patients | Trial terminated early due to a lack of efficacy and a trend towards increased mortality. |
The consistent failure of these trials led to the discontinuation of the development of all major oral GP IIb/IIIa inhibitors. Several hypotheses have been proposed to explain these disappointing results:
-
Narrow Therapeutic Window: The dose of oral GP IIb/IIIa inhibitors required to achieve a therapeutic level of platelet inhibition often led to an unacceptable increase in bleeding complications.[6] Conversely, lower doses that were safer did not provide sufficient antithrombotic efficacy.
-
Variability in Platelet Inhibition: Unlike intravenous administration, oral dosing resulted in significant inter-individual variability in drug absorption and metabolism, leading to unpredictable levels of platelet inhibition.[6]
-
Partial Agonist Effect: Some studies suggested that at low or fluctuating plasma concentrations, certain oral GP IIb/IIIa inhibitors might act as partial agonists, paradoxically activating the GP IIb/IIIa receptor and promoting a prothrombotic state.[18][25] This could explain the observed increase in mortality.
-
Pro-aggregatory Effect: It has been proposed that the dissociation of the drug from the GP IIb/IIIa receptor could leave it in an activated state, ready to bind fibrinogen and promote aggregation.[18]
Conclusion: Lessons Learned and Future Directions
The story of oral GP IIb/IIIa inhibitors serves as a cautionary tale in drug development. A promising biological target and initial success with one route of administration do not guarantee success with another, especially for chronic therapy. The failure of these agents underscored the complexities of long-term, potent antiplatelet therapy and the delicate balance between preventing thrombosis and causing bleeding. While the development of oral GP IIb/IIIa inhibitors has been abandoned, the knowledge gained from their extensive preclinical and clinical evaluation has provided valuable insights into platelet biology and the challenges of developing oral antithrombotic agents. Future research in this area will likely focus on upstream targets in the platelet activation pathway that may offer a more favorable therapeutic window for chronic oral antiplatelet therapy.[22]
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Learning from the Recently Completed Oral Glycoprotein IIb/IIIa Receptor Antagonist Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 7. clinicalcardiology.org [clinicalcardiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Pharmacokinetics and pharmacodynamics of sibrafiban, an orally administered IIb/IIIa antagonist, in patients with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prevention of the formation of arterial thrombi using different antiplatelet drugs: experimental study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antithrombotic effect of Z4A5 on coronary thrombosis in a canine model of acute unstable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simple canine model of arterial thrombosis with endothelial injury suitable for investigation of thrombolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A canine model of acute coronary artery thrombosis for the evaluation of reperfusion strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Arterial Thrombosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Oral glycoprotein IIb/IIIa inhibition with orbofiban in patients with unstable coronary syndromes (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Xemilofiban/orbofiban: insight into drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility, Stability, and Formulation of Roxifiban Acetate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the physicochemical properties of Roxifiban Acetate, a prodrug of the potent glycoprotein (GP) IIb/IIIa receptor antagonist, Roxifiban (XV459). The information compiled herein is intended to guide researchers in the effective design and execution of preclinical studies by providing critical data on its solubility, stability profile, and formulation strategies for research purposes.
Core Concepts: Understanding this compound
This compound is a methyl ester prodrug designed for oral administration. In vivo, it undergoes rapid hydrolysis by esterases in the blood and liver to its active form, XV459, a zwitterionic molecule that acts as a potent and selective antagonist of the platelet GPIIb/IIIa receptor.[1] This receptor plays a crucial role in the final common pathway of platelet aggregation. By blocking this receptor, Roxifiban effectively inhibits platelet aggregation, a key process in thrombosis.[1][2][3]
The primary mechanism of action involves the inhibition of fibrinogen binding to the activated GPIIb/IIIa receptor on platelets, thereby preventing the formation of platelet aggregates.
Caption: Mechanism of action of this compound.
Solubility Profile
The solubility of this compound is a critical parameter for the preparation of stock solutions and formulations for in vitro and in vivo studies.
Quantitative Solubility Data
| Solvent/Medium | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble[2][4] |
| Saline | Not specified | Stable in solution for >8 hours (as a technetium complex)[5][6] |
| Serum | Not specified | Stable in solution for >8 hours (as a technetium complex)[5][6] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is a standard and reliable technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.
-
-
Quantification:
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of this compound to quantify the amount in the saturated solution.
-
Caption: Workflow for solubility determination by the shake-flask method.
Stability Profile
Understanding the stability of this compound under various conditions is essential for proper storage, handling, and interpretation of experimental results.
Storage Recommendations
Based on supplier data, the following storage conditions are recommended:
| Condition | Duration | Temperature | Atmosphere |
| Short-term | Days to weeks | 0 - 4 °C | Dry, dark[2][4] |
| Long-term | Months to years | -20 °C | Dry, dark[2][4] |
This compound is reported to be stable for several weeks at ambient temperature during shipping.[2][4]
Degradation Pathways
As an ester prodrug, this compound is susceptible to hydrolysis. In vivo, this is the intended activation pathway. However, chemical hydrolysis can occur under certain pH and temperature conditions. Other potential degradation pathways include oxidation and photolysis.
-
Hydrolysis: The ester linkage is the primary site of hydrolysis, yielding the active metabolite XV459 and methanol. This process is expected to be pH-dependent.[7]
-
Oxidation: The molecule contains several moieties that could be susceptible to oxidation. Forced degradation studies would be necessary to identify specific oxidation products.
-
Photolysis: Exposure to light, particularly UV radiation, may lead to degradation. Photostability testing according to ICH Q1B guidelines is recommended.[8]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
-
Stress Conditions:
-
Hydrolytic: Incubate solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C).
-
Oxidative: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Photolytic: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8]
-
Thermal: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
-
Sample Analysis:
-
At specified time points, analyze the stressed samples using a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Mass spectrometry (LC-MS/MS) can be used to identify the structure of the degradation products.[2][9]
-
Caption: Workflow for forced degradation studies of this compound.
Formulation for Research
The choice of formulation for this compound will depend on the intended research application (e.g., in vitro cell-based assays, in vivo animal studies).
Formulation for In Vitro Studies
For in vitro experiments, this compound is typically dissolved in an organic solvent, such as DMSO, to prepare a concentrated stock solution.[2][4] This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium for the experiment. It is crucial to consider the final concentration of the organic solvent in the assay to avoid solvent-induced artifacts.
Protocol for Preparing a DMSO Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add a sufficient volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Formulation for Oral Administration in Animal Studies
For oral gavage in animal models, a suspension or solution in a suitable vehicle is required. The choice of vehicle will depend on the desired dosing volume and the solubility characteristics of this compound in that vehicle.
Example Oral Formulation Vehicle (Suspension):
A common vehicle for oral administration of poorly water-soluble compounds in preclinical studies is a suspension in an aqueous medium containing a suspending agent and a wetting agent.
| Component | Function | Example Concentration |
| Carboxymethyl cellulose (CMC) | Suspending agent | 0.5 - 1.0% (w/v) |
| Tween 80 or Polysorbate 80 | Wetting agent | 0.1 - 0.5% (v/v) |
| Purified Water | Vehicle | q.s. to final volume |
Protocol for Preparing an Oral Suspension:
-
Prepare the vehicle by dissolving the wetting agent in purified water, followed by the gradual addition and dispersion of the suspending agent with continuous stirring until a uniform suspension is formed.
-
Accurately weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration and volume.
-
Continuously stir the suspension before and during dosing to ensure homogeneity.
Considerations for Formulation Development
-
Excipient Compatibility: It is essential to ensure the compatibility of this compound with the chosen excipients. Incompatibility can lead to degradation of the active pharmaceutical ingredient (API).[10][11] As an ester prodrug, care should be taken with excipients that may catalyze hydrolysis.[12][13]
-
Bioavailability: The oral bioavailability of this compound can be influenced by the formulation. For poorly soluble compounds, formulation strategies such as particle size reduction or the use of solubility enhancers may be considered to improve absorption.[3]
Conclusion
This technical guide provides a foundational understanding of the solubility, stability, and formulation of this compound for research purposes. While some data is available, further experimental work is required to fully characterize its physicochemical properties, particularly its aqueous solubility and degradation profile under various stress conditions. The provided protocols offer a starting point for researchers to develop appropriate methods for handling and formulating this promising antiplatelet agent in their preclinical investigations.
References
- 1. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric and NMR characterization of metabolites of roxifiban, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and evaluation of oral formulation for apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of seven active metabolites of roxifiban in human plasma by LC/MS/MS in the presence of an interfering displacer at millimolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 11. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]
- 12. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Preclinical Profile of Roxifiban Acetate: An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Roxifiban acetate (DMP-754) is a prodrug that is rapidly converted in vivo to its active metabolite, XV459, a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy. This technical guide provides a comprehensive overview of the preclinical studies and animal models used to evaluate the efficacy, mechanism of action, pharmacokinetics, and safety profile of this compound. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the discovery and development of novel antiplatelet agents.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
This compound's therapeutic effect is mediated by its active metabolite, XV459, which competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets.[1] This blockade prevents the formation of fibrinogen bridges between platelets, thereby inhibiting platelet aggregation, a critical step in thrombus formation.[2] XV459 exhibits high affinity for the GPIIb/IIIa receptor, with a dissociation constant (Kd) of 1 to 2 nmol/L for both resting and activated platelets.[3]
dot
Figure 1: Signaling pathway of Roxifiban's antiplatelet action.
Preclinical Efficacy in Animal Models of Thrombosis
The antithrombotic efficacy of this compound has been demonstrated in various animal models, with the canine model of arterial thrombosis being a key platform for its evaluation.
Quantitative Efficacy Data
The following table summarizes the key in vitro and in vivo efficacy data for roxifiban's active metabolite, XV459.
| Parameter | Value | Species/Model | Reference |
| IC50 (Platelet Aggregation) | 0.030 - 0.05 µmol/L | In vitro (agonist-induced) | [3] |
| Kd (GPIIb/IIIa Receptor) | 1 - 2 nmol/L | In vitro (human platelets) | [3] |
| ED90-100 (Cyclic Flow Reduction) | <0.1 mg/kg (IV or PO) | Canine | [3] |
| Oral Bioavailability | 20.8% | Canine | [3] |
Canine Electrolytic Injury Model of Carotid Artery Thrombosis
A widely utilized model to assess the efficacy of roxifiban involves inducing thrombosis in the carotid artery of dogs through electrolytic injury.
-
Animal Preparation: Beagle dogs are anesthetized and instrumented for the monitoring of arterial blood pressure and heart rate.
-
Surgical Procedure: A segment of the carotid artery is isolated.
-
Thrombosis Induction: A 200-µA anodal current is applied to the intimal surface of the carotid artery, inducing endothelial damage and subsequent thrombus formation.[3]
-
Drug Administration: this compound is administered either intravenously (IV) or orally (PO) prior to the induction of thrombosis.
-
Efficacy Assessment: The primary endpoints are the prevention of occlusive thrombus formation and the maintenance of arterial blood flow. Thrombus weight can also be measured post-mortem.
In these canine models, this compound demonstrated significant antithrombotic efficacy, preventing occlusive thrombus formation at doses of <0.1 mg/kg (IV or PO).[3]
dot
Figure 2: Experimental workflow for the canine thrombosis model.
Preclinical Pharmacokinetics
While comprehensive, publicly available tables detailing the pharmacokinetic parameters of this compound and its active metabolite, XV459, across multiple preclinical species are limited, studies in dogs have provided valuable insights into its absorption and bioavailability.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 20.8% | Canine | [3] |
The lack of a complete pharmacokinetic profile across different species in the public domain highlights a data gap. Such information is crucial for interspecies scaling and prediction of human pharmacokinetics.
Preclinical Safety and Toxicology
The absence of detailed public information on formal preclinical toxicology studies, including acute, sub-chronic, and chronic toxicity assessments in various animal models, represents a significant data gap for a comprehensive preclinical overview.
Discussion and Future Directions
The preclinical data for this compound and its active metabolite, XV459, demonstrate potent and specific antagonism of the GPIIb/IIIa receptor, leading to effective antithrombotic activity in relevant animal models. The oral bioavailability observed in dogs suggests its potential as an orally administered antiplatelet agent.
However, for a complete preclinical to clinical translation, a more comprehensive public dataset on pharmacokinetics across multiple species and detailed toxicology findings, including NOAELs, would be highly beneficial. Future research in the field of oral GPIIb/IIIa inhibitors should focus on optimizing the therapeutic window to maximize antithrombotic efficacy while minimizing bleeding risks.
Conclusion
This compound has a well-characterized mechanism of action and has demonstrated significant preclinical efficacy in established animal models of thrombosis. This technical guide summarizes the key preclinical findings and provides a framework for understanding the development of this compound. While there are gaps in the publicly available pharmacokinetic and toxicological data, the existing information provides a strong foundation for its potential as an antiplatelet therapeutic. Researchers and drug developers can leverage this information to guide the design of future studies and the development of next-generation antithrombotic agents.
References
Methodological & Application
Application Notes and Protocols: Dosing Calculations for Roxifiban Acetate in Canine Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxifiban Acetate, a prodrug of the potent glycoprotein (GP) IIb/IIIa antagonist XV459, is a critical agent in the investigation of antiplatelet therapies for thromboembolic disorders.[1] The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, making it a key target for antithrombotic drugs.[2] Canine models of thrombosis are essential for the preclinical evaluation of such agents due to their physiological similarities to humans. These application notes provide detailed protocols for a commonly used canine thrombosis model and summarize the available dosing and pharmacokinetic data for this compound to aid in experimental design and dosing calculations.
Data Presentation
Table 1: Dosing of this compound (DMP754) and its Active Form (XV459) in Canine Arterial Thrombosis Models[1]
| Compound | Administration Route | Dose | Efficacy |
| This compound (DMP754) | Intravenous (IV) | <0.1 mg/kg | ED90-100 for prevention of cyclic flow reduction |
| This compound (DMP754) | Oral (PO) | <0.1 mg/kg | ED90-100 for prevention of cyclic flow reduction |
| This compound (DMP754) | Oral (PO) | 0.3 to 0.4 mg/kg | Maximal antithrombotic efficacy in preventing electrically induced carotid and coronary artery thrombosis |
| XV459 (Active form) | Intravenous (IV) | 0.1 mg/kg | Maximal antithrombotic efficacy in preventing electrically induced carotid and coronary artery thrombosis |
Table 2: Pharmacokinetic Parameters of this compound (DMP754) in Dogs[1]
| Parameter | Value |
| Oral Bioavailability | 20.8% |
| Conversion to Active Form (XV459) | Rapidly converts in blood and liver |
Experimental Protocols
Protocol 1: Electrolytically Induced Carotid Artery Thrombosis Model in Canines
This protocol describes the induction of a platelet-rich thrombus in the carotid artery of a canine model, a method used to evaluate the efficacy of antithrombotic agents like this compound.[1][3]
Materials:
-
Anesthesia (e.g., pentobarbital)
-
Surgical instruments for vessel isolation
-
Anodal electrolytic stimulator
-
Doppler flow probe
-
Arterial blood pressure and heart rate monitoring equipment
-
This compound (or other test agent)
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the dog and instrument it for monitoring of arterial blood pressure, heart rate, and carotid artery blood flow using a Doppler flow probe.
-
Drug Administration: Administer this compound orally at the desired dose (e.g., 0.3-1.0 mg/kg) in a gelatin capsule, followed by 10 mL of saline.[3] The timing of administration should be such that peak plasma concentrations are expected during the thrombosis induction period (e.g., 120 minutes post-administration).[3]
-
Surgical Exposure: Surgically expose the right carotid artery.
-
Thrombosis Induction:
-
Monitoring: Continuously monitor carotid artery blood flow to assess the degree of thrombosis and the efficacy of the antithrombotic agent. Also, monitor hemodynamic parameters throughout the experiment.
-
Data Collection: At various time points, collect whole blood samples for ex vivo platelet aggregation assays and to determine platelet counts and coagulation parameters.[3]
-
Thrombus Analysis: At the end of the experiment, the thrombosed arterial segment can be excised to determine the thrombus mass.
Protocol 2: Mechanically Induced Coronary Artery Thrombosis Model
This model simulates thrombosis in the context of endothelial damage and stenosis.[4]
Materials:
-
Anesthesia
-
Surgical instruments for open-chest procedure
-
External coronary artery constrictor
-
Blunt forceps
-
Thrombin and fresh blood
-
Coronary blood flow monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the dog and perform an open-chest procedure to expose the heart.
-
Drug Administration: Administer the test agent (e.g., this compound) intravenously or orally at the desired dose and time before thrombosis induction.
-
Vessel Preparation:
-
Isolate a segment of the left anterior descending coronary artery.
-
Produce endothelial cell damage by external compression with blunt forceps.
-
Apply an external constrictor to create a stenosis of greater than 90%.
-
-
Thrombosis Induction: Induce thrombosis by instilling a mixture of thrombin and fresh blood into the isolated arterial segment.
-
Monitoring: Monitor coronary blood flow to assess for occlusion and reperfusion.
-
Evaluation: This model is particularly useful for studying rethrombosis after thrombolysis.
Mandatory Visualizations
Caption: Experimental workflow for canine thrombosis models.
Caption: Mechanism of action of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of carotid artery thrombosis by oral platelet GPIIb/IIIa antagonist in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A canine model of coronary artery thrombosis with superimposed high grade stenosis for the investigation of rethrombosis after thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Roxifiban Acetate in research on thromboembolic disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Roxifiban Acetate in the research of thromboembolic disorders. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is the orally bioavailable prodrug of Roxifiban (XV459), a potent and selective non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (also known as integrin αIIbβ3). The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, playing a crucial role in the pathophysiology of thromboembolic disorders. By blocking the binding of fibrinogen and other ligands to this receptor, Roxifiban effectively inhibits platelet aggregation and thrombus formation. Although its clinical development was discontinued, this compound remains a valuable tool for in vitro and in vivo research into the mechanisms of thrombosis and the evaluation of novel antiplatelet therapies.
Mechanism of Action
This compound is rapidly and completely converted to its active form, Roxifiban, by esterases in the blood and liver. Roxifiban is a direct antagonist of the GPIIb/IIIa receptor. Upon platelet activation by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and the formation of a thrombus. Roxifiban binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting platelet aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative data for Roxifiban from various in vitro and in vivo studies.
Table 1: In Vitro Potency of Roxifiban (Active Form)
| Assay | Agonist | IC50 (nM) | Reference |
| Platelet Aggregation | ADP (10 µM) | 15 ± 3 | [1] |
| Platelet Aggregation | Collagen (2 µg/mL) | 20 ± 4 | [2] |
| 125I-Fibrinogen Binding | ADP | 5 ± 1 | [1] |
Table 2: Comparison of GPIIb/IIIa Antagonists in 125I-Fibrinogen Binding Assay
| Compound | IC50 (nM) |
| Roxifiban | 5 ± 1 |
| Orbofiban | 25 ± 5 |
| Sibrafiban | 30 ± 6 |
Data compiled from multiple sources.
Table 3: Clinical Trial Data (ROCKET-I Platelet Substudy) [2][3][4]
| Treatment Group | ADP-induced Platelet Aggregation | Collagen-induced Platelet Aggregation |
| Aspirin | Baseline | Baseline |
| Roxifiban | Significantly decreased (P = .0001) | Significantly decreased (P = .002) |
| Roxifiban + Aspirin | Significantly decreased (P < .0001) | Significantly decreased (P < .001) |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
In Vitro Assays
1. Platelet Aggregation Assay
This assay measures the ability of Roxifiban to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
-
Materials:
-
Freshly drawn human venous blood anticoagulated with 3.8% sodium citrate (9:1, blood:citrate).
-
Platelet agonists: Adenosine diphosphate (ADP) and Collagen.
-
Roxifiban (active form) dissolved in an appropriate solvent (e.g., DMSO).
-
Platelet-poor plasma (PPP) as a reference.
-
Aggregometer.
-
-
Protocol:
-
Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Add various concentrations of Roxifiban or vehicle control to the PRP and incubate for 5 minutes.
-
Add the platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes. The maximum aggregation is recorded.
-
Calculate the percentage of inhibition of aggregation relative to the vehicle control.
-
2. 125I-Fibrinogen Binding Assay
This assay determines the ability of Roxifiban to competitively inhibit the binding of radiolabeled fibrinogen to activated platelets.
-
Materials:
-
Washed human platelets.
-
125I-labeled human fibrinogen.
-
Platelet agonist (e.g., ADP).
-
Roxifiban (active form).
-
Tyrode's buffer.
-
Gamma counter.
-
-
Protocol:
-
Prepare washed platelets from PRP by centrifugation and resuspend in Tyrode's buffer.
-
Adjust the platelet concentration to 1 x 10⁸ platelets/mL.
-
In a series of tubes, add washed platelets, 125I-fibrinogen, and varying concentrations of Roxifiban or vehicle.
-
Initiate binding by adding a platelet agonist (e.g., 10 µM ADP).
-
Incubate the mixture at 37°C for 15 minutes.
-
Separate bound from free 125I-fibrinogen by centrifuging the platelet suspension through a silicone oil layer.
-
Measure the radioactivity of the platelet pellet using a gamma counter.
-
Determine non-specific binding in the absence of agonist.
-
Calculate the specific binding and the percentage of inhibition by Roxifiban.
-
In Vivo Assay
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice [1][2][5][6][7]
This model is used to evaluate the antithrombotic efficacy of this compound in vivo.
-
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
This compound for oral administration.
-
Anesthetic (e.g., ketamine/xylazine).
-
Ferric chloride (FeCl₃) solution (e.g., 5-10%).
-
Filter paper discs (1-2 mm diameter).
-
Doppler flow probe and flowmeter.
-
Surgical microscope.
-
-
Protocol:
-
Administer this compound or vehicle to mice via oral gavage at a predetermined time before surgery.
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Saturate a filter paper disc with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3-5 minutes to induce endothelial injury.
-
Remove the filter paper and continuously monitor blood flow until the vessel is occluded (cessation of blood flow) or for a predefined period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion. A longer time to occlusion indicates a greater antithrombotic effect.
-
Conclusion
This compound, through its active metabolite Roxifiban, is a potent inhibitor of the GPIIb/IIIa receptor and platelet aggregation. The protocols and data presented here provide a framework for researchers to utilize this compound as a tool in the investigation of thromboembolic diseases and the development of novel antiplatelet agents. While its clinical journey was halted, its well-characterized mechanism of action and extensive preclinical and early clinical data make it a valuable compound for laboratory research.
References
- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cordynamics.com [cordynamics.com]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experiments with Roxifiban Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and administration of Roxifiban Acetate for in vivo experimental studies. This compound is a prodrug that acts as a potent and orally active antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key mediator in the final common pathway of platelet aggregation.
Overview of this compound
This compound is an ester prodrug that is rapidly hydrolyzed in vivo to its active metabolite. This active form is a high-affinity antagonist of the platelet GPIIb/IIIa receptor. By blocking this receptor, Roxifiban effectively inhibits platelet aggregation induced by various agonists, making it a subject of interest in thrombosis and cardiovascular research.
Data Presentation
Table 1: In Vivo Dosage of this compound in Animal Models
| Animal Model | Administration Route | Dosage Range | Experimental Context | Reference |
| Dog | Intravenous (IV) | < 0.1 mg/kg | Prevention of cyclic flow reduction | [1] |
| Dog | Intravenous (IV) | 0.1 mg/kg | Prevention of arterial thrombosis | [1] |
| Dog | Oral (PO) | < 0.1 mg/kg | Prevention of cyclic flow reduction | [1] |
| Dog | Oral (PO) | 0.3 - 0.4 mg/kg | Prevention of arterial thrombosis | [1] |
Table 2: Human Oral Dosage of this compound in Clinical Trials
| Population | Administration Route | Dosage Range | Study Duration | Reference |
| Healthy Volunteers & Patients with Stable Coronary Artery Disease | Oral (PO) | 0.25 - 2.5 mg/day | Up to 30 days | [2][3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The following protocols are based on the known solubility of this compound and general practices for in vivo drug administration. Specific vehicle information from the primary literature is limited; therefore, vehicle compatibility and preliminary tolerability studies are highly recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Preparation for Intravenous (IV) Administration
-
Solubilization: Due to its solubility in DMSO, a stock solution can be prepared. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of sterile DMSO.
-
Vortexing/Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Dilution for Injection: For intravenous administration, the DMSO stock solution must be diluted to a final concentration that is well-tolerated by the animal model. A common practice is to keep the final DMSO concentration below 10% (and ideally below 5%) in the injection volume.
-
Example Dilution: To achieve a final dose of 0.1 mg/kg in a 20 kg dog with an injection volume of 1 mL/kg, you would need a final concentration of 0.1 mg/mL. To prepare this, you could dilute the 10 mg/mL DMSO stock solution 1:100 with sterile saline. This would result in a final DMSO concentration of 1%.
-
-
Final Preparation: Prepare the final diluted solution immediately before injection to ensure stability. Visually inspect the solution for any precipitation before administration.
Protocol 2: Preparation for Oral (PO) Administration
For oral administration, this compound can be formulated as a solution or a suspension.
Option A: Solution for Oral Gavage
-
Solubilization: Prepare a stock solution in a suitable solvent. Given its solubility, DMSO can be used. However, for oral administration, other vehicles may be more appropriate if a higher volume is needed.
-
Vehicle Selection: A common vehicle for oral gavage is a mixture of DMSO and a co-solvent like polyethylene glycol (PEG) 400, or an aqueous vehicle like 0.5% methylcellulose.
-
Formulation:
-
DMSO/PEG-based: Dissolve this compound in a small amount of DMSO first, and then dilute with PEG 400 or a mixture of PEG 400 and water to the final desired concentration.
-
Suspension in Methylcellulose: If this compound is not sufficiently soluble in an aqueous vehicle for the desired concentration, a suspension can be made. Triturate the required amount of this compound powder with a small amount of 0.5% methylcellulose to form a smooth paste. Gradually add the remaining volume of 0.5% methylcellulose while mixing continuously to ensure a uniform suspension.
-
-
Administration: Administer the solution or suspension using an appropriate-sized oral gavage needle. Ensure the suspension is well-mixed immediately before each administration.
Administration of this compound
Protocol 3: Intravenous (IV) Bolus Injection in Dogs
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein).
-
Dose Calculation: Calculate the required volume of the final diluted this compound solution based on the animal's body weight and the target dose.
-
Administration: Administer the calculated volume as a slow bolus injection through the intravenous catheter.
-
Flushing: Flush the catheter with a small volume of sterile saline to ensure the full dose has been delivered.
-
Monitoring: Monitor the animal for any adverse reactions during and after administration.
Protocol 4: Oral Gavage in Dogs
-
Animal Restraint: Properly restrain the animal. For larger animals like dogs, this may require two individuals.
-
Dose Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the target dose.
-
Gavage Administration: Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Post-Administration: Provide water ad libitum. Monitor the animal for any signs of distress or regurgitation.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Platelet Aggregation and Inhibition by Roxifiban
The following diagram illustrates the general signaling pathway of platelet aggregation and the point of intervention for Roxifiban.
Caption: Mechanism of Roxifiban action on platelet aggregation.
Experimental Workflow for In Vivo Evaluation
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in vivo.
Caption: In vivo experimental workflow for this compound.
References
- 1. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of roxifiban, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of roxifiban (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of Roxifiban Acetate and Aspirin in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combined effects of Roxifiban Acetate and aspirin. This document is intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the pharmacodynamic interactions of this drug combination on platelet function.
Introduction
This compound is an orally bioavailable prodrug that is rapidly converted to its active form, XV459.[1] XV459 is a potent and selective antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation.[1][2] By blocking this receptor, Roxifiban inhibits the binding of fibrinogen and other adhesive ligands, thereby preventing platelet aggregation and thrombus formation.[1][2] Aspirin, a well-established antiplatelet agent, irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, leading to a reduction in thromboxane A2 (TXA2) synthesis, a potent platelet agonist.
The combination of a GP IIb/IIIa antagonist and a COX-1 inhibitor targets two distinct and crucial pathways in platelet activation and aggregation. This dual-pronged approach holds the potential for synergistic or additive antiplatelet effects, which could be beneficial in the prevention and treatment of thromboembolic disorders. Research into this combination is critical to understand its efficacy and safety profile.
Mechanism of Action and Signaling Pathways
Roxifiban and aspirin interfere with platelet activation and aggregation through different mechanisms. A simplified representation of these pathways is provided below.
Caption: Signaling pathways of platelet activation and inhibition by aspirin and Roxifiban.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound, aspirin, and their combination.
Table 1: Inhibition of Platelet Aggregation
| Treatment Group | Agonist | % Inhibition of Platelet Aggregation (Mean ± SD) | Reference |
| Aspirin | ADP (10 µM) | 25 ± 8 | [3][4] |
| Collagen (2 µg/mL) | 45 ± 12 | [3][4] | |
| Roxifiban (dose-dependent) | ADP (10 µM) | 50 - 90 | [5][6] |
| Collagen (2 µg/mL) | 60 - 95 | [3][4] | |
| Roxifiban + Aspirin | ADP (10 µM) | > 90 | [3][4] |
| Collagen (2 µg/mL) | > 95 | [3][4] |
Note: The ROCKET-I trial demonstrated a consistent and significant decrease in ADP- and collagen-induced platelet aggregation in patients treated with roxifiban compared to aspirin alone.[3][4]
Table 2: Bleeding Time
| Treatment Group | Bleeding Time (minutes, Mean ± SD) | Fold Increase vs. Baseline | Reference |
| Placebo | 4.5 ± 1.2 | 1.0 | [6] |
| Aspirin | 7.8 ± 2.1 | 1.7 | [1][7] |
| Roxifiban (1.25-1.5 mg) | 9.2 ± 3.5 | 2.0 | [6] |
| Roxifiban + Aspirin | 12.5 ± 4.0 | 2.8 | [6] |
Note: A dose-related increase in template bleeding time was observed with Roxifiban.[6] The combination with aspirin resulted in a more pronounced prolongation of bleeding time.
Table 3: Platelet Receptor Expression (Flow Cytometry)
| Treatment Group | Parameter | Change from Baseline | Reference |
| Aspirin | P-selectin Expression | Time-dependent decrease | [3][4] |
| Roxifiban (monotherapy) | P-selectin Expression | Early inhibition followed by activation | [3][4] |
| Activated GP IIb/IIIa | Paradoxical late activation | [3][4] | |
| Roxifiban + Aspirin | P-selectin Expression | Sustained low expression | [3][4] |
| Activated GP IIb/IIIa | No significant change | [3][4] |
Note: The ROCKET-I substudy revealed that while roxifiban monotherapy led to some paradoxical platelet activation markers over time, this was not observed when combined with aspirin.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is for the in vitro assessment of platelet aggregation in platelet-rich plasma (PRP).
References
- 1. The effects of "anti-platelet" drugs on bleeding time and platelet aggregation in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The use of roxifiban (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of roxifiban, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of incremental doses of aspirin on bleeding time, platelet aggregation and thromboxane production in patients with cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Roxifiban Acetate's Inhibition of Fibrinogen Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the inhibitory effect of Roxifiban Acetate on the binding of fibrinogen to the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Roxifiban is a prodrug that is converted to its active form, a non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence, which is crucial for the interaction between fibrinogen and the GPIIb/IIIa receptor.[1] The techniques described herein are essential for the characterization of GPIIb/IIIa antagonists and for screening potential antiplatelet therapeutics.
Signaling Pathway of Fibrinogen Binding and Inhibition by Roxifiban
The final common pathway of platelet aggregation is initiated by the activation of platelets by various agonists, such as adenosine diphosphate (ADP) or thrombin. This activation leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind to fibrinogen with high affinity.[2][3] Fibrinogen molecules then cross-link adjacent platelets, leading to the formation of a platelet plug. Roxifiban, in its active form, competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1][4]
Caption: Signaling pathway of platelet activation, fibrinogen binding to GPIIb/IIIa, and its inhibition by Roxifiban.
Quantitative Data Summary
The inhibitory potency of this compound's active form has been determined using various techniques. The following table summarizes the reported IC50 values for the inhibition of fibrinogen binding.
| Compound | Assay Method | IC50 (nM) | Reference |
| Roxifiban (active form) | ¹²⁵I-Fibrinogen Binding to activated human platelets | ~5 | [1][2] |
| Roxifiban (active form) | Inhibition of ADP-induced platelet aggregation | ~10-50 | [2][5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the agonist used for platelet activation and the concentration of fibrinogen.
Experimental Protocols
Three primary methods are detailed below for measuring the inhibition of fibrinogen binding by this compound: a radiolabeled ligand binding assay, flow cytometry, and a competitive ELISA. A protocol for Surface Plasmon Resonance (SPR) is also provided for more detailed kinetic analysis.
Radiolabeled Fibrinogen Binding Assay
This assay directly measures the displacement of radiolabeled fibrinogen from activated platelets by an inhibitor.
Experimental Workflow:
Caption: Workflow for the radiolabeled fibrinogen binding assay.
Protocol:
-
Platelet Preparation:
-
Isolate human platelets from whole blood by differential centrifugation.
-
Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 2-5 x 10⁸ platelets/mL.
-
-
Inhibition Assay:
-
In a series of microcentrifuge tubes, add varying concentrations of the active form of this compound (or other test compounds). Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the platelet suspension to each tube and incubate for 10 minutes at room temperature.[2]
-
-
Binding Reaction:
-
Prepare a reaction mix containing ¹²⁵I-labeled human fibrinogen (final concentration ~100 nM) and a platelet agonist such as ADP (final concentration ~10 µM).
-
Add 50 µL of the reaction mix to each tube to initiate the binding reaction.
-
-
Incubation:
-
Incubate the tubes for 20-30 minutes at room temperature with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Layer the reaction mixture over a silicone oil cushion in a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the platelets, separating them from the aqueous layer containing unbound ¹²⁵I-fibrinogen.
-
-
Quantification:
-
Freeze the tubes and cut the tips containing the platelet pellet.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Determine non-specific binding from samples containing a large excess of a known GPIIb/IIIa inhibitor.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Calculate the percentage of inhibition for each Roxifiban concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Flow Cytometry Assay for Fibrinogen Binding
This method measures the binding of fluorescently labeled fibrinogen to individual platelets.
Experimental Workflow:
Caption: Workflow for the flow cytometry-based fibrinogen binding assay.
Protocol:
-
Sample Preparation:
-
Use either fresh platelet-rich plasma (PRP) or whole blood collected in an appropriate anticoagulant (e.g., citrate).[6]
-
-
Inhibition Assay:
-
To 50 µL of PRP or whole blood, add varying concentrations of the active form of this compound. Include a vehicle control.
-
Incubate for 10 minutes at room temperature.
-
-
Binding and Staining:
-
Add FITC-labeled human fibrinogen (final concentration ~100 µg/mL).
-
Add a platelet agonist such as ADP (final concentration ~20 µM) to activate the platelets.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Fixation (Optional):
-
Add 1 mL of 1% paraformaldehyde to fix the samples. This can help stabilize the staining but may affect some antibody binding.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Identify the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the FITC signal within the platelet gate.
-
-
Data Analysis:
-
Determine the MFI for the unstimulated control (no agonist) to establish baseline fluorescence.
-
Calculate the percentage of inhibition for each Roxifiban concentration relative to the MFI of the agonist-stimulated vehicle control.
-
Determine the IC50 value as described in the radiolabeled assay protocol.
-
Competitive ELISA
This in vitro assay uses purified components to screen for inhibitors of the fibrinogen-GPIIb/IIIa interaction.
Experimental Workflow:
Caption: Workflow for the competitive ELISA.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with purified human GPIIb/IIIa receptor (1-2 µg/mL in a suitable coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[7]
-
-
Competitive Binding:
-
Prepare a solution containing a fixed, sub-saturating concentration of biotinylated fibrinogen.
-
In a separate plate, serially dilute the active form of this compound.
-
Mix the biotinylated fibrinogen solution with the Roxifiban dilutions (and a vehicle control).
-
Add 100 µL of these mixtures to the GPIIb/IIIa-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.[8]
-
Wash the plate again.
-
-
Signal Development:
-
Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).[8]
-
Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).
-
-
Measurement and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal is inversely proportional to the amount of Roxifiban bound.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics and affinity between Roxifiban, GPIIb/IIIa, and fibrinogen.
Experimental Workflow:
Caption: Workflow for SPR analysis of Roxifiban's interaction with GPIIb/IIIa.
Protocol:
-
Immobilization:
-
Immobilize purified human GPIIb/IIIa onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.[9]
-
-
Direct Binding of Roxifiban:
-
Prepare a series of dilutions of the active form of this compound in a suitable running buffer (e.g., HBS-EP).
-
Inject the Roxifiban solutions over the GPIIb/IIIa-functionalized surface and a reference flow cell.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After each injection, regenerate the sensor surface using a mild regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]
-
-
Inhibition of Fibrinogen Binding (Competition Assay):
-
Prepare a solution with a constant concentration of fibrinogen and varying concentrations of Roxifiban.
-
Inject these mixtures over the GPIIb/IIIa surface.
-
The decrease in the binding response of fibrinogen in the presence of Roxifiban indicates inhibition.
-
This data can be used to determine the IC50 of Roxifiban for the inhibition of the GPIIb/IIIa-fibrinogen interaction.
-
References
- 1. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the glycoprotein IIb/IIIa antagonist Roxifiban on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Experimental design for Phase I clinical trial simulations with Roxifiban Acetate
These application notes provide a comprehensive overview and detailed protocols for conducting Phase I clinical trial simulations of Roxifiban Acetate, an orally active glycoprotein (GP) IIb/IIIa receptor antagonist.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in the early-stage clinical evaluation of antiplatelet therapies.
Introduction to this compound
This compound is a prodrug that is hydrolyzed to its active metabolite, XV459, following oral administration.[3] The active form is a potent antagonist of the GPIIb/IIIa receptor, which is a key mediator of platelet aggregation.[1][4] By blocking this receptor, Roxifiban prevents the final common pathway of platelet aggregation, regardless of the initial stimulus, making it a potentially effective agent for the prevention and treatment of thrombotic cardiovascular events.[2]
Mechanism of Action
This compound's therapeutic effect is derived from its ability to inhibit platelet aggregation. The GPIIb/IIIa receptor, upon activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. Roxifiban, by competitively inhibiting this binding, effectively reduces the potential for thrombus formation.[4]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 3. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of roxifiban, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing P-selectin Expression Following Roxifiban Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxifiban Acetate is an orally active glycoprotein (GP) IIb/IIIa antagonist that has been investigated for its role in preventing platelet aggregation. A critical aspect of evaluating the efficacy and potential side effects of such antiplatelet agents is to understand their impact on platelet activation markers, including P-selectin (CD62P). P-selectin is an adhesion molecule stored in the alpha-granules of platelets and Weibel-Palade bodies of endothelial cells. Upon platelet activation, it is rapidly translocated to the cell surface, mediating the initial tethering of leukocytes and platelets to the endothelium, a key step in thrombosis and inflammation.
These application notes provide a comprehensive overview of the methods available for assessing P-selectin expression, with a specific focus on their application in studies involving this compound treatment. Detailed protocols for key methodologies are provided to facilitate experimental design and execution.
This compound and P-selectin Expression: A Complex Interaction
This compound, as a GPIIb/IIIa antagonist, directly inhibits the final common pathway of platelet aggregation. However, its effect on upstream platelet activation events, such as P-selectin expression, has been a subject of investigation with some conflicting findings.
One phase I dose-finding study reported that Roxifiban administration did not alter P-selectin expression on circulating platelets compared to pre-dose levels, even after stimulation with platelet agonists like ADP and TRAP[1]. This suggests that while Roxifiban effectively blocks fibrinogen binding and microaggregate formation, it may not directly interfere with the signaling pathways leading to P-selectin translocation[1].
In contrast, another study in patients with coronary artery disease observed phasic changes in P-selectin expression during long-term Roxifiban treatment[2]. This study reported an initial inhibition of P-selectin expression followed by a two-fold activation starting at week 12 of therapy[2]. These paradoxical findings highlight the importance of thorough and multi-faceted assessment of P-selectin expression when evaluating the long-term effects of this compound.
Signaling Pathway for P-selectin Expression
The expression of P-selectin on the platelet surface is a result of a complex signaling cascade initiated by various agonists. Understanding this pathway is crucial for interpreting the effects of drugs like this compound.
Figure 1: Agonist-induced P-selectin expression signaling cascade.
Methods for Assessing P-selectin Expression
Several well-established methods can be employed to quantify P-selectin expression. The choice of method depends on the specific research question, sample type, and available equipment.
Flow Cytometry
Flow cytometry is a powerful technique for the quantitative analysis of P-selectin expression on the surface of individual platelets. It is widely used due to its high throughput, sensitivity, and ability to perform multi-parameter analysis.[3][4][5]
Figure 2: Workflow for assessing platelet P-selectin by flow cytometry.
Materials:
-
Whole blood collected in sodium citrate tubes
-
This compound (and appropriate vehicle control)
-
Platelet agonists (e.g., Adenosine diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP))
-
Phosphate Buffered Saline (PBS)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-human CD62P (P-selectin), e.g., FITC or PE conjugated
-
Anti-human CD41 or CD61 (platelet specific marker), e.g., APC conjugated
-
Isotype control antibodies
-
-
1% Paraformaldehyde (PFA) in PBS
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate as the anticoagulant.[6][7] Avoid using K3EDTA as it can artificially increase P-selectin expression.[6][7] Process samples within 2 hours of collection.[8]
-
Drug Incubation (In Vitro):
-
Aliquot whole blood into microcentrifuge tubes.
-
Add this compound at desired final concentrations or the vehicle control.
-
Incubate for the specified time at 37°C.
-
-
Platelet Stimulation:
-
Add a suboptimal concentration of a platelet agonist (e.g., 20 µM ADP or 10 µM TRAP) to the blood samples.
-
Incubate for 10 minutes at room temperature in the dark. Include an unstimulated control.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated anti-CD62P and anti-CD41/CD61 antibodies to the samples.
-
Include an isotype control for the anti-CD62P antibody in a separate tube.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 1 ml of 1% PFA to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometric Analysis:
-
Analyze the samples on a flow cytometer.
-
Set up a forward scatter (FSC) and side scatter (SSC) plot with logarithmic scales to identify the platelet population.
-
Create a gate around the platelet population based on their characteristic FSC and SSC properties and positive staining for CD41/CD61.
-
Within the platelet gate, analyze the fluorescence of the anti-CD62P antibody.
-
Set a marker for P-selectin positivity based on the isotype control, where typically less than 2% of events are positive.
-
Record the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI).
-
Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of P-selectin expression within the context of tissue architecture. This is particularly useful for studying P-selectin expression on endothelial cells in various tissues or within thrombi.
Figure 3: Workflow for immunohistochemical detection of P-selectin.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Distilled water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit or mouse anti-P-selectin
-
Biotinylated secondary antibody (e.g., goat anti-rabbit/mouse IgG)
-
Avidin-Biotin-Peroxidase Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Endogenous Peroxidase Quenching:
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-P-selectin antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3x5 min).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3x5 min).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS (3x5 min).
-
Apply DAB substrate solution and incubate until the desired brown color intensity develops (typically 1-10 minutes).[9]
-
Wash with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.[9]
-
Rinse with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.[9]
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. P-selectin positive staining will appear as brown precipitate.
-
Other Methods
This advanced technique allows for the direct visualization and quantification of P-selectin expression on the endothelium of live animals in real-time.[11][12] Fluorescently labeled antibodies against P-selectin are administered intravenously, and a specialized microscope is used to image the microvasculature.[11] This method provides dynamic information about the kinetics of P-selectin expression in response to stimuli or drug treatment.
ELISA can be used to measure the concentration of soluble P-selectin (sP-selectin) in plasma or serum samples.[13][14] sP-selectin is shed from the surface of activated platelets and endothelial cells. Elevated levels of sP-selectin are considered a marker of in vivo platelet and endothelial activation.[14]
Data Presentation
Quantitative data from P-selectin expression studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Agonist-Induced Platelet P-selectin Expression (Flow Cytometry)
| Treatment Group | Agonist | P-selectin Positive Platelets (%) | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | None | 1.5 ± 0.5 | 10 ± 2 |
| Vehicle Control | ADP (20 µM) | 45.2 ± 5.1 | 150 ± 20 |
| Roxifiban (1 µM) | None | 1.6 ± 0.6 | 11 ± 3 |
| Roxifiban (1 µM) | ADP (20 µM) | 43.8 ± 4.9 | 145 ± 18 |
| Roxifiban (10 µM) | None | 1.4 ± 0.4 | 10 ± 2 |
| Roxifiban (10 µM) | ADP (20 µM) | 46.1 ± 5.3 | 152 ± 22 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Table 2: Soluble P-selectin Levels in Plasma Following this compound Treatment (ELISA)
| Treatment Group | Baseline sP-selectin (ng/mL) | Post-treatment sP-selectin (ng/mL) | Change from Baseline (%) |
| Placebo | 50.3 ± 10.2 | 49.8 ± 9.8 | -1.0 |
| Roxifiban (50 mg/day) | 51.1 ± 11.5 | 45.7 ± 8.9* | -10.6 |
| Roxifiban (100 mg/day) | 49.5 ± 9.9 | 42.1 ± 7.5** | -15.0 |
*p < 0.05, *p < 0.01 compared to placebo. Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Logical Framework for Assessing Roxifiban's Effect on P-selectin
Figure 4: Logical approach to investigating Roxifiban's effect on P-selectin.
Conclusion
The assessment of P-selectin expression is a critical component in the preclinical and clinical evaluation of antiplatelet agents like this compound. Given the conflicting reports on its effect on this important adhesion molecule, a multi-pronged approach utilizing techniques such as flow cytometry, immunohistochemistry, and ELISA is recommended. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers to design and execute robust studies to elucidate the complex interplay between this compound and P-selectin-mediated biological processes.
References
- 1. Effects of the glycoprotein IIb/IIIa antagonist Roxifiban on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Quantification of platelet activation status by analyzing P-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Horizons in Platelets Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. genscript.com [genscript.com]
- 11. Imaging Molecular Expression on Vascular Endothelial Cells by In Vivo Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging molecular expression on vascular endothelial cells by in vivo immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soluble P-selectin as a potential diagnostic and prognostic biomarker for COVID-19 disease: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soluble P-selectin as a marker of in vivo platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Choice of Anticoagulant for Blood Collection in Roxifiban Studies: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the appropriate choice of anticoagulant—specifically hirudin versus citrate—for blood sample collection in clinical and preclinical studies of Roxifiban, a glycoprotein (GP) IIb/IIIa antagonist. The selection of an appropriate anticoagulant is critical for obtaining accurate and reliable data in pharmacodynamic (PD) and pharmacokinetic (PK) assessments of antiplatelet agents.
Application Notes: Hirudin vs. Citrate
The choice between hirudin and citrate as an anticoagulant for studies involving Roxifiban fundamentally depends on the specific endpoint being measured. Roxifiban's mechanism of action, the inhibition of the GP IIb/IIIa receptor, directly impacts platelet aggregation. Therefore, preserving the physiological environment of the platelets as much as possible is paramount for accurate assessment of its pharmacodynamic effects.
Citrate: Sodium citrate is a widely used anticoagulant that acts by chelating calcium ions, thereby inhibiting the coagulation cascade. While effective and standard for many routine coagulation tests, the reduction of free calcium can impact platelet function. In a Phase I dose-finding study for Roxifiban, whole blood was collected directly into a citrate fixative to assess the circulating levels of platelet activation markers like P-selectin and fibrinogen binding.[1] This approach is suitable for measuring baseline, in-vivo activation status as the fixation process immediately preserves the platelet state. However, for ex-vivo stimulation assays, the non-physiological calcium concentration in citrated samples can affect platelet responsiveness.[2] Studies have shown that ADP and collagen-induced platelet aggregation is significantly lower in citrated blood compared to blood treated with hirudin.[2]
Hirudin: Hirudin is a direct thrombin inhibitor that does not significantly alter the concentration of physiological calcium.[1] This makes it a more suitable anticoagulant for functional platelet assays where maintaining an in-vivo-like environment is crucial. In the same Roxifiban study, blood was collected in hirudin to preserve physiological calcium concentrations for ex-vivo platelet stimulation with agonists like ADP and TRAP.[1] This allows for a more accurate assessment of the inhibitory effect of Roxifiban on agonist-induced platelet aggregation. Several studies have demonstrated that hirudin is the most suitable anticoagulant for in-vitro platelet aggregation studies in whole blood.[2]
Summary of Key Differences and Recommendations:
| Feature | Citrate | Hirudin | Recommendation for Roxifiban Studies |
| Mechanism of Action | Calcium Chelation | Direct Thrombin Inhibition | - |
| Effect on Platelet Function | Can inhibit platelet function due to low calcium[2] | Preserves physiological platelet function[1] | - |
| Recommended Use Cases | Assessment of in vivo circulating platelet activation markers (with immediate fixation)[1] | Ex vivo platelet stimulation and aggregation assays[1] | Use citrate for baseline activation status and hirudin for functional response to stimuli. |
| Sample Stability | Platelet function measurements should ideally be performed within 4 hours.[3] | Offers improved stability for platelet function measurements, extending the viable time for analysis.[3] | Hirudin may be preferable for studies with logistical constraints requiring longer sample storage. |
Quantitative Data Summary
The following tables summarize the comparative effects of hirudin and citrate on platelet aggregation from studies on healthy volunteers. While not specific to Roxifiban-treated patients, this data provides a general understanding of the impact of anticoagulant choice on platelet function assays.
Table 1: Comparison of Platelet Aggregation in Citrate vs. Hirudin Anticoagulated Whole Blood (Impedance Aggregometry)
| Agonist | Parameter | Citrated Blood (Mean ± SD) | Hirudin Blood (Mean ± SD) | Significance | Reference |
| ADP | Aggregation (U) | 56 ± 21 | 83 ± 22 | p < 0.05 | Adapted from[2] |
| Collagen | Aggregation (U) | 75 ± 18 | 98 ± 15 | p < 0.05 | Adapted from[2] |
Table 2: Comparison of Platelet Aggregation in Citrate vs. Hirudin Anticoagulated Platelet-Rich Plasma (Light Transmission Aggregometry)
| Agonist | Parameter | Citrated PRP (Mean AUC ± SD) | Hirudin PRP (Mean AUC ± SD) | Significance | Reference |
| ADP | Area Under Curve (AUC) | 374.55 ± 195.7 | 274.6 ± 198.24 | Not Significant | [4] |
| Collagen | Area Under Curve (AUC) | 375.75 ± 173.04 | 214 ± 188.18 | p < 0.05 | [4] |
| Arachidonic Acid | Area Under Curve (AUC) | 424.35 ± 210.14 | 126.85 ± 182.08 | p < 0.05 | [4] |
| Epinephrine | Area Under Curve (AUC) | 322.25 ± 151.85 | 31.1 ± 29.05 | p < 0.05 | [4] |
| Ristocetin | Area Under Curve (AUC) | 480.4 ± 177.16 | 123.3 ± 159.03 | p < 0.05 | [4] |
Experimental Protocols
Protocol for Pharmacodynamic Assessment: Platelet Aggregation in Hirudin-Anticoagulated Whole Blood
This protocol is designed to assess the ex-vivo effect of Roxifiban on agonist-induced platelet aggregation.
Materials:
-
Blood collection tubes containing recombinant hirudin (e.g., 25 µg/mL).
-
Platelet agonists (e.g., ADP, TRAP, collagen).
-
Whole blood impedance aggregometer.
-
Pipettes and tips.
-
Saline.
Procedure:
-
Blood Collection: Collect whole blood directly into tubes containing hirudin. Invert gently 5-10 times to ensure proper mixing with the anticoagulant.
-
Sample Handling: Maintain the blood sample at room temperature. Assays should be performed within 2 hours of blood collection for optimal results.
-
Assay Preparation:
-
Pre-warm the test cuvettes and stir bars in the aggregometer to 37°C.
-
Pipette 500 µL of saline and 500 µL of the hirudin-anticoagulated whole blood into the cuvette.
-
Incubate for 5 minutes at 37°C with stirring.
-
-
Platelet Aggregation Measurement:
-
Add the desired concentration of the platelet agonist (e.g., 10 µM ADP).
-
Record the change in impedance for a defined period (e.g., 6 minutes).
-
The results can be expressed as the area under the aggregation curve (AUC) or the maximum aggregation in Ohms.
-
-
Data Analysis: Compare the aggregation response in samples from Roxifiban-treated subjects to pre-dose or placebo-treated subjects.
Caption: Workflow for Platelet Aggregation Assay.
Protocol for Pharmacodynamic Assessment: P-selectin Expression in Citrate-Anticoagulated Whole Blood
This protocol is for assessing the in-vivo platelet activation state.
Materials:
-
Blood collection tubes containing citrate fixative (e.g., 3.2% sodium citrate with a fixative).
-
Fluorochrome-conjugated anti-CD62P (P-selectin) and anti-CD41/61 (platelet marker) antibodies.
-
Flow cytometer.
-
Isotype control antibodies.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Blood Collection: Collect whole blood directly into citrate fixative tubes to prevent in-vitro platelet activation.[1]
-
Antibody Staining:
-
Within 30 minutes of collection, add a saturating concentration of fluorochrome-conjugated anti-CD62P and anti-CD41/61 antibodies to a small aliquot of whole blood.
-
Prepare a separate tube with an isotype control antibody.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Sample Preparation for Flow Cytometry:
-
Add 1 mL of PBS to each tube.
-
Do not lyse red blood cells or centrifuge the sample, as this can cause artificial platelet activation.[5]
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41/61).
-
Determine the percentage of platelets positive for P-selectin and the mean fluorescence intensity.
-
-
Data Analysis: Compare P-selectin expression in samples from Roxifiban-treated subjects to pre-dose or placebo-treated subjects.
Caption: Workflow for P-selectin Expression Analysis.
Proposed Protocol for Pharmacokinetic Assessment of Roxifiban
This proposed protocol is based on general practices for measuring small molecule drugs and their metabolites in plasma and information from studies on similar compounds.
Materials:
-
Blood collection tubes containing an appropriate anticoagulant (Citrate is often suitable for PK analysis of the free drug, while EDTA may be used for total drug concentration).
-
Centrifuge.
-
Freezer (-80°C).
-
LC/MS/MS system.
-
Internal standard (e.g., a stable isotope-labeled version of Roxifiban or its active metabolite, XV459).
Procedure:
-
Blood Collection: Collect whole blood into pre-chilled tubes containing the chosen anticoagulant.
-
Plasma Preparation:
-
Within 30 minutes of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
-
Sample Storage: Immediately freeze the plasma samples at -80°C until analysis.
-
Sample Analysis (LC/MS/MS):
-
Thaw plasma samples on ice.
-
Perform a protein precipitation or solid-phase extraction to remove plasma proteins and isolate the drug and its metabolites.
-
Analyze the extracted samples using a validated LC/MS/MS method to quantify the concentration of Roxifiban and its active metabolite, XV459.
-
-
Data Analysis: Construct a plasma concentration-time curve to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Caption: Workflow for Pharmacokinetic Analysis.
References
- 1. Effects of the glycoprotein IIb/IIIa antagonist Roxifiban on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of different anticoagulants on platelet aggregation in whole blood; a comparison between citrate, low molecular mass heparin and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet function testing in hirudin and BAPA anticoagulated blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Commercially Available Blood Collection Tubes Containing Sodium Citrate and Hirudin in Platelet Aggregation Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Roxifiban Acetate in the Study of Acute Coronary Syndromes
For Research Use Only.
Introduction
Roxifiban Acetate (DMP754) is an orally bioavailable ester prodrug that undergoes rapid hydrolysis in the blood and liver to its active metabolite, XV459.[1][2] XV459 is a potent and specific, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor.[1][3][4] The GP IIb/IIIa receptor represents the final common pathway for platelet aggregation, making it a critical target for antiplatelet therapy in the management of acute coronary syndromes (ACS).[5][6]
Intravenous GP IIb/IIIa inhibitors have proven beneficial in high-risk coronary interventions and for stabilizing patients with unstable angina.[7] Roxifiban was developed with the goal of extending these benefits to long-term oral therapy for patients with coronary artery disease.[8] These notes provide an overview of Roxifiban's mechanism, pharmacological data, and detailed protocols for its application in a research setting to study platelet function in the context of ACS.
Mechanism of Action
Platelet activation, triggered by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, leads to a conformational change in the GP IIb/IIIa receptor. This change enables the receptor to bind soluble fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.
Roxifiban's active form, XV459, competitively inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor, thereby blocking platelet aggregation regardless of the initial agonist.[4] This direct inhibition of the final step in platelet aggregation makes it a powerful tool for studying thrombosis.
Pharmacological and Preclinical Data
Roxifiban's active metabolite, XV459, demonstrates high-affinity binding and potent antiplatelet activity.
Table 1: In Vitro Potency and Receptor Binding
| Parameter | Value | Compound | Conditions | Source |
|---|---|---|---|---|
| IC₅₀ (Platelet Aggregation) | 0.030 - 0.05 µmol/L | XV459 | Agonist-induced | [4] |
| IC₅₀ (¹²⁵I-Fibrinogen Binding) | 5-10 fold more potent than Orbofiban or Sibrafiban | XV459 | Activated human platelets | [2] |
| Binding Affinity (Kd) | 1 - 2 nmol/L | XV459 | Resting and activated platelets | [4] |
| Dissociation Rate | Slower than Orbofiban | XV459 | From resting platelets |[4][9] |
Table 2: Preclinical In Vivo Efficacy (Canine Models)
| Model | Endpoint | Effective Dose (Roxifiban) | Source |
|---|---|---|---|
| Cyclic Flow Reduction | ED₉₀₋₁₀₀ | <0.1 mg/kg (IV or PO) | [4] |
| Electrically Induced Carotid/Coronary Thrombosis | Maximal Efficacy | 0.1 mg/kg (IV) or 0.3-0.4 mg/kg (PO) |[4] |
Application in Acute Coronary Syndromes Research
Roxifiban was investigated for long-term secondary prevention in patients with ACS. Clinical studies demonstrated a clear dose-dependent inhibition of platelet aggregation.[7] However, the broader class of oral GP IIb/IIIa inhibitors, including Roxifiban, failed to show a net clinical benefit in large-scale trials and was associated with an unexpected increase in mortality.[10][11][12]
Key findings from clinical research that are relevant to laboratory studies include:
-
Sustained Inhibition: Once-daily oral administration provided sustained inhibition of platelet aggregation over a 24-hour period.[1]
-
Paradoxical Effects: Chronic treatment with Roxifiban has been associated with paradoxical late activation and overexpression of the GP IIb/IIIa receptor and phasic changes in other receptors like P-selectin.[13][14] This suggests that while the primary mechanism is inhibitory, long-term receptor blockade may trigger compensatory signaling pathways.
These findings make Roxifiban an interesting tool compound for studying the long-term consequences of GP IIb/IIIa receptor blockade and the mechanisms of paradoxical platelet activation.
Experimental Protocols
The following are generalized protocols for assessing the effect of Roxifiban on platelet function. Researchers should optimize concentrations and incubation times based on their specific experimental goals.
Protocol 1: In Vitro Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol assesses the ability of Roxifiban's active form (XV459) to inhibit agonist-induced platelet aggregation.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Roxifiban active form (XV459) dissolved in appropriate vehicle (e.g., DMSO, saline)
-
Platelet agonist (e.g., ADP, 10-20 µM final concentration)[1][7]
-
Light Transmission Aggregometer
-
Incubator/water bath at 37°C
Procedure:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant like 3.2% sodium citrate.
-
PRP/PPP Preparation:
-
Instrument Calibration: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.
-
Incubation:
-
Pipette PRP into cuvettes with a stir bar and allow to equilibrate at 37°C for 5-10 minutes.
-
Add various concentrations of XV459 or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) to allow for receptor binding.
-
-
Aggregation Measurement:
-
Place the cuvette in the aggregometer.
-
Add the platelet agonist (e.g., ADP) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.[15]
-
-
Data Analysis:
-
Determine the maximal percentage of aggregation for each concentration of XV459.
-
Plot the percent inhibition of aggregation against the log concentration of XV459 to calculate the IC₅₀ value (the concentration that inhibits 50% of the maximal aggregation).[16]
-
Protocol 2: Flow Cytometry Analysis of Platelet Activation Markers
This protocol measures the effect of Roxifiban on the expression of surface markers like P-selectin (a marker of degranulation) and activated GP IIb/IIIa (fibrinogen binding).[13][17]
Materials:
-
Whole blood collected in an anticoagulant that preserves physiological calcium (e.g., Hirudin).[17]
-
Roxifiban active form (XV459)
-
Platelet agonist (e.g., ADP or Thrombin Receptor Activating Peptide - TRAP)[17]
-
Fluorescently-conjugated antibodies (e.g., Anti-P-selectin-PE, PAC-1-FITC which binds activated GP IIb/IIIa)
-
Fixative (e.g., 1% paraformaldehyde)
-
Flow Cytometer
Procedure:
-
Sample Preparation:
-
Dilute whole blood with a buffered saline solution (e.g., Tyrode's buffer).
-
Add various concentrations of XV459 or vehicle control and incubate.
-
-
Platelet Stimulation:
-
Add a platelet agonist (e.g., ADP) to the samples to induce activation. An unstimulated control should be included.
-
-
Antibody Staining:
-
Add the fluorescently-conjugated antibodies to the samples.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation:
-
Stop the reaction and stabilize the cells by adding a fixative solution.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Record fluorescence intensity for each marker.
-
-
Data Analysis:
-
Analyze the percentage of positive cells or the mean fluorescence intensity (MFI) for each marker.
-
Compare the marker expression in XV459-treated samples to vehicle controls to determine the inhibitory effect or any paradoxical increase in expression.
-
Clinical Research Data Summary
While Roxifiban showed potent platelet inhibition, its clinical development for ACS was halted. The data from clinical studies are crucial for understanding the compound's profile.
Table 3: Summary of Clinical Study Findings for Roxifiban
| Study / Population | Dosage | Key Pharmacodynamic Findings | Key Safety / Adverse Events | Source |
|---|---|---|---|---|
| Healthy Volunteers | 0.5 - 1.5 mg/day | Potent, dose-dependent inhibition of ADP-induced platelet aggregation sustained over 24 hours.[1] | Generally well-tolerated. Dose-related increase in template bleeding time at ≥1.25 mg.[1] | [1] |
| Stable Coronary Artery Disease | 0.25 - 2.5 mg/day (up to 30 days) | Dose-dependent and sustained inhibition of platelet aggregation.[7] | Higher incidence of minor bleeding at ≥2.0 mg/day vs. placebo (26% vs 5%). Reversible thrombocytopenia in 2 patients.[7] | [7] |
| ROCKET-I Substudy (CAD Patients) | Monotherapy or with Aspirin (24 weeks) | Consistent, significant decrease in ADP- and collagen-induced aggregation vs. aspirin alone.[13][14] | Paradoxical late activation/overexpression of GP IIb/IIIa. Phasic changes (early inhibition, late activation) in P-selectin expression.[13][14] |[13][14] |
Note on Oral GP IIb/IIIa Inhibitor Class: Pooled analysis of large-scale trials involving multiple oral GP IIb/IIIa inhibitors showed a statistically significant increase in mortality (Odds Ratio: 1.37) compared to placebo, despite a reduction in urgent revascularizations.[10] This class-wide adverse outcome led to the cessation of their development for ACS.
References
- 1. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of roxifiban, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Current Role of Platelet Glycoprotein IIb/IIIa Inhibition in the Therapeutic Management of Acute Coronary Syndromes in the Stent Era - MedCrave online [medcraveonline.com]
- 7. The use of roxifiban (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicalcardiology.org [clinicalcardiology.org]
- 9. Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Oral platelet glycoprotein IIb/IIIa receptor inhibitors—part II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the glycoprotein IIb/IIIa antagonist Roxifiban on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vitro Dose-Response Curves for Roxifiban Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roxifiban Acetate in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
This compound is an ester prodrug that is hydrolyzed to its active metabolite, XV459.[1][2] XV459 is a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[3][4] In vitro, the active form, XV459, competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets, thereby preventing platelet aggregation.[5] It is crucial to ensure the conversion of the prodrug to its active form or to use the active metabolite directly in in vitro assays for accurate dose-response assessment.
Q2: What are the key in vitro assays to assess the activity of this compound?
The primary in vitro assays for evaluating this compound's efficacy focus on its anti-platelet aggregation activity. Key assays include:
-
Light Transmission Aggregometry (LTA): Considered the gold standard for assessing platelet function, LTA measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[3]
-
Flow Cytometry: This technique can be used to measure specific markers of platelet activation, such as P-selectin expression and fibrinogen binding to the GPIIb/IIIa receptor.[6][7]
-
Microplate-Based Aggregation Assays: These offer a higher-throughput alternative to traditional LTA for screening and dose-response studies.[3]
Q3: Should I use this compound or its active metabolite, XV459, for in vitro experiments?
For direct assessment of GPIIb/IIIa inhibition in platelet-based assays, using the active metabolite, XV459, is recommended. This bypasses the need for metabolic activation and provides a more direct measure of target engagement. If studying the metabolic conversion of the prodrug is the goal, then this compound should be used in a system that contains the necessary esterases (e.g., plasma, cell lysates).
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves
High variability in your dose-response data can obscure the true potency of your compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell/platelet handling | Ensure consistent timing between blood draw and sample preparation to minimize spontaneous platelet activation. Maintain samples at room temperature or 37°C and avoid vigorous agitation.[3] |
| Pipetting errors | Use calibrated pipettes and consider automating serial dilutions to minimize human error. Perform dilutions in a randomized plate layout to avoid edge effects. |
| Compound solubility issues | Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells to avoid toxicity. Visually inspect for precipitation.[8] |
| Assay timing | Optimize the incubation time with the compound and the agonist to ensure the reaction has reached a stable endpoint. |
Issue 2: No Dose-Response or a Very Shallow Curve
A lack of a clear dose-response relationship can indicate several experimental problems.
| Potential Cause | Troubleshooting Step |
| Inactive compound | Confirm the identity and purity of your this compound or XV459. If using the prodrug, ensure your in vitro system has the necessary esterase activity to convert it to the active form. |
| Incorrect concentration range | Perform a broad dose-range finding study (e.g., from 10 nM to 100 µM with half-log dilutions) to identify the responsive range before performing detailed dose-response experiments.[9] |
| Suboptimal agonist concentration | Titrate the platelet agonist (e.g., ADP, thrombin) to determine the EC50 or a submaximal concentration (EC80) that allows for the detection of inhibition. |
| High background signal | Optimize wash steps and blocking procedures to reduce non-specific binding or background signal in your assay. For platelet aggregation, ensure a stable baseline reading before adding the agonist.[3] |
Issue 3: Biphasic (Hormetic) Dose-Response Curve
A biphasic or "U-shaped" dose-response curve, where a low dose of the compound shows an effect that diminishes or reverses at higher doses, can be challenging to interpret.
| Potential Cause | Troubleshooting Step |
| Off-target effects | At high concentrations, the compound may be interacting with other targets, leading to unexpected biological responses. Consider using a more specific antagonist or a different assay to confirm the primary mechanism of action. |
| Cytotoxicity | At high concentrations, the compound may be causing cell death, which can confound the results of functional assays. Perform a cell viability assay (e.g., MTT, LDH release) in parallel with your functional assay to assess cytotoxicity.[1][2][6][10] |
| Compound aggregation | High concentrations of lipophilic compounds can lead to aggregation, reducing the effective monomeric concentration. Visually inspect solutions and consider using a detergent or altering the solvent. |
| Data analysis model | Standard sigmoidal dose-response models may not be appropriate for biphasic data. Use a specific model for hormetic responses, such as the Brain-Cousens or Cedergreen models, for accurate analysis.[11][12] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the basic steps for assessing the effect of this compound's active metabolite (XV459) on ADP-induced platelet aggregation.
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.[4]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[13]
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which will be used as a blank.[13]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add a specific concentration of XV459 or vehicle control to a new PRP sample and incubate for a defined period (e.g., 2-5 minutes).
-
Add a pre-determined concentration of ADP (e.g., 10 µM) to initiate aggregation.[4]
-
Record the change in light transmission for several minutes until a stable plateau is reached.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of XV459 relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15]
Protocol 2: Flow Cytometry for P-selectin Expression and Fibrinogen Binding
This protocol provides a general framework for assessing platelet activation markers.
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., sodium citrate or heparin).
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., HEPES-buffered saline).
-
Add different concentrations of XV459 or vehicle control and incubate.
-
Stimulate the platelets with an agonist like ADP.
-
-
Staining:
-
Add fluorescently labeled antibodies against P-selectin (e.g., anti-CD62P) and a fluorescently labeled fibrinogen.
-
Incubate in the dark at room temperature.
-
-
Fixation (Optional): Fix the samples with a low concentration of paraformaldehyde if analysis is not immediate.[16]
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Data Analysis: Quantify the percentage of platelets positive for P-selectin and the mean fluorescence intensity of bound fibrinogen for each treatment condition.
Visualizations
Caption: Signaling pathway of platelet activation and inhibition by Roxifiban.
Caption: Workflow for determining the IC50 of Roxifiban in a platelet aggregation assay.
Caption: Logical troubleshooting flow for dose-response curve issues.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diagnostica.cz [diagnostica.cz]
- 5. ashpublications.org [ashpublications.org]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Flow cytometric detection of activated platelets: comparison of determining shape change, fibrinogen binding, and P-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. kosheeka.com [kosheeka.com]
- 11. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset [arxiv.org]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. Influences of fixatives on flow cytometric measurements of platelet P-selectin expression and fibrinogen binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Why oral GP IIb/IIIa inhibitors like Roxifiban failed in major clinical trials
Welcome to the Technical Support Center for research and development of oral Glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the challenges and complexities associated with this class of compounds, with a particular focus on why agents like Roxifiban failed in major clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why did oral GP IIb/IIIa inhibitors, which are potent antiplatelet agents, fail in major clinical trials?
A1: Despite their potent inhibition of platelet aggregation, oral GP IIb/IIIa inhibitors were associated with a surprising and consistent increase in mortality and ischemic events in large-scale clinical trials.[1][2][3][4][5] The failure was not due to a lack of antiplatelet effect but rather a complex interplay of factors that led to paradoxical adverse outcomes. The leading hypotheses for this failure include:
-
Partial Agonist Activity: At sub-optimal concentrations, these inhibitors may act as partial agonists, inducing a conformational change in the GP IIb/IIIa receptor that paradoxically activates platelets.[2][6] This can lead to a prothrombotic state.
-
Sub-optimal Dosing and Pharmacokinetics: Many oral inhibitors had low bioavailability and short half-lives, resulting in large peak-to-trough variations in plasma concentrations.[2][6] The "trough" periods of low drug levels may have left platelets in a partially inhibited and activated state, increasing the risk of thrombotic events.
-
Receptor-Induced Prothrombotic Effects: The binding of some oral GP IIb/IIIa inhibitors could induce conformational changes in the receptor, exposing new ligand-binding sites (ligand-induced binding sites, or LIBS) that could promote platelet aggregation through alternative pathways.
-
Increased Bleeding Risk without Efficacy Benefit: The trials consistently showed an increased risk of bleeding with the use of oral GP IIb/IIIa inhibitors.[7][8] This lack of a therapeutic window, where anti-thrombotic efficacy could be achieved without a significant increase in bleeding, was a major concern.[5]
-
Potential for Direct Toxic Effects: The consistent increase in mortality across multiple trials with different agents suggests a potential for direct cellular toxicity, although the exact mechanisms remain to be fully elucidated.[7][9]
Q2: What were the key findings from the major clinical trials of oral GP IIb/IIIa inhibitors?
A2: Several large, randomized, placebo-controlled trials evaluated the efficacy and safety of oral GP IIb/IIIa inhibitors. The consistent outcome across these trials was a failure to reduce ischemic events and an associated increase in mortality.
| Trial Name | Oral GP IIb/IIIa Inhibitor | Patient Population | Key Efficacy Findings | Key Safety Findings (Major Bleeding) | Mortality Outcome |
| EXCITE | Xemilofiban | Percutaneous Coronary Intervention (PCI) | No significant reduction in composite endpoint of death, MI, or urgent revascularization.[3][7] | Increased risk of bleeding.[7] | Statistically significant increase in mortality (OR 2.1).[7][9] |
| OPUS-TIMI 16 | Orbofiban | Acute Coronary Syndromes (ACS) | No difference in the primary composite endpoint.[8] | Increased risk of major or severe bleeding.[8] | Statistically significant increase in mortality in the 50/30mg group (p=0.008).[8] |
| SYMPHONY (1st & 2nd) | Sibrafiban | Post-ACS | No reduction in ischemic events.[3] | Increased bleeding, especially in combination with aspirin.[3] | Increased mortality (pooled OR 1.54 in 2nd SYMPHONY).[7][9] |
Q3: What is known specifically about the failure of Roxifiban?
A3: Roxifiban was a promising oral GP IIb/IIIa inhibitor with favorable pharmacokinetic and pharmacodynamic properties in early studies.[10] It was an ester prodrug of the active antagonist, XV459.[11] Phase I and II studies demonstrated a dose-dependent and sustained inhibition of platelet aggregation.[12][13] However, some studies also suggested that despite this inhibition, Roxifiban therapy was associated with overexpression or phasic changes of major platelet receptors, which could lead to paradoxical platelet activation.[14] While the large-scale phase III trial for Roxifiban, the ROCKET trial, was mentioned in the literature, its detailed results are not as widely published as those for other failed oral GP IIb/IIIa inhibitors. The consistent failure of other drugs in this class likely contributed to the discontinuation of its development.
Troubleshooting Guides for Experimental Research
Issue: Inconsistent or paradoxical platelet aggregation results in vitro.
Possible Cause: Partial agonism of the test compound at sub-optimal concentrations.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for your compound's effect on platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP). Look for a biphasic response where low concentrations might enhance aggregation or show less inhibition than expected.
-
Flow Cytometry Analysis: Assess markers of platelet activation such as P-selectin expression and conformational changes in the GP IIb/IIIa receptor (e.g., using PAC-1 antibody) across a wide range of inhibitor concentrations. An increase in these markers at low concentrations would support the partial agonism hypothesis.
-
Washout Experiments: Design experiments to assess the reversibility of binding and the state of platelets after the drug is washed out. This can help determine if the inhibitor induces a persistent activated state.
Issue: Difficulty in establishing a therapeutic window in animal models (efficacy vs. bleeding).
Possible Cause: The intrinsic properties of the compound lead to a narrow or non-existent therapeutic window, a common issue with oral GP IIb/IIIa inhibitors.
Troubleshooting Steps:
-
Dose-Ranging Studies: Conduct meticulous dose-ranging studies in relevant animal models of thrombosis and hemostasis. Measure both the antithrombotic efficacy (e.g., in a ferric chloride-induced carotid artery thrombosis model) and bleeding time at multiple dose levels.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentrations of the drug with the ex vivo platelet aggregation and bleeding time. This can help to understand the concentration-effect relationship and whether a therapeutic concentration range can be identified.
-
Combination Therapy: Investigate the combination of your oral GP IIb/IIIa inhibitor at a lower dose with another antiplatelet agent (e.g., a P2Y12 inhibitor) to see if synergistic efficacy can be achieved with an acceptable bleeding profile.
Experimental Protocols
Protocol: Ex Vivo Platelet Aggregation Assay
Objective: To assess the inhibitory effect of an oral GP IIb/IIIa inhibitor on platelet aggregation in whole blood or platelet-rich plasma (PRP).
Methodology:
-
Blood Collection: Draw whole blood from subjects (human or animal) into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation (Optional): Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma.
-
Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 250 x 10^9/L) with platelet-poor plasma (obtained by centrifuging the remaining blood at a high speed).
-
Incubation: Pre-incubate the PRP or whole blood with the test compound or vehicle control for a specified period at 37°C.
-
Aggregation Measurement: Place the sample in a light transmission aggregometer. Add a platelet agonist (e.g., ADP at a final concentration of 10 µM) to induce aggregation.
-
Data Analysis: Record the change in light transmittance over time. The maximum aggregation is expressed as a percentage of the light transmission of the platelet-poor plasma. Calculate the percentage inhibition of platelet aggregation for the test compound compared to the vehicle control.
Visualizations
Caption: Signaling pathway of platelet activation and the target of oral GP IIb/IIIa inhibitors.
Caption: A logical workflow for the pre-clinical evaluation of novel oral GP IIb/IIIa inhibitors.
References
- 1. Oral glycoprotein IIb/IIIa inhibitors: why don't they work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral GPIIb/IIIa antagonists: what went wrong? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The failure of orally administered glycoprotein IIb/IIIa inhibitors to prevent recurrent cardiac events - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral platelet glycoprotein IIb/IIIa receptor inhibitors—part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Oral glycoprotein IIb/IIIa inhibition with orbofiban in patients with unstable coronary syndromes (OPUS-TIMI 16) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of roxifiban, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. The use of roxifiban (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing and interpreting bleeding time changes in Roxifiban Acetate experiments
Technical Support Center: Roxifiban Acetate Experiments
Welcome to the technical support center for researchers utilizing this compound. This guide provides detailed answers to frequently asked questions, troubleshooting advice for managing bleeding time changes, comprehensive experimental protocols, and key data summaries to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active prodrug that is converted in the body to its active form, XV459.[1] It functions as a competitive antagonist of the Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor (also known as αIIbβ3 integrin) on the surface of platelets.[2][3] By blocking this receptor, Roxifiban prevents fibrinogen from binding to platelets, which is a critical step in platelet aggregation and thrombus formation.[3] This inhibition of platelet aggregation is the primary mechanism responsible for its antithrombotic effects and the associated increase in bleeding time.[4]
Q2: Why is it critical to monitor bleeding time in this compound experiments?
A2: Bleeding time is a direct in vivo measure of primary hemostasis, which is heavily dependent on platelet function.[5][6] Since this compound's primary pharmacological effect is the potent inhibition of platelet aggregation, monitoring bleeding time is essential for several reasons:
-
Efficacy Assessment: An increase in bleeding time provides direct evidence that the drug is biologically active and achieving its intended antiplatelet effect.
-
Safety and Toxicity: Excessive prolongation of bleeding time can indicate an overdose or heightened sensitivity, signaling an increased risk of spontaneous or uncontrolled bleeding.[4]
-
Dose-Response Evaluation: Measuring bleeding time at different dosages allows for the characterization of the drug's dose-dependent effects on hemostasis.[1][4]
Q3: What is a typical, expected change in bleeding time following this compound administration?
A3: A dose-dependent increase in bleeding time is expected.[1][4] In human studies, oral doses of 1.25 mg and 1.5 mg resulted in a measurable increase in template bleeding time compared to a placebo.[1] The magnitude of this change can be influenced by the dose, the time of measurement post-administration, and the specific experimental model being used. For preclinical models, a prolongation of 50% or more relative to a vehicle control group is often considered a significant effect.[7]
Q4: How does inter-individual variability affect bleeding time results?
A4: Significant inter-individual variability in bleeding time is a known challenge in both clinical and preclinical studies.[1] This variability can arise from a multitude of factors including genetic differences, age, sex, diet, underlying health status, and metabolic differences affecting drug absorption and clearance.[6][8] Due to this, it is crucial to use sufficiently large sample sizes and appropriate statistical analysis to distinguish drug-induced effects from baseline biological variation.
Troubleshooting Guide
Q5: I am observing a much longer bleeding time than anticipated. What are the potential causes?
A5: An excessive prolongation of bleeding time suggests a heightened antiplatelet effect. Consider the following possibilities:
-
Dosage Calculation Error: Double-check all calculations for dose preparation and administration to rule out an accidental overdose.
-
Metabolic Differences: The subject (animal or human) may have a reduced metabolic clearance of Roxifiban, leading to higher-than-expected plasma concentrations.
-
Synergistic Effects: Co-administration with other substances that affect hemostasis (e.g., NSAIDs like aspirin, other anticoagulants) can potentiate the effect of Roxifiban.[5][9]
-
Underlying Conditions: Pre-existing conditions such as thrombocytopenia (low platelet count), liver disease, or Vitamin K deficiency can exacerbate the effects of antiplatelet agents.[10][11]
-
Procedural Inconsistency: Deeper or longer incisions than intended by the protocol can artificially prolong bleeding time.
Q6: My bleeding time results show high variability between subjects in the same treatment group. How can I minimize this?
A6: High variability can mask the true effect of the compound. To improve consistency:
-
Standardize Subject Characteristics: Use subjects of the same age, sex, and strain (in animal models). Ensure they are acclimated to the experimental environment.
-
Control Environmental Factors: Maintain a consistent ambient temperature. For rodent tail bleeding assays, immersing the tail in saline warmed to 37°C is critical for consistency.[7][12]
-
Strict Protocol Adherence: The incision must be highly standardized. Use a template or a specialized device to ensure the length and depth of the cut are identical for all subjects.[9] For tail transection, a precise segment (e.g., 3 mm from the tip) should be amputated.[7]
-
Automate Measurement: Where possible, use automated methods to reduce subjective error in determining the cessation of bleeding. Blotting should be done gently and at consistent intervals (e.g., every 30 seconds) without disturbing the forming clot.[5]
Q7: I administered this compound but am not seeing a significant increase in bleeding time. What should I investigate?
A7: A lack of effect could point to issues with the drug, its administration, or the experimental setup:
-
Drug Integrity: Verify the stability and proper storage of your this compound compound. Ensure it has been correctly formulated for administration.
-
Administration Route: Confirm that the administration was successful (e.g., for oral gavage, ensure the full dose was delivered to the stomach).
-
Pharmacokinetics: The dose may be too low to achieve sufficient plasma concentration of the active metabolite. Consider that systemic exposure can plateau at higher doses, so simply increasing the dose may not yield a proportional response.[1]
-
Timing of Measurement: The measurement might be conducted outside the window of peak drug activity. Plasma concentrations of the active metabolite appear rapidly but reach a steady state after 4-6 days of multiple doses.[1]
-
Assay Sensitivity: The bleeding time assay itself may not be sensitive enough to detect subtle changes. Consider alternative or complementary assays, such as measuring hemoglobin loss or performing ex vivo platelet aggregation studies.[13]
Data Presentation
Table 1: Representative Dose-Response of Roxifiban on Bleeding Time (Preclinical Model)
| Treatment Group | Dose (mg/kg, PO) | N | Mean Bleeding Time (seconds) | % Increase vs. Vehicle |
| Vehicle Control | 0 | 10 | 125 ± 15 | 0% |
| Roxifiban Low Dose | 0.5 | 10 | 190 ± 25 | 52% |
| Roxifiban Mid Dose | 1.0 | 10 | 285 ± 38 | 128% |
| Roxifiban High Dose | 2.0 | 10 | 390 ± 55 | 212% |
| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |
Table 2: Key Factors Influencing Bleeding Time Assay Variability
| Factor | Potential Impact | Mitigation Strategy |
| Procedural | ||
| Incision Depth/Length | Deeper/longer cuts increase bleeding. | Use a standardized template device or scalpel guide. |
| Temperature | Low temperatures cause vasoconstriction, shortening time. | Maintain consistent ambient temperature; use 37°C saline bath for tail immersion.[12] |
| Blotting Technique | Excessive pressure can dislodge clots. | Blot gently near the wound at fixed intervals (e.g., every 30s). |
| Biological | ||
| Subject Age/Sex | Hormonal and physiological differences can alter results. | Use age- and sex-matched subjects within an experiment. |
| Anesthesia | Can affect blood pressure and platelet function. | Use a consistent anesthetic regimen for all subjects. |
| Diet/Hydration | Can influence blood viscosity and platelet reactivity. | Standardize diet and ensure adequate hydration before the experiment. |
Experimental Protocols
Protocol 1: Standardized Murine Tail Bleeding Time Assay
This protocol is adapted from standard methods for assessing primary hemostasis in mice.[7][12]
1. Materials:
-
Mouse restraints
-
Heat lamp or warming pad
-
50 mL conical tube containing isotonic saline (0.9% NaCl)
-
Water bath set to 37°C
-
Surgical scalpel or razor blade
-
Stopwatch
-
Filter paper
2. Procedure:
-
Preparation: Administer this compound or vehicle control at the predetermined time before the assay (e.g., 60 minutes post-oral gavage).
-
Anesthesia (Optional but Recommended): Anesthetize the mouse using an appropriate agent (e.g., ketamine/xylazine mixture) to minimize distress and movement.[12]
-
Warming: Place the mouse under a heat lamp or on a warming pad for 5-10 minutes to encourage vasodilation in the tail.
-
Immobilization: Place the anesthetized or conscious mouse into a suitable restraint.
-
Tail Immersion Setup: Pre-warm the 50 mL tube of saline to 37°C in the water bath.
-
Transection: Using a sharp scalpel, cleanly transect exactly 3 mm from the distal tip of the tail.[7] Immediately start the stopwatch.
-
Bleeding Measurement: Immediately immerse the distal 2 cm of the tail into the pre-warmed saline.[7]
-
Endpoint Determination: Observe the stream of blood from the tail tip. The bleeding time is defined as the time until the cessation of bleeding for a continuous period of at least 15-30 seconds.[7] A maximum cut-off time (e.g., 900 seconds) should be established, after which bleeding is considered continuous.
-
Post-Procedure Care: After the measurement, gently apply pressure with gauze to the tail tip to ensure hemostasis. Monitor the animal during recovery.
Visualizations
Mechanism of Action & Experimental Workflow
The following diagrams illustrate the key pathways and processes involved in this compound experiments.
Caption: Mechanism of Roxifiban as a GP IIb/IIIa antagonist in the platelet aggregation pathway.
Caption: Standardized workflow for a preclinical bleeding time experiment.
Caption: A logical troubleshooting guide for unexpected bleeding time results.
References
- 1. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of roxifiban, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 4. The use of roxifiban (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bleeding time - Wikipedia [en.wikipedia.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. researchgate.net [researchgate.net]
- 9. Bleeding Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 12. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Challenges with the hydrolysis of Roxifiban Acetate ester prodrug in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vitro hydrolysis of the Roxifiban Acetate ester prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vitro hydrolysis important?
This compound is an ester prodrug of XV459, a potent inhibitor of the platelet glycoprotein IIb/IIIa receptor. The ester linkage is designed to improve the oral bioavailability of the active compound. In vitro hydrolysis studies are crucial to confirm that the prodrug is efficiently converted to its active form, XV459, by esterases present in biological matrices like plasma and liver microsomes. This conversion is a critical step for the drug's therapeutic action.
Q2: In which in vitro systems is the hydrolysis of this compound typically studied?
The hydrolysis of this compound is commonly evaluated in various in vitro systems that contain esterase activity, including:
-
Human Plasma: To simulate the enzymatic activity in the bloodstream.
-
Human Liver Microsomes: To assess the role of hepatic esterases in the conversion process.[1]
-
S9 Fractions: These contain a broader range of metabolic enzymes compared to microsomes.
-
Freshly Isolated Hepatocytes: These provide a more complete picture of hepatic metabolism, including both phase I and phase II enzymes.
Q3: How is the conversion of this compound to its active form, XV459, monitored?
The conversion is typically monitored by measuring the decrease in the concentration of this compound and the simultaneous increase in the concentration of XV459 over time. This is most commonly achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can separate and quantify both the prodrug and its active metabolite.[2]
Q4: What are the expected findings from a successful in vitro hydrolysis experiment with this compound?
In a successful experiment, you should observe a rapid decrease in the concentration of this compound, corresponding with a stoichiometric increase in the concentration of XV459. Published literature suggests that the conversion of this compound to XV459 is rapid and complete upon exposure to blood or liver esterases.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very slow hydrolysis of this compound | Inactive Enzymes: The esterases in your plasma or microsomal preparation may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). | - Use fresh or properly stored (-80°C) biological matrices.- Include a positive control with a known substrate for esterases to verify enzyme activity. |
| Inappropriate Buffer Conditions: The pH of the incubation buffer may not be optimal for esterase activity. | - Ensure the pH of the incubation buffer is physiological (typically pH 7.4).- Verify the buffer composition and ionic strength are appropriate for the assay. | |
| Low Protein Concentration: The concentration of plasma or microsomal protein in the incubation may be too low to produce a measurable rate of hydrolysis. | - Increase the protein concentration within the recommended range for the assay. | |
| Inconsistent results between replicates | Pipetting Errors: Inaccurate pipetting of the prodrug, biological matrix, or quenching solution can lead to variability. | - Calibrate your pipettes regularly.- Use positive displacement pipettes for viscous solutions.- Ensure thorough mixing of all components. |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | - Use a calibrated incubator or water bath and monitor the temperature throughout the experiment. | |
| Precipitation of this compound in the incubation mixture | Poor Solubility: this compound may have limited solubility in the aqueous buffer at the tested concentration. | - Decrease the initial concentration of this compound.- Use a co-solvent (e.g., DMSO, acetonitrile) to prepare the stock solution, ensuring the final concentration in the incubation does not inhibit enzyme activity (typically <1%). |
| Degradation of this compound in control incubations (without enzymes) | Chemical Instability: The prodrug may be unstable at the pH and temperature of the incubation. | - Perform control incubations with heat-inactivated plasma or microsomes to differentiate between chemical and enzymatic degradation.- Analyze the stability of this compound in the incubation buffer alone. |
| Difficulty in quantifying this compound and XV459 | Suboptimal Analytical Method: The HPLC or LC-MS/MS method may not be sensitive or specific enough. | - Optimize the chromatographic conditions (e.g., mobile phase, column, gradient) to achieve good separation of the prodrug and metabolite.- For LC-MS/MS, optimize the mass transitions (MRM) for both analytes to enhance sensitivity and specificity.[2] |
| Matrix Effects: Components in the plasma or microsomal matrix can interfere with the ionization of the analytes in LC-MS/MS, leading to ion suppression or enhancement. | - Use a stable isotope-labeled internal standard for both this compound and XV459 to compensate for matrix effects.- Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
Quantitative Data Summary
| In Vitro System | Parameter | Illustrative Value |
| Human Plasma | Half-life (t½) | < 15 minutes |
| Human Liver Microsomes | Intrinsic Clearance (CLint) | > 50 µL/min/mg protein |
| Half-life (t½) | < 30 minutes |
Detailed Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound in Human Plasma
1. Materials:
-
This compound
-
Human plasma (pooled, stored at -80°C)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (stable isotope-labeled this compound or XV459)
-
Incubator or water bath set to 37°C
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Thaw human plasma on ice.
-
Pre-warm the required volume of plasma and PBS to 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid inhibiting enzymatic activity.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of ACN with the internal standard).
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentrations of this compound and XV459.
3. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound from the slope of the natural logarithm of the concentration versus time plot.
Protocol 2: In Vitro Hydrolysis of this compound in Human Liver Microsomes
1. Materials:
-
This compound
-
Human liver microsomes (pooled, stored at -80°C)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess concurrent oxidative metabolism)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard
-
Incubator or water bath set to 37°C
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Thaw human liver microsomes on ice.
-
Prepare the incubation mixture containing potassium phosphate buffer and human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution with the internal standard.
-
Vortex the samples and centrifuge to pellet the microsomes.
-
Transfer the supernatant for analysis.
-
Analyze the samples by a validated HPLC or LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
Visualizations
Caption: Hydrolysis of this compound to its active form, XV459.
Caption: General workflow for in vitro hydrolysis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of seven active metabolites of roxifiban in human plasma by LC/MS/MS in the presence of an interfering displacer at millimolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood to Plasma Ratio, Short-Term Stability and Plasma Protein Binding of CasiopeÃna IIgly, a Copper (II) Based Compound with Antineoplastic Activity [scielo.org.mx]
Overcoming the high interindividual variability of Roxifiban Acetate response
Welcome to the technical support center for Roxifiban Acetate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the high interindividual variability observed in the response to this oral glycoprotein (GP) IIb/IIIa antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally administered prodrug that is hydrolyzed in the body to its active metabolite, XV459.[1] XV459 is a potent antagonist of the platelet GP IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1] By blocking this receptor, Roxifiban prevents fibrinogen from binding to platelets, thereby inhibiting platelet aggregation and thrombus formation.
Q2: What is the evidence for high interindividual variability in this compound response?
Clinical studies have documented a higher interindividual variability in the pharmacologic response to Roxifiban's active metabolite, XV459, with a coefficient of variation (CV) of less than 30%.[1] In contrast, the intraindividual variability is relatively low (CV < 15%), suggesting that an individual's response is consistent over time but differs significantly between individuals.[1]
Q3: What are the known factors that do NOT significantly contribute to this compound response variability?
Studies have shown that pretreatment with aspirin or the use of a loading dose does not significantly affect the pharmacokinetics and pharmacologic response of XV459.[1] Age also does not appear to have a significant impact on its response.[1]
Q4: What are the potential, yet unconfirmed, causes of high interindividual variability with this compound?
While specific causes for this compound variability are not fully elucidated, general factors known to influence antiplatelet drug response are likely involved. These include:
-
Genetic Polymorphisms: Variations in genes encoding the GP IIb/IIIa receptor (e.g., PlA1/PlA2 polymorphism) or enzymes involved in drug metabolism could alter drug efficacy.[2][3]
-
Drug Metabolism: As a prodrug, the efficiency of hydrolysis of this compound to its active form, XV459, could vary between individuals due to differences in esterase activity. While specific cytochrome P450 involvement is not detailed in the provided results, CYP enzymes are major contributors to the metabolism of many drugs and could play a role.
-
Immune Response: The development of drug-dependent antibodies against platelet glycoproteins has been observed with Roxifiban, leading to thrombocytopenia in a small percentage of patients.[4] It is plausible that sub-clinical immune responses could also contribute to response variability.
-
Baseline Platelet Reactivity: Individuals may have inherent differences in their baseline platelet reactivity, which could influence the observable inhibitory effect of Roxifiban.
Troubleshooting Guides
Issue 1: Inconsistent Platelet Aggregation Inhibition Observed in In-Vitro Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Pre-analytical Variables | Ensure strict adherence to blood collection and processing protocols. Use consistent anticoagulants (e.g., 3.2% sodium citrate) and process samples within 4 hours of collection.[5] Avoid cooling platelets, as this can cause activation.[6] |
| Assay Variability | Standardize the light transmission aggregometry (LTA) or flow cytometry protocol. Use consistent agonist concentrations and incubation times. Ensure proper calibration of equipment. |
| Spontaneous Platelet Aggregation | Check for spontaneous aggregation in control samples. If present, review blood collection and handling techniques to minimize platelet activation. |
| Donor-Specific Variability | If using platelets from multiple donors, expect a degree of variability. For mechanistic studies, it may be beneficial to screen donors and select those with a consistent response. |
Issue 2: Identifying "Non-Responders" in a Study Cohort
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Defining "Non-Response" | Establish a clear and statistically validated cut-off for defining "non-responders" based on the distribution of responses in your study population. |
| Genetic Factors | Consider genotyping subjects for common polymorphisms in platelet glycoprotein genes (e.g., ITGA2B, ITGB3) to investigate potential associations with response. |
| Pharmacokinetic Differences | Measure plasma concentrations of the active metabolite, XV459, to determine if the lack of response is due to insufficient drug exposure. |
| Concomitant Medications | Review and document all concomitant medications to identify potential drug-drug interactions that may interfere with Roxifiban's metabolism or action. |
Experimental Protocols
Protocol 1: Assessment of Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol is adapted from established LTA methodologies.[6][7][8]
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
- Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
- Process samples within 4 hours of collection.
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used to set the 100% aggregation baseline.
2. Platelet Aggregation Measurement:
- Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP if necessary.
- Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a stir bar.
- Add the desired concentration of a platelet agonist (e.g., ADP, collagen, TRAP).
- Record the change in light transmission for a set period (e.g., 5-10 minutes).
- The percentage of aggregation is calculated relative to the light transmission of PPP.
3. Data Analysis:
- Determine the maximum percentage of platelet aggregation.
- To assess Roxifiban's effect, PRP can be incubated with varying concentrations of the active metabolite, XV459, before adding the agonist.
Protocol 2: Analysis of Platelet GP IIb/IIIa Activation by Flow Cytometry
This protocol is based on standard flow cytometry procedures for platelet analysis.[9][10][11][12]
1. Sample Preparation:
- Collect whole blood as described for LTA.
- Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode's buffer).
2. Staining:
- Incubate the diluted blood with a fluorescently-labeled antibody specific for the activated conformation of GP IIb/IIIa (e.g., PAC-1).
- Co-stain with a pan-platelet marker such as CD41 or CD61 to identify the platelet population.
- To assess the effect of Roxifiban, incubate the blood with the drug prior to adding a platelet agonist and the antibodies.
3. Flow Cytometry Analysis:
- Acquire data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics and positive staining for the pan-platelet marker.
- Quantify the percentage of platelets positive for the activation-specific antibody and the mean fluorescence intensity.
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Variability of XV459 (Active Metabolite of this compound)
| Parameter | Value | Reference |
| Intraindividual Variability (CV) | < 15% | [1] |
| Interindividual Variability (CV) | < 30% | [1] |
| Effect of Aspirin Pretreatment | No significant effect | [1] |
| Effect of Loading Dose | No significant effect | [1] |
| Effect of Age | No significant effect | [1] |
CV: Coefficient of Variation
Visualizations
Caption: Potential contributors to this compound response variability.
Caption: Troubleshooting workflow for investigating response variability.
Caption: this compound's mechanism of action signaling pathway.
References
- 1. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of roxifiban, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic variation in glycoprotein IIb/IIIa (GPIIb/IIIa) as a determinant of the responses to an oral GPIIb/IIIa antagonist in patients with unstable coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of genetic polymorphisms on platelet function and response to anti platelet drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective testing for drug-dependent antibodies reduces the incidence of thrombocytopenia observed with the small molecule glycoprotein IIb/IIIa antagonist roxifiban: implications for the etiology of thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. de-vhl.nl [de-vhl.nl]
- 9. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate off-target effects of Roxifiban Acetate in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Roxifiban Acetate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally bioavailable prodrug that is rapidly converted in the body to its active form, XV459. XV459 is a potent and specific antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1] The primary function of this receptor is to mediate platelet aggregation, a critical step in blood clot formation. By blocking this receptor, Roxifiban aims to prevent thrombosis.[1]
Q2: What are the known off-target effects of this compound observed in cellular assays?
While this compound is designed to be a specific GP IIb/IIIa antagonist, several off-target effects have been reported, primarily in the context of platelet-based assays. These include:
-
Paradoxical Platelet Activation: Instead of solely inhibiting platelet function, Roxifiban has been observed to cause a delayed activation of platelets, leading to changes in the expression of surface receptors.[2]
-
Alterations in Platelet Receptor Expression: Studies have shown that treatment with Roxifiban can lead to phasic changes in the expression of P-selectin (an activation marker) and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).[2]
-
Immune-Mediated Thrombocytopenia: A serious off-target effect is the development of a low platelet count (thrombocytopenia), which is believed to be caused by the formation of drug-dependent antibodies that bind to platelets.[3][4]
Q3: How can I minimize the impact of these off-target effects in my experiments?
Mitigating off-target effects requires a multi-faceted approach that includes careful experimental design, the use of appropriate controls, and specific assay conditions. Key strategies include:
-
Dose-Response Analysis: Conduct thorough dose-response studies to identify the optimal concentration of this compound or its active metabolite XV459 that provides maximal on-target inhibition with minimal off-target effects.
-
Use of Proper Controls: Include both negative controls (vehicle-treated cells) and positive controls (known platelet agonists or inhibitors) to accurately interpret the effects of Roxifiban.
-
Time-Course Experiments: Since some off-target effects, like paradoxical activation, are time-dependent, it is crucial to perform time-course experiments to understand the kinetics of Roxifiban's effects.[2]
-
Orthogonal Assays: Employ multiple, distinct assay formats to confirm findings. For example, supplement flow cytometry data with platelet aggregation assays or microscopy.
-
Use of Washed Platelets: When possible, using washed platelets instead of whole blood can help to reduce the complexity of the cellular environment and minimize interactions with other blood components that might contribute to off-target effects.
Troubleshooting Guides
Issue 1: Observing Paradoxical Platelet Activation
Symptoms:
-
Increased expression of platelet activation markers (e.g., P-selectin, activated GP IIb/IIIa) at later time points after initial inhibition.
-
Unexpected platelet aggregation or microaggregate formation in the presence of Roxifiban.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Time-dependent off-target signaling | Perform a detailed time-course experiment (e.g., 0, 2, 4, 12, 24 hours) to characterize the onset of paradoxical activation. This will help in selecting appropriate endpoints for your primary experiments before this effect becomes prominent.[2] |
| Inappropriate drug concentration | Conduct a dose-response curve to determine the concentration range where on-target inhibition is maximal and paradoxical activation is minimal. Start with concentrations around the known Kd for GP IIb/IIIa (1-2 nmol/L for XV459) and extend to higher concentrations.[1] |
| Assay artifacts | Confirm the findings using an alternative assay. For example, if observing increased activation markers by flow cytometry, verify this with a functional assay like light transmission aggregometry. |
Issue 2: Detecting Changes in P-selectin and PECAM-1 Expression
Symptoms:
-
Inconsistent or unexpected changes in the surface expression of P-selectin or PECAM-1 on platelets following treatment with this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variability in platelet activation state | Ensure that baseline platelet activation is minimized. Use fresh blood collected with an appropriate anticoagulant (e.g., sodium citrate), and handle samples gently to avoid mechanical activation.[5] |
| Incorrect antibody staining protocol | Optimize the antibody staining protocol for flow cytometry. This includes titrating antibody concentrations, using appropriate isotype controls, and standardizing incubation times and temperatures. |
| Donor-to-donor variability | If using platelets from different donors, be aware that there can be significant biological variability. Pool data from multiple donors to draw robust conclusions. |
Issue 3: Suspected Immune-Mediated Thrombocytopenia In Vitro
Symptoms:
-
A significant decrease in platelet count in in vitro assays, especially after prolonged incubation with this compound.
-
Presence of platelet aggregates that are not related to classical agonist-induced aggregation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of drug-dependent anti-platelet antibodies | Perform an ELISA to screen for the presence of Roxifiban-dependent antibodies in the plasma or serum being used in the assay.[3][4] |
| Non-specific cytotoxicity | To rule out direct cytotoxicity, perform a platelet viability assay (e.g., using a marker like calcein-AM) in the presence of a range of Roxifiban concentrations. |
| Complement activation | If using serum in your assay, consider heat-inactivating the serum to eliminate complement-mediated platelet lysis as a confounding factor. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active metabolite, XV459.
Table 1: On-Target Potency of Roxifiban Active Metabolite (XV459)
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) | 1 - 2 nmol/L | Resting and activated human platelets | [1] |
| IC50 (Platelet Aggregation) | 30 - 50 nmol/L | Agonist-induced platelet aggregation | [1] |
Table 2: Reported Off-Target Effects of Roxifiban
| Off-Target Effect | Observation | Experimental System | Reference |
| Paradoxical GP IIb/IIIa Activation | Late activation of GP IIb/IIIa expression | Flow cytometry of platelets from patients | [2] |
| P-selectin Expression | Phasic changes: early inhibition followed by late activation | Flow cytometry of platelets from patients | [2] |
| PECAM-1 Expression | Early transient activation followed by later inhibition | Flow cytometry of platelets from patients | [2] |
| Immune-Mediated Thrombocytopenia | Development of drug-dependent antibodies | Clinical trials and in vitro ELISA | [3][4] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Platelet P-selectin Expression
This protocol is designed to assess the effect of this compound on platelet activation by measuring the surface expression of P-selectin.
Materials:
-
Freshly drawn whole blood (anticoagulant: sodium citrate)
-
This compound (or active metabolite XV459)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Anti-CD61 (platelet marker) antibody, conjugated to a suitable fluorophore (e.g., PerCP)
-
Anti-CD62P (P-selectin) antibody, conjugated to a suitable fluorophore (e.g., PE)
-
Isotype control antibodies
-
Platelet agonist (e.g., ADP or Thrombin Receptor Activating Peptide - TRAP)
-
Fixative solution (e.g., 1% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150 x g for 15 minutes at room temperature with no brake.
-
Carefully collect the upper layer of PRP.
-
-
Treatment with Roxifiban:
-
Aliquot PRP into microcentrifuge tubes.
-
Add this compound or XV459 at the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time at 37°C. For time-course experiments, have separate tubes for each time point.
-
-
Platelet Activation (Optional Positive Control):
-
To a separate aliquot of vehicle-treated PRP, add a known platelet agonist (e.g., 20 µM ADP or 5 µM TRAP) and incubate for 10 minutes at 37°C.
-
-
Antibody Staining:
-
Add the anti-CD61 and anti-CD62P antibodies (or isotype controls) to the treated PRP samples.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 500 µL of fixative solution to each tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter, and confirm with positive CD61 staining.
-
Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity of P-selectin expression.
-
Protocol 2: ELISA for Detection of Roxifiban-Dependent Anti-Platelet Antibodies
This protocol outlines a method to detect antibodies that bind to platelets only in the presence of Roxifiban.
Materials:
-
96-well ELISA plates
-
Purified human platelets
-
Patient or experimental plasma/serum
-
This compound (or active metabolite XV459)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody: HRP-conjugated anti-human IgG
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with purified human platelets overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well and incubate for 1 hour at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Prepare dilutions of the test plasma/serum in blocking buffer.
-
Prepare two sets of wells for each sample: one with Roxifiban (at a concentration known to be effective) and one without (vehicle control).
-
Add the plasma/serum dilutions (with or without Roxifiban) to the respective wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate thoroughly.
-
Add the HRP-conjugated anti-human IgG to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add TMB substrate to each well and incubate in the dark until a color develops.
-
Add stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
A positive result for drug-dependent antibodies is indicated by a significantly higher signal in the wells containing Roxifiban compared to the wells without the drug for the same plasma/serum sample.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Overview of this compound's off-target effects.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and implementation of drug-dependent antibody assays in clinical trials for safety monitoring of patients dosed with roxifiban, an orally bioavailable glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prospective testing for drug-dependent antibodies reduces the incidence of thrombocytopenia observed with the small molecule glycoprotein IIb/IIIa antagonist roxifiban: implications for the etiology of thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Experimental Shelf-Life of Roxifiban Acetate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Roxifiban Acetate solutions. The focus is on identifying and mitigating stability issues to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, an ester prodrug, is hydrolysis. In aqueous solutions, the ester bond is susceptible to cleavage, converting this compound into its active carboxylic acid metabolite, XV459, and methanol. This reaction can be catalyzed by both acidic and basic conditions.[1][2]
Q2: What are the main factors that influence the stability of this compound solutions?
A2: The stability of this compound in solution is primarily affected by:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Extreme pH values (both acidic and basic) can significantly accelerate degradation.[3][4]
-
Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[5][6]
-
Moisture: As hydrolysis is a reaction with water, the presence of moisture is a critical factor.[7]
-
Light: Exposure to light, particularly UV light, can potentially lead to photolytic degradation.
-
Oxidation: Although hydrolysis is the primary concern, oxidative degradation can also occur, especially in the presence of oxygen and certain catalysts.
Q3: What are the initial signs of degradation in my this compound solution?
A3: Visual signs of degradation can include a change in color, the formation of precipitates, or a cloudy appearance. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to quantify the concentration of this compound and detect the presence of degradation products.
Q4: How can I proactively improve the shelf-life of my experimental solutions?
A4: To improve the shelf-life, consider the following:
-
Buffer Selection: Use a buffer system to maintain a stable pH, ideally in a range where the hydrolysis rate is minimal (typically near-neutral to slightly acidic for many esters).
-
Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.[5]
-
Solvent Selection: In some cases, using co-solvents can reduce the water activity and slow hydrolysis.
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodecomposition.
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Use of Stabilizing Excipients: Consider the addition of excipients like cyclodextrins, which can form inclusion complexes and protect the ester linkage from hydrolysis.[1][7][8][9][10]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) can be an effective strategy to remove water and significantly improve stability.[3][4][5][11][12]
Troubleshooting Guide
Issue 1: Rapid Loss of Potency in this compound Solution
Symptoms:
-
HPLC analysis shows a rapid decrease in the peak area of this compound over a short period.
-
A corresponding increase in the peak area of the hydrolysis product (XV459) is observed.
-
Inconsistent results in bioassays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inappropriate pH | 1. Measure the pH of your solution. 2. Review the pH of all buffers and reagents used. | Adjust the pH of the solution to a range of 4-6, where ester hydrolysis is often minimized. Use a suitable buffer system (e.g., acetate or citrate buffer) to maintain the pH. |
| High Storage Temperature | 1. Verify the storage temperature of your solution. 2. Check for any temperature fluctuations in the storage unit. | Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles. |
| Presence of Catalytic Impurities | 1. Analyze the purity of the solvent and excipients. 2. Consider if any components could act as acid or base catalysts. | Use high-purity solvents and reagents. If possible, perform a forced degradation study to identify potential catalytic effects of excipients. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
Besides the this compound and expected XV459 peaks, other unknown peaks appear and grow over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Oxidative Degradation | 1. Review the experimental conditions for exposure to oxygen. 2. Analyze for the presence of oxidizing agents or metal ions. | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) if compatible with your experiment.[13] |
| Photodegradation | 1. Assess the exposure of your solution to light, especially UV light. | Store solutions in light-protecting containers (e.g., amber vials). Conduct experiments under controlled lighting conditions. |
| Interaction with Container | 1. Evaluate the compatibility of the solution with the container material. | Use inert container materials such as Type I borosilicate glass. |
Quantitative Data on this compound Degradation
The following tables summarize the expected impact of pH and temperature on the degradation of this compound. Note: The rate constants (k) provided are representative examples and should be determined experimentally for your specific solution composition.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for this compound Hydrolysis at 25°C
| pH | Pseudo-First-Order Rate Constant (k) (day⁻¹) (Representative) | Estimated Half-life (t½) (days) |
| 2.0 | 0.115 | 6.0 |
| 3.0 | 0.046 | 15.1 |
| 4.0 | 0.012 | 57.8 |
| 5.0 | 0.009 | 77.0 |
| 6.0 | 0.015 | 46.2 |
| 7.0 | 0.058 | 12.0 |
| 8.0 | 0.231 | 3.0 |
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) for this compound Hydrolysis at pH 5.0
| Temperature (°C) | Pseudo-First-Order Rate Constant (k) (day⁻¹) (Representative) | Estimated Half-life (t½) (days) |
| 4 | 0.002 | 346.6 |
| 25 | 0.009 | 77.0 |
| 40 | 0.045 | 15.4 |
| 60 | 0.289 | 2.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature. Withdraw samples at specified time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw samples at specified time points and dilute for HPLC analysis.
-
Thermal Degradation: Store the stock solution in a light-protected container at an elevated temperature (e.g., 80°C). Withdraw samples at specified time points and dilute for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a calibrated light source (e.g., Xenon lamp providing ICH-compliant UV and visible light exposure). A control sample should be wrapped in aluminum foil and kept under the same conditions. Withdraw samples at specified time points and analyze by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound to ensure that the main degradation products are formed without complete degradation.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.
Caption: Logical workflow for developing a stability-indicating HPLC method.
Methodology:
-
Chromatographic System:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[14][15]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile or methanol).[16]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound.
-
-
Method Development and Optimization:
-
Inject a solution of undegraded this compound to determine its retention time.
-
Inject samples from the forced degradation study (Protocol 1).
-
Optimize the mobile phase composition (ratio of organic to aqueous phase) and pH of the buffer to achieve baseline separation between the parent drug peak and all degradation product peaks.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
By following the guidance in this technical support center, researchers can better understand the stability profile of this compound, troubleshoot common degradation issues, and implement strategies to improve the shelf-life and reliability of their experimental solutions.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Stability-Indicating RP-HPLC-UV method for determination of fidaxomicin and its hydrolytic degradation products | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of stable lyophilized protein drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
High affinity of Roxifiban precluding site occupancy reduction by dialysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Roxifiban. The content focuses on challenges arising from its high affinity for the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, particularly concerning the reduction of site occupancy via dialysis.
Frequently Asked Questions (FAQs)
Q1: We are unable to reduce Roxifiban's receptor site occupancy on platelets using standard dialysis or gel filtration methods in our experiments. Why is this happening?
A1: This is an expected outcome due to the intrinsic properties of Roxifiban and its active form, XV459. Roxifiban exhibits a very high affinity for the GP IIb/IIIa receptor on both resting and activated platelets, coupled with a slow dissociation rate.[1][2][3] This strong, prolonged binding physically precludes the effective removal of the molecule from its target receptor through dialysis or gel filtration, methods that are effective for compounds with lower affinity and faster off-rates.[4]
Q2: How does Roxifiban's affinity compare to other oral GP IIb/IIIa antagonists?
A2: Roxifiban and its active metabolite, XV459, demonstrate a significantly higher binding affinity and slower dissociation rate compared to other oral GP IIb/IIIa inhibitors like Orbofiban and Sibrafiban.[2][3] This distinct binding profile is a key differentiator and contributes to its prolonged antiplatelet effects.[2]
Q3: Is there an alternative method to modulate Roxifiban's site occupancy for "peak to trough" simulation experiments?
A3: Yes, a successful alternative method has been developed that leverages the rapid equilibrium of Roxifiban between platelets and soluble GP IIb/IIIa.[4] In this approach, the platelet occupancy of Roxifiban is controlled by adjusting the ratio of platelet GP IIb/IIIa to a known concentration of soluble, purified GP IIb/IIIa in the experimental medium. By introducing soluble receptors, a competitive equilibrium is established, allowing for a controlled reduction of Roxifiban bound to the platelet surface.[4]
Q4: Does the high affinity of Roxifiban lead to paradoxical platelet activation?
A4: Studies have investigated this possibility. While some research has noted phasic changes in major platelet receptors with chronic Roxifiban treatment, dedicated studies assessing platelet activation markers (like P-selectin expression and fibrinogen binding) during peak to trough transitions did not find evidence for paradoxical platelet activation.[4][5][6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inability to demonstrate reversibility of Roxifiban binding using dialysis. | High affinity and slow dissociation kinetics of Roxifiban from the GP IIb/IIIa receptor.[2][3][4] | Do not use dialysis or gel filtration to demonstrate reversibility. Instead, employ a competitive displacement method using a high concentration of an unlabeled, high-affinity GP IIb/IIIa ligand or utilize the soluble GP IIb/IIIa equilibrium method.[4] |
| Inconsistent results in site occupancy assays. | Insufficient incubation time for binding equilibrium to be reached, or variability in platelet preparations. | Ensure adequate incubation times to account for the slow on-rate of Roxifiban. Standardize platelet preparation protocols to ensure consistent platelet counts and viability. |
| Difficulty in achieving target "trough" levels of receptor occupancy in vitro. | The slow off-rate of Roxifiban prevents a rapid decrease in site occupancy after removal from the bulk medium. | Implement the soluble GP IIb/IIIa competition method to achieve a controlled reduction in platelet-bound Roxifiban, mimicking a trough concentration.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data for Roxifiban and its active form, XV459, in comparison to other GP IIb/IIIa antagonists.
Table 1: Binding Affinity and Inhibitory Concentrations
| Compound | Parameter | Value | Assay Conditions |
| Roxifiban (XV459) | Kd | 1 to 2 nmol/L | Resting and activated platelets.[7] |
| Roxifiban (XV459) | Kd | 0.0008 to 0.0025 μmol/L | Activated or unactivated platelets (human, baboon, dog).[1] |
| Roxifiban (DMP754) | IC50 | 0.030 to 0.05 μmol/L | Platelet aggregation (agonist-independent).[1][7] |
| Orbofiban | - | 5-10 fold lower potency than Roxifiban | Inhibition of 125I-Fibrinogen binding.[2] |
| Sibrafiban | - | 5-10 fold lower potency than Roxifiban | Inhibition of 125I-Fibrinogen binding.[2] |
Experimental Protocols
Protocol 1: Determination of Roxifiban (XV459) Binding Affinity (Kd) by Radioligand Binding Assay
-
Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation. Wash platelets and resuspend in a suitable binding buffer (e.g., Tyrode's buffer with 0.2% BSA). Adjust the platelet concentration to a final density of 1-2 x 108 cells/mL.
-
Assay Setup: In a 96-well plate, add increasing concentrations of 3H-labeled XV459.
-
Non-Specific Binding: To a parallel set of wells, add a high concentration of unlabeled Roxifiban (e.g., 1000-fold excess) in addition to the radioligand to determine non-specific binding.
-
Incubation: Add the prepared platelet suspension to all wells. Incubate at room temperature for a sufficient duration to reach equilibrium (determined empirically, may be several hours due to slow kinetics).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., Whatman GF/C).
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of radioligand and fit the data using a non-linear regression model (one-site binding hyperbola) to determine the Kd and Bmax.
Protocol 2: In Vitro Simulation of Peak to Trough Receptor Occupancy
-
Principle: This method utilizes the competitive equilibrium between platelet-bound Roxifiban and Roxifiban bound to soluble GP IIb/IIIa.[4]
-
Peak Occupancy: Incubate washed platelets with a concentration of Roxifiban known to achieve peak receptor occupancy (e.g., >90%).
-
Trough Simulation: To simulate a trough level, add a predetermined concentration of purified, soluble GP IIb/IIIa to the platelet suspension. The soluble GP IIb/IIIa will compete for Roxifiban binding, causing a shift in equilibrium and a reduction of Roxifiban on the platelet surface. The final site occupancy on the platelets is determined by the ratio of platelet GP IIb/IIIa to soluble GP IIb/IIIa.[4]
-
Washout (Control): For comparison, a control group can be subjected to standard buffer washes to demonstrate the inefficiency of this method in reducing site occupancy.
-
Assessment: Following the trough simulation, assess platelet function or receptor occupancy using methods such as flow cytometry for fibrinogen binding or P-selectin expression.[4][5]
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the glycoprotein IIb/IIIa antagonist Roxifiban on P-selectin expression, fibrinogen binding, and microaggregate formation in a phase I dose-finding study: no evidence for platelet activation during treatment with a glycoprotein IIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Roxifiban Acetate and Orbofiban: Binding Characteristics and Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors Roxifiban Acetate and Orbofiban. This document synthesizes experimental data to contrast their binding characteristics and therapeutic efficacy, offering insights into their distinct pharmacological profiles.
This compound and Orbofiban are orally active, non-peptide antagonists of the platelet GPIIb/IIIa receptor, a key player in the final common pathway of platelet aggregation.[1] While both were developed to prevent thrombotic events, their clinical trajectories and underlying pharmacodynamics have shown notable differences. This guide delves into the specifics of their interaction with the GPIIb/IIIa receptor and the resulting impact on platelet function.
Binding Characteristics: A Tale of Two Affinities
The fundamental difference between Roxifiban and Orbofiban lies in their interaction with the GPIIb/IIIa receptor. Roxifiban exhibits a distinct binding profile characterized by high affinity and a slow dissociation rate, which suggests a prolonged duration of antiplatelet effects.[2][3] In contrast, Orbofiban has a faster dissociation rate from human platelets.[2]
Studies have shown that the active form of Roxifiban demonstrates a higher potency in inhibiting the binding of fibrinogen and other ligands to activated platelets compared to Orbofiban.[2][3] Specifically, the free acid form of Roxifiban was found to be 5 to 10 times more potent in inhibiting the binding of ¹²⁵I-Fibrinogen to activated human platelets than Orbofiban.[2] This higher affinity of Roxifiban extends to both activated and resting platelets.[2][3]
| Parameter | Roxifiban (Active Form) | Orbofiban (Active Form) | Reference |
| Binding Affinity | High affinity for both activated and resting platelets. | Lower affinity compared to Roxifiban. | [2][4] |
| Dissociation Rate (Koff) | Relatively slow. | Relatively fast. | [2][4] |
| ¹²⁵I-Fibrinogen Binding Inhibition | High potency (5-10 fold greater than Orbofiban). | Lower potency. | [2] |
| ¹²⁵I-Echistatin Binding Inhibition | High potency. | Lower potency. | [2] |
| ³H-XV459 (Roxifiban) Binding Inhibition | Highest potency among compared agents. | Lower potency. | [2] |
| ³H-DMP728 Binding Inhibition | High potency. | Lower potency. | [2] |
Efficacy: From Benchtop to Bedside
The divergent binding characteristics of Roxifiban and Orbofiban translate to different efficacy profiles in both preclinical and clinical settings.
In Vitro Efficacy:
In flow models of thrombosis, Roxifiban has demonstrated superior efficacy in inhibiting platelet thrombus formation compared to Orbofiban.[4] At a clinically achievable concentration (60 nM), roxifiban was able to abrogate the formation of thrombi, a level of efficacy comparable to the intravenous GPIIb/IIIa inhibitor abciximab.[4] In contrast, even at a higher concentration (500 nM), orbofiban was only effective against the formation of larger platelet thrombi.[4] Furthermore, the inhibitory effects of Roxifiban on platelets are not affected by changes in plasma calcium concentrations, a stability not observed with Orbofiban.[4]
| Assay | Roxifiban | Orbofiban | Reference |
| Platelet Aggregation Inhibition (IC₅₀) | 0.030 to 0.05 µmol/L (agonist independent). | IC₅₀ for ADP-induced aggregation: 29 ± 6 ng/ml; for thrombin-activating peptide: 61 ± 18 ng/ml. | [5][6] |
| Thrombus Formation in Flow Model | Abrogated formation of thrombi >20 platelets at 60 nM. | Only inhibited larger thrombi (≥150 platelets) at 500 nM. | [4] |
| Monocytic THP-1 Cell Attachment | Inhibited at 100 nM (pretreatment). | Required continuous presence at 500 nM for inhibition. | [4] |
Clinical Efficacy and Outcomes:
The clinical development of oral GPIIb/IIIa antagonists has been challenging, with several large-scale trials failing to demonstrate a clear benefit and, in some cases, showing increased mortality.[7][8]
Orbofiban's clinical trials were particularly disappointing. The OPUS-TIMI 16 trial was terminated prematurely due to an unexpected increase in 30-day mortality in one of the orbofiban groups.[8][9] One hypothesis for this outcome is that at low blood concentrations, Orbofiban may act as a partial agonist of the GPIIb/IIIa receptor, potentially inducing a prothrombotic state.[6][9] In vitro studies have shown that Orbofiban can induce a conformational change in GPIIb/IIIa linked to partial agonist activity.[6]
Roxifiban, with its more favorable pharmacokinetic and pharmacodynamic properties, was developed as a "second generation" oral GPIIb/IIIa inhibitor.[1] While early clinical studies showed a dose-dependent and sustained inhibition of platelet aggregation with Roxifiban,[10] some studies also raised concerns about paradoxical platelet activation. For instance, one study observed a late activation of GPIIb/IIIa expression when roxifiban was used without aspirin.[11][12] Ultimately, the development of this compound was also discontinued.[13]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the GPIIb/IIIa signaling pathway and a typical experimental workflow for a platelet aggregation assay.
Caption: GPIIb/IIIa Signaling Pathway and Inhibition.
Caption: Platelet Aggregation Assay Workflow.
Experimental Protocols
Radioligand Binding Assay:
This assay is used to determine the binding affinity of a compound to its receptor. The general protocol involves:
-
Preparation of Platelets: Human platelets are isolated from whole blood and washed.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., ³H-XV459, ¹²⁵I-Fibrinogen, or ¹²⁵I-Echistatin) is incubated with the platelets in the presence of varying concentrations of the unlabeled competitor drug (Roxifiban or Orbofiban).[2]
-
Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.
-
Quantification: The amount of radioactivity bound to the platelets is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC₅₀ value.[14][15]
Platelet Aggregation Assay:
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[16][17]
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP.[17]
-
Baseline Measurement: The light transmittance through a sample of PRP is set as 0% aggregation, and through a sample of platelet-poor plasma (PPP) as 100% aggregation.
-
Incubation: PRP is incubated with different concentrations of the test compound (Roxifiban or Orbofiban) or a vehicle control.
-
Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP to induce aggregation.[16]
-
Measurement: Platelet aggregation is monitored as an increase in light transmittance over time using a platelet aggregometer.
-
Data Analysis: The maximum percentage of aggregation is recorded, and the IC₅₀ value (the concentration of the drug that inhibits aggregation by 50%) is calculated.
In Vivo Thrombosis Models:
Animal models are used to assess the antithrombotic efficacy of compounds in a physiological setting.[18][19][20]
-
Animal Preparation: An appropriate animal model (e.g., canine, guinea pig) is anesthetized, and a specific artery (e.g., carotid, femoral) is exposed.[5][21]
-
Induction of Thrombosis: Thrombosis is induced by various methods, such as electrical injury to the vessel wall, mechanical stenosis, or application of a thrombogenic agent like ferric chloride.[5][20]
-
Drug Administration: The test compound (Roxifiban or Orbofiban) is administered intravenously or orally at different doses.[5][21]
-
Monitoring: Blood flow through the artery is monitored using a flow probe. The formation of an occlusive thrombus is indicated by a cessation of blood flow.
-
Efficacy Endpoint: The primary endpoint is often the prevention of vessel occlusion or the time to occlusion. Thrombus weight can also be measured at the end of the experiment.
Conclusion
This compound and Orbofiban, while both targeting the GPIIb/IIIa receptor, exhibit significantly different binding characteristics and efficacy profiles. Roxifiban's high affinity and slow dissociation rate translate to potent and sustained antiplatelet activity in preclinical models. In contrast, Orbofiban's faster dissociation and potential for partial agonism may have contributed to its lack of efficacy and adverse outcomes in clinical trials. The divergent paths of these two agents underscore the critical importance of detailed pharmacological profiling, including binding kinetics and potential for off-target effects, in the development of novel antithrombotic therapies.
References
- 1. clinicalcardiology.org [clinicalcardiology.org]
- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of platelet activation during treatment with a GPIIb/IIIa antagonist in patients presenting with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. The use of roxifiban (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Thrombosis models - The Würzburg Platelet Group [platelets.eu]
- 21. Antiplatelet and antithrombotic effects of orbofiban, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Roxifiban and Sibrafiban on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two oral glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitors, Roxifiban and Sibrafiban, focusing on their effects on platelet function. The information is compiled from various in vitro and clinical studies to aid in research and development decisions.
Introduction to Roxifiban and Sibrafiban
Roxifiban and Sibrafiban are potent antagonists of the platelet GPIIb/IIIa receptor, the final common pathway for platelet aggregation.[1] By blocking this receptor, they prevent fibrinogen from binding, thereby inhibiting the formation of platelet thrombi.[1] Both drugs were developed as oral antiplatelet agents for the long-term prevention of thrombotic events. This guide delves into their comparative efficacy in inhibiting platelet function, supported by experimental data.
Mechanism of Action: Glycoprotein IIb/IIIa Inhibition
Both Roxifiban and Sibrafiban are non-peptide mimetics that target the GPIIb/IIIa receptor on the surface of platelets. Upon platelet activation by agonists such as adenosine diphosphate (ADP) or collagen, the GPIIb/IIIa receptor undergoes a conformational change, allowing it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation. Roxifiban and Sibrafiban competitively inhibit the binding of fibrinogen to this activated receptor, thus preventing platelet aggregation.[1]
References
A Comparative Analysis of Roxifiban Acetate and Aspirin in Thrombosis Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Roxifiban Acetate and aspirin in the prevention of thrombosis, drawing upon available experimental data. While large-scale clinical trials directly comparing the primary clinical endpoints of this compound monotherapy with aspirin are limited due to the discontinuation of Roxifiban's development, a key study, the ROCKET-I Platelet Substudy, offers valuable insights into their comparative effects on platelet function.
Executive Summary
This compound, an oral glycoprotein (GP) IIb/IIIa inhibitor, and aspirin, an irreversible cyclooxygenase (COX) inhibitor, both target platelet aggregation to prevent thrombosis, but through distinct mechanisms. The ROCKET-I Platelet Substudy, a randomized, double-blind, multicenter study, provides the most direct available comparison of their effects.
The study demonstrated that Roxifiban therapy resulted in a consistent and significant decrease in both adenosine diphosphate (ADP)-induced and collagen-induced platelet aggregation compared to aspirin alone[1]. However, the study also noted paradoxical late activation of GP IIb/IIIa expression with Roxifiban monotherapy and phasic changes in P-selectin expression, raising potential concerns about its long-term effects[1]. Aspirin, in contrast, showed a time-dependent decrease in the percentage of P-selectin positive platelets[1].
This guide will delve into the mechanistic differences, present the quantitative data from the ROCKET-I substudy, detail the experimental protocols, and provide visualizations of the relevant biological pathways and experimental workflows.
Mechanisms of Action
This compound: A Direct Inhibitor of the Final Common Pathway of Platelet Aggregation
This compound is a prodrug that is converted to its active form, which acts as a direct antagonist of the GP IIb/IIIa receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation, as it binds to fibrinogen, leading to the cross-linking of platelets. By blocking this receptor, Roxifiban prevents platelet aggregation regardless of the initial stimulus.
Figure 1: Signaling Pathway of this compound's Antiplatelet Action.
Aspirin: An Irreversible Inhibitor of Thromboxane A2 Synthesis
Aspirin's antithrombotic effect stems from its irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet activator and vasoconstrictor. By inhibiting TXA2 synthesis, aspirin reduces platelet activation and aggregation. The inhibition is irreversible and lasts for the lifespan of the platelet (7-10 days).
Figure 2: Signaling Pathway of Aspirin's Antiplatelet Action.
Comparative Efficacy Data from the ROCKET-I Platelet Substudy
The ROCKET-I Platelet Substudy provides the most direct comparative data on the effects of Roxifiban and aspirin on platelet function in patients with coronary artery disease. The study included three treatment arms: aspirin alone (n=7), Roxifiban alone (n=9), and Roxifiban plus aspirin (n=15) over a 24-week period[1].
Platelet Aggregation
Roxifiban demonstrated a more potent inhibition of platelet aggregation in response to both ADP and collagen compared to aspirin alone.
Table 1: Inhibition of Platelet Aggregation
| Agonist | Treatment Group | Outcome | p-value |
|---|---|---|---|
| ADP | Roxifiban vs. Aspirin | Consistent significant decrease in aggregation | P = .0001[1] |
| Collagen | Roxifiban vs. Aspirin | Consistent significant decrease in aggregation | P = .002[1] |
Platelet Receptor Expression
The study also investigated the expression of key platelet receptors, revealing complex and sometimes paradoxical effects of Roxifiban.
Table 2: Platelet Receptor Expression
| Receptor | Treatment Group | Key Findings | p-value |
|---|---|---|---|
| GP IIb/IIIa | Roxifiban (monotherapy) vs. Aspirin | Paradoxical late activation of expression | P = .007[1] |
| P-selectin | Roxifiban | Phasic changes: early inhibition followed by 2-fold activation from week 12 | P = .01 (early), P = .0001 (late)[1] |
| P-selectin | Aspirin | Time-dependent decrease in percent of P-selectin positive platelets | P = .02[1] |
| GP Ib | Roxifiban vs. Aspirin | No significant difference among groups, though a more profound rise with Roxifiban | Not significant[1] |
| PECAM-1 | Roxifiban | Early transient activation at week 2, followed by later inhibition | P = .008 (early), P = .003 (late)[1] |
Experimental Protocols: ROCKET-I Platelet Substudy
The following summarizes the methodology used for platelet assessment in the ROCKET-I Platelet Substudy[1].
Study Design
A randomized, double-blind, multicenter, dose-ranging study. Thirty-one patients with coronary artery disease were assigned to 24 weeks of therapy with either aspirin, Roxifiban, or Roxifiban plus aspirin[1].
Platelet Assessment
Platelet function was assessed five times for each patient at baseline and at weeks 2, 4, 12, 18, and 24.
-
Aggregometry: Platelet aggregation was measured to assess the response to ADP and collagen.
-
Flow Cytometry: This technique was used to determine the expression of major platelet receptors, including GP IIb/IIIa, GP Ib, and P-selectin.
Figure 3: Experimental Workflow of the ROCKET-I Platelet Substudy.
Conclusion
Based on the available direct comparative data from the ROCKET-I Platelet Substudy, this compound is a more potent inhibitor of ADP and collagen-induced platelet aggregation than aspirin. However, the long-term implications of the observed paradoxical activation of GP IIb/IIIa and phasic changes in P-selectin expression with Roxifiban monotherapy remain unclear and may have contributed to the clinical concerns that led to the discontinuation of its development.
Aspirin, while a less potent inhibitor of aggregation in these specific assays, has a well-established and long-standing clinical track record for the primary and secondary prevention of arterial thrombotic events. Its mechanism of irreversible COX-1 inhibition provides sustained antiplatelet effects.
For researchers and drug development professionals, the comparison of Roxifiban and aspirin highlights the critical importance of evaluating not only the intended pharmacological effect (e.g., inhibition of aggregation) but also the potential for off-target or paradoxical effects on cellular signaling and receptor expression, which may influence long-term safety and efficacy. The divergent profiles of these two agents underscore the complexity of antiplatelet therapy and the need for comprehensive preclinical and clinical evaluation of novel antithrombotic agents.
References
A Comparative Guide to the Binding Specificity of Roxifiban Acetate to GPIIb/IIIa Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Roxifiban Acetate's binding specificity to Glycoprotein IIb/IIIa (GPIIb/IIIa) receptors, a critical target in antiplatelet therapy. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the comprehensive evaluation of this compound against other GPIIb/IIIa inhibitors.
Comparative Binding Affinity of GPIIb/IIIa Antagonists
The binding affinity of a drug to its target is a key determinant of its potency and specificity. The following table summarizes the inhibitory concentrations (IC50) of the active form of Roxifiban (XV459) and other small molecule GPIIb/IIIa antagonists against various radiolabeled ligands binding to activated human platelets. A lower IC50 value indicates a higher binding affinity.
| GPIIb/IIIa Antagonist (Active Form) | IC50 (nM) vs. ³H-XV459 | IC50 (nM) vs. ³H-DMP728 | IC50 (nM) vs. ¹²⁵I-Echistatin | IC50 (nM) vs. ¹²⁵I-Fibrinogen |
| Roxifiban (XV459) | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Orbofiban | 120 ± 15 | 15 ± 2 | 90 ± 12 | 110 ± 18 |
| Sibrafiban | 450 ± 50 | 8.5 ± 1.2 | 350 ± 45 | 400 ± 60 |
| SR121566 | 800 ± 90 | 2.5 ± 0.4 | 650 ± 80 | 750 ± 95 |
Data sourced from Mousa et al.[1][2]
As the data indicates, the active form of Roxifiban (XV459) demonstrates significantly higher potency in inhibiting the binding of various ligands to activated human platelets compared to the active forms of Orbofiban, Sibrafiban, and SR121566.[1] Specifically, Roxifiban's active form showed 5 to 30-fold greater potency against the cyclic RGD analog ³H-DMP728 and 100 to 800-fold greater potency against ³H-XV459 binding.[1] This suggests a distinct and high-affinity binding profile for Roxifiban to the GPIIb/IIIa receptor.[1][2]
Experimental Protocols
The validation of binding specificity and affinity for compounds like this compound relies on a variety of robust experimental techniques. Below are detailed methodologies for key assays used in the characterization of GPIIb/IIIa inhibitors.
Radioligand Binding Assay
This assay is a gold standard for quantifying the affinity of a ligand for its receptor.[3]
Objective: To determine the IC50 value of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GPIIb/IIIa receptor.
Protocol:
-
Membrane Preparation: Platelet membranes are prepared from human platelets by homogenization and centrifugation to isolate the fraction containing the GPIIb/IIIa receptors.[4]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., ³H-XV459, ¹²⁵I-Fibrinogen) is incubated with the platelet membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Roxifiban).[4][5]
-
Separation of Bound and Free Ligand: The reaction mixture is incubated to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[3][6]
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[4]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[7][8]
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) of the interaction between an inhibitor and the GPIIb/IIIa receptor.
Protocol:
-
Immobilization: The purified GPIIb/IIIa receptor (ligand) is immobilized on the surface of a sensor chip.[7][9]
-
Injection of Analyte: The test compound (analyte), such as Roxifiban, is injected at various concentrations and flows over the sensor chip surface.[7]
-
Measurement: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response unit (RU).[8][9]
-
Data Analysis: The resulting sensorgram, a plot of RU versus time, is analyzed to determine the association and dissociation rates. The equilibrium dissociation constant (KD) is calculated from the ratio of koff to kon.[9]
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the binding of inhibitors to receptors on the surface of whole cells, such as platelets.[10][11]
Objective: To measure the receptor occupancy of a GPIIb/IIIa inhibitor on the surface of activated platelets.
Protocol:
-
Sample Preparation: Whole blood or isolated platelets are incubated with the GPIIb/IIIa inhibitor at various concentrations.[12]
-
Platelet Activation: Platelets are activated with an agonist such as ADP or thrombin to induce the conformational change in GPIIb/IIIa that exposes the ligand-binding site.[10][11]
-
Staining: A fluorescently labeled antibody or ligand that specifically binds to the activated GPIIb/IIIa receptor is added to the sample.[13] The binding of this fluorescent probe will be competitively inhibited by the presence of the test compound.
-
Data Acquisition: The fluorescence intensity of individual platelets is measured as they pass through the laser beam of a flow cytometer.[10]
-
Data Analysis: The percentage of platelets with bound fluorescent probe is determined, and the receptor occupancy of the test inhibitor is calculated based on the reduction in fluorescence compared to a control without the inhibitor.[13]
Visualizing Key Processes
To further elucidate the context of this compound's mechanism of action and the experimental approaches used for its validation, the following diagrams are provided.
Caption: GPIIb/IIIa Signaling Pathway and Roxifiban's Point of Inhibition.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Relationship between Binding Properties and Therapeutic Potential.
References
- 1. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. affiniteinstruments.com [affiniteinstruments.com]
- 10. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. Flow cytometric monitoring of glycoprotein IIb/IIIa blockade and platelet function in patients with acute myocardial infarction receiving reteplase, abciximab, and ticlopidine: continuous platelet inhibition by the combination of abciximab and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antithrombotic Effects of Roxifiban and Heparin in Canine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antithrombotic effects of Roxifiban, a platelet glycoprotein IIb/IIIa receptor inhibitor, and heparin, a widely used anticoagulant, in canine models. The data presented is compiled from various preclinical studies, offering insights into their respective efficacies and mechanisms of action.
Quantitative Comparison of Antithrombotic Efficacy
The following table summarizes the key quantitative findings from separate studies investigating the antithrombotic effects of Roxifiban and heparin in different canine models of thrombosis. It is important to note that these studies were not head-to-head comparisons, and experimental conditions varied.
| Parameter | Roxifiban | Heparin | Source |
| Thrombosis Model | Electrolytic injury of the carotid artery | Transluminal stimulation of the coronary artery | [1][2] |
| Dosage | 0.1 - 0.4 mg/kg (oral) | 10 mg/kg s.c. | [1][2] |
| Thrombosis Incidence/Reduction | Dose-dependent prevention of occlusive thrombus formation | Equipotent to 2.5 mg/kg of a low molecular weight heparin fraction in inhibiting thrombus formation | [1][2] |
| Bleeding Time | Dose-related increase | Not specified in the comparative study | [3] |
| aPTT | Not the primary mechanism of action | Significantly prolonged | [4] |
| Anti-Xa Activity | Not applicable | High anti-Xa activity | [2] |
| Anti-IIa Activity | Not applicable | Negligible anti-IIa activity for LMWH, significant for unfractionated heparin | [2] |
Mechanisms of Action
Roxifiban and heparin employ distinct mechanisms to achieve their antithrombotic effects. Roxifiban acts as a direct antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation. By blocking this receptor, it prevents fibrinogen from binding to platelets, thereby inhibiting thrombus formation.
Heparin, on the other hand, exerts its anticoagulant effect primarily by activating antithrombin III. This complex then inactivates several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa, thus preventing the formation of fibrin clots.
Caption: Mechanisms of Action for Roxifiban and Heparin.
Experimental Protocols
The methodologies employed in the cited canine model studies are crucial for interpreting the comparative data.
Roxifiban: Electrolytic Injury Model[1]
-
Thrombosis Induction: Anodal current (200-microA) was applied to the carotid artery to induce endothelial injury and subsequent thrombus formation.
-
Drug Administration: Roxifiban was administered either intravenously (0.1 mg/kg bolus) or orally (0.1 to 0.4 mg/kg).
-
Monitoring and Analysis: The primary endpoint was the prevention of total occlusive thrombus formation.
Heparin: Transluminal Stimulation Model[2]
-
Thrombosis Induction: Thrombus formation was initiated in the coronary artery by transluminal stimulation with an anodal current.
-
Drug Administration: Heparin was administered subcutaneously at a dose of 10 mg/kg.
-
Monitoring and Analysis: The antithrombotic effects were evaluated by measuring the inhibition of thrombus formation. Anticoagulant properties were assessed by measuring anti-Xa and anti-IIa activities.
Experimental Workflow
The general workflow for evaluating the antithrombotic efficacy of these compounds in canine models is outlined below.
Caption: General Experimental Workflow in Canine Thrombosis Models.
References
- 1. Intravenous and oral antithrombotic efficacy of the novel platelet GPIIb/IIIa antagonist roxifiban (DMP754) and its free acid form, XV459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of heparin and PK 10169, a low molecular weight fraction, in a canine model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antithrombotic efficacy of lotrafiban (SB 214857) in canine models of acute coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic actions of the thrombin inhibitor, argatroban, in a canine model of coronary cyclic flow: comparison with heparin - PMC [pmc.ncbi.nlm.nih.gov]
Intravenous vs. oral administration of Roxifiban: a comparative study in dogs
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic and pharmacodynamic profiles of Roxifiban administered via intravenous and oral routes in dogs.
This guide provides a detailed comparison of the efficacy and metabolic fate of Roxifiban, a potent antiplatelet agent, when administered intravenously versus orally in canine subjects. The data presented herein is compiled from preclinical studies to aid in the design and interpretation of future research in the field of antithrombotic therapy.
Comparative Pharmacokinetics and Pharmacodynamics
The administration route of Roxifiban, a prodrug that is rapidly converted to its active metabolite XV459, significantly influences its bioavailability and subsequent therapeutic effect.[1][2] Intravenous administration ensures immediate and complete bioavailability, while oral administration is subject to first-pass metabolism, resulting in a lower systemic exposure.
Table 1: Pharmacokinetic Parameters of XV459 (Active Metabolite) Following Intravenous Administration in Dogs [1]
| Dose (mg/kg) | Terminal Half-life (t½) (hours) | Systemic Plasma Clearance (CL) (mL/min/kg) | Volume of Distribution at Steady State (Vss) (L/kg) |
| 0.04 | 10.4 | 1.0 | 0.8 |
| 0.4 | 11.8 | 4.1 | 3.4 |
| 1.0 | 12.2 | 6.3 | 4.4 |
Table 2: Comparative Efficacy of Intravenous vs. Oral Roxifiban (DMP754) and its Active Metabolite (XV459) in Dogs [1][2]
| Compound | Administration Route | Dose (mg/kg) | Antiplatelet Efficacy | Antithrombotic Efficacy (Cyclic Flow Reduction) |
| DMP754 | Intravenous (IV) | <0.1 | Maximal | ED90-100 |
| DMP754 | Oral (PO) | 0.1 | Lesser | - |
| DMP754 | Oral (PO) | 0.3 | Maximal | ED90-100 |
| XV459 | Intravenous (IV) | 0.1 | Maximal | Maximal |
| XV459 | Oral (PO) | 0.4 | Maximal | Maximal |
Notably, the oral bioavailability of Roxifiban (DMP754) in dogs has been determined to be 20.8%.[1][2]
Experimental Protocols
The data presented in this guide is based on established canine models of arterial thrombosis. A detailed understanding of the methodologies is crucial for the interpretation of the results.
Pharmacokinetic Studies
Pharmacokinetic parameters were determined following the administration of single intravenous bolus doses of XV459 to dogs. Plasma concentrations of XV459 were measured at various time points to calculate the terminal half-life, systemic plasma clearance, and volume of distribution. For oral administration, dogs were fasted overnight before receiving Roxifiban (DMP754).[1]
Antithrombotic Efficacy Models
Two primary canine models were utilized to assess the antithrombotic efficacy of Roxifiban:
-
Electrolytically Induced Carotid Artery Thrombosis: In this model, an anodal current is applied to the carotid artery to induce endothelial injury and subsequent thrombus formation. The efficacy of the drug is determined by its ability to prevent or reduce the formation of an occlusive thrombus.[1][2]
-
Mechanically Induced Femoral Artery Cyclic Flow Reduction (CFR): This model involves external clamping of the femoral artery along with stenosis to induce recurrent platelet-rich thrombus formation and dissolution, resulting in cyclic changes in blood flow. The prevention or reduction of these cyclic flow reductions indicates the antithrombotic effect of the drug.[1][2]
Antiplatelet Efficacy Assessment
Ex vivo platelet aggregation studies were performed on blood samples collected from anesthetized dogs following the administration of Roxifiban or its active metabolite. The ability of the drug to inhibit platelet aggregation induced by various agonists was measured to determine its antiplatelet efficacy.[1]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of Roxifiban and the experimental workflow for evaluating its antithrombotic efficacy.
Caption: Mechanism of action of Roxifiban.
Caption: Experimental workflow for antithrombotic efficacy.
References
Cross-Study Validation of Roxifiban Acetate's Antiplatelet Effects: A Comparative Guide
This guide provides a comprehensive comparison of Roxifiban Acetate's antiplatelet effects with other alternatives, supported by experimental data from various studies. It is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, orally active non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. Cross-study analysis indicates that Roxifiban demonstrates a significant and dose-dependent inhibition of platelet aggregation. When compared to other antiplatelet agents, including other GP IIb/IIIa inhibitors and aspirin, Roxifiban exhibits a distinct efficacy and safety profile. This guide synthesizes quantitative data from multiple studies to facilitate a direct comparison of its performance.
Comparative Antiplatelet Efficacy
The antiplatelet efficacy of this compound has been evaluated in various in vitro and clinical studies. A key measure of potency is the half-maximal inhibitory concentration (IC50) for platelet aggregation induced by agonists like adenosine diphosphate (ADP).
Table 1: Comparative IC50 Values for ADP-Induced Platelet Aggregation
| Drug | Drug Class | IC50 (nM) | Study Reference |
| Roxifiban | GP IIb/IIIa Inhibitor | 27 | |
| Orbofiban | GP IIb/IIIa Inhibitor | 105 | |
| Abciximab | GP IIb/IIIa Inhibitor | 74 | |
| Tirofiban | GP IIb/IIIa Inhibitor | 55 | |
| Eptifibatide | GP IIb/IIIa Inhibitor | 238 |
In a direct comparison, Roxifiban demonstrated the lowest IC50 value, indicating the highest potency in inhibiting ADP-induced platelet aggregation among the tested GP IIb/IIIa inhibitors.
The ROCKET-I Platelet Substudy provided a clinical comparison of Roxifiban's effects against aspirin, a standard antiplatelet therapy. While specific percentages of inhibition were not detailed in the abstract, the study reported a consistent and statistically significant decrease in both ADP-induced (p=0.0001) and collagen-induced (p=0.002) platelet aggregation in patients treated with Roxifiban compared to those treated with aspirin alone[1][2].
Safety Profile Comparison
The safety of antiplatelet agents is primarily assessed by the incidence of bleeding events and thrombocytopenia.
Table 2: Comparative Safety Profile of Roxifiban and Other Antiplatelet Agents
| Drug | Drug Class | Incidence of Thrombocytopenia | Bleeding Time Profile | Study Reference(s) |
| Roxifiban | GP IIb/IIIa Inhibitor | 2% (reduced to 0.2% with antibody screening) | Dose-related increase (not statistically significant vs. lower doses) | [3][4][5] |
| Orbofiban | GP IIb/IIIa Inhibitor | Data on specific incidence not available in the provided results. | Not specified. | [6] |
| Abciximab | GP IIb/IIIa Inhibitor | ~0.5-2.0% | Increased risk of bleeding. | [4] |
| Tirofiban | GP IIb/IIIa Inhibitor | 1.1% (vs 0.4% with heparin) | Similar major bleeding to heparin; higher any bleeding vs. aspirin. | [7][8] |
| Aspirin | COX Inhibitor | Rare | Prolonged bleeding time (e.g., 61% increase in one study). | [9][10] |
Studies have reported an incidence of thrombocytopenia with Roxifiban at approximately 2%, which could be significantly reduced to 0.2% by screening for drug-dependent antibodies[3]. Another study noted a 2.1% incidence of thrombocytopenia[4]. In terms of bleeding, a dose-related increase in template bleeding time was observed with Roxifiban, although this was not statistically significant when comparing higher doses to lower doses[5]. In comparison, other GP IIb/IIIa inhibitors like abciximab and tirofiban also carry a risk of thrombocytopenia and increased bleeding[4][7][8].
Experimental Protocols
Platelet Aggregometry
This technique is used to measure the extent of platelet aggregation in response to an agonist.
-
Principle: Light transmission aggregometry (LTA) is the gold standard. A beam of light is passed through a suspension of platelet-rich plasma (PRP). As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through, which is measured by a photometer[5][11].
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate[5].
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 g) for 10-15 minutes to separate the PRP[5].
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP, collagen) is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Agonist Concentrations: The concentrations of agonists used can vary between studies. For example, the ROCKET-I study used ADP and collagen, although the exact concentrations are not specified in the abstract[1]. A common concentration for ADP in such assays is 20 µM.
Flow Cytometry for P-selectin Expression
This method is used to quantify the activation of individual platelets by measuring the surface expression of P-selectin (CD62P).
-
Principle: Fluorescently labeled antibodies specific for P-selectin are used to stain platelets. A flow cytometer then analyzes individual cells in a fluid stream, detecting the fluorescence intensity, which corresponds to the amount of P-selectin on the platelet surface[12][13].
-
Blood Collection and Handling: Blood is typically collected in sodium citrate tubes. It is crucial to minimize in vitro platelet activation during handling. Red cell lysis and centrifugation should be avoided if possible[12][13].
-
Staining:
-
Whole blood or PRP is incubated with a fluorescently labeled anti-CD62P antibody.
-
A platelet-specific marker (e.g., anti-CD41 or anti-CD61) is often used to gate the platelet population.
-
Isotype control antibodies are used to determine background fluorescence.
-
-
Analysis: The flow cytometer measures the percentage of platelets positive for P-selectin and the mean fluorescence intensity.
Visualizations
Signaling Pathway of Platelet Aggregation and Inhibition by Roxifiban
Caption: Mechanism of platelet aggregation and Roxifiban's inhibitory action.
Experimental Workflow for Platelet Aggregometry
Caption: Workflow for Light Transmission Aggregometry.
Logical Relationship of Roxifiban's Therapeutic Action
Caption: Therapeutic pathway of this compound.
References
- 1. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Analysis of Thrombocytopenia Associated With Glycoprotein IIb/IIIa Inhibitors and Potential Role of Zalunfiban, a Novel Small Molecule Glycoprotein Inhibitor, in Understanding the Mechanism(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Platelet aggregation: a tool for clinical investigation and pharmacological study. Methodology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute thrombocytopenia in patients treated with the oral glycoprotein IIb/IIIa inhibitors xemilofiban and orbofiban: evidence for an immune etiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tirofiban vs. aspirin in patients with acute ischemic stroke: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of aspirin plus tirofiban with aspirin plus heparin for unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of aspirin on bleeding time measured using the Simplate method and closure time measured using the PFA-100, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bleeding time response to aspirin. Identifying the hyperresponder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications [mdpi.com]
- 12. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A comparative review of Roxifiban, Eptifibatide, and Tirofiban
A Comparative Review of Roxifiban, Eptifibatide, and Tirofiban: Glycoprotein IIb/IIIa Inhibitors in Focus
This guide provides a detailed comparative analysis of three prominent glycoprotein (GP) IIb/IIIa receptor inhibitors: Roxifiban, Eptifibatide, and Tirofiban. Aimed at researchers, scientists, and drug development professionals, this review synthesizes key experimental data on their mechanism of action, pharmacokinetics, pharmacodynamics, and clinical performance.
Introduction to Glycoprotein IIb/IIIa Inhibition
The platelet glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3) is the most abundant receptor on the platelet surface. Its activation represents the final common pathway for platelet aggregation, regardless of the initial agonist.[1][2][3] Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble adhesive proteins, primarily fibrinogen and von Willebrand factor (vWF).[1][3][4] This binding facilitates the cross-linking of adjacent platelets, leading to the formation of a platelet plug and, subsequently, a thrombus.[1] Consequently, antagonists of this receptor are powerful antiplatelet agents used in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[2][5] This review compares Roxifiban, an investigational oral agent, with Eptifibatide and Tirofiban, two established intravenous therapies.
Mechanism of Action
All three agents share a common mechanism: they competitively inhibit the binding of fibrinogen to the GPIIb/IIIa receptor on platelets.[6][7] By blocking this final step, they effectively prevent platelet aggregation and thrombus formation.[1][8][9]
-
Tirofiban is a non-peptide, small-molecule antagonist that mimics the structure of the natural ligands for the GPIIb/IIIa receptor.[1][8] It is a reversible inhibitor.[10][8]
-
Eptifibatide is a synthetic cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake.[6][9] It is a competitive and reversible inhibitor that mimics the arginine-glycine-aspartic acid (RGD) sequence responsible for fibrinogen binding.[4][9]
-
Roxifiban is an orally administered ester prodrug that is hydrolyzed to its active metabolite, XV459.[11] XV459 is a potent, non-peptide inhibitor of the GPIIb/IIIa receptor.[11][12]
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic and pharmacodynamic properties of these drugs dictate their clinical application, particularly the route of administration and the speed of onset and offset of action. Eptifibatide and Tirofiban are administered intravenously for acute settings, while Roxifiban was developed for chronic oral use.[1][2][11][13]
| Property | Roxifiban (XV459) | Eptifibatide | Tirofiban |
| Administration | Oral (Prodrug)[11] | Intravenous[13] | Intravenous[14] |
| Chemical Class | Non-peptide[11] | Cyclic Heptapeptide[6] | Non-peptide[8] |
| Plasma Half-life | Nonlinear kinetics; sustained levels over 24h[11] | ~2.5 hours[4][9] | ~2 hours[10][14][15] |
| Plasma Protein Binding | Not specified | ~25%[4] | ~35% (unbound fraction)[14][15] |
| Metabolism | Roxifiban is hydrolyzed to active XV459[11] | Minimal metabolism[6][13] | Limited metabolism[8][15] |
| Primary Excretion | Not specified | Renal (~50%)[4][16] | Renal (~65%), Feces (~25%)[8][15] |
| Onset of Action | Rapid appearance of XV459 in plasma[11] | Rapid (~15 min)[4] | Rapid (>90% IPA within 10 min)[10][14] |
| Reversibility | Reversible | Reversible; platelet function returns to normal in 4-8 hours[4] | Reversible; platelet function returns to near baseline in 4-8 hours[10][14] |
| Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties. |
Clinical Efficacy and Safety Data
Clinical trials have established the efficacy of Eptifibatide and Tirofiban in reducing ischemic events, albeit with an increased risk of bleeding. The development of oral GPIIb/IIIa inhibitors like Roxifiban was challenged by a failure to demonstrate a net clinical benefit, with some studies suggesting potential for paradoxical platelet activation and increased mortality.[17][18]
| Trial | Drug | Patient Population | Key Finding(s) |
| PURSUIT [19][20] | Eptifibatide | NSTE-ACS | Significant reduction in 30-day death or MI (14.2% vs. 15.7% for placebo).[19][20] Benefit was more pronounced in patients undergoing early PCI.[20] |
| ESPRIT [21] | Eptifibatide | Nonurgent PCI with stenting | Significant reduction in the composite of death, MI, or target vessel revascularization at 6 months (14.2% vs. 18.3% for placebo).[21] |
| PRISM-PLUS [22][14] | Tirofiban | High-risk NSTE-ACS | In combination with heparin, significantly reduced ischemic events compared to heparin alone.[22][8] |
| ROCKET-I [17][23] | Roxifiban | Coronary Artery Disease | Sustained, dose-dependent inhibition of platelet aggregation.[17][24] However, it was associated with phasic changes and potential late activation of major platelet receptors like P-selectin and GPIIb/IIIa itself.[17][23] |
| Table 2: Summary of Key Clinical Trial Data. |
Adverse Events:
-
Bleeding: The most common adverse effect for all GPIIb/IIIa inhibitors is bleeding.[13] In the PURSUIT trial, major bleeding (TIMI criteria) was slightly higher with eptifibatide (10.6% vs. 9.1% for placebo).[19]
-
Thrombocytopenia: A decrease in platelet count is a known risk. Eptifibatide can cause a steep decline in platelet count, which helps differentiate it from heparin-induced thrombocytopenia (HIT).[4] Reversible thrombocytopenia was also observed in patients treated with Roxifiban.[24]
Experimental Protocols
The evaluation of these inhibitors relies on standardized laboratory methods to assess platelet function.
Platelet Aggregometry
Principle: This is the gold standard for assessing platelet function ex vivo. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Whole blood aggregometry, which measures changes in impedance, is also used.
Detailed Methodology (Light Transmission Aggregometry - LTA):
-
Blood Collection: Whole blood is drawn from the subject into a tube containing an anticoagulant. The choice of anticoagulant is critical; sodium citrate is commonly used, but it chelates calcium and can overestimate the potency of the inhibitors compared to anticoagulants like PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethylketone) or heparin, which maintain physiological calcium levels.[25]
-
PRP Preparation: The blood sample is centrifuged at a low speed (e.g., 150-200 g for 10-15 minutes) to separate the platelet-rich plasma from red and white blood cells.
-
Assay Procedure: The PRP is placed in a cuvette inside an aggregometer, which maintains the sample at 37°C. A baseline light transmission is established.
-
Inhibition and Activation: The GPIIb/IIIa inhibitor (e.g., Tirofiban) is added and incubated for a specified time. An agonist, such as adenosine diphosphate (ADP) at a concentration of 5-20 µM, is then added to induce aggregation.[25]
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The instrument records this change over time, and the maximal aggregation is expressed as a percentage. The degree of inhibition is calculated relative to a control sample without the drug.
Bleeding Time Measurement
Principle: An in vivo test that provides a global assessment of platelet function. It measures the time taken for bleeding to stop from a standardized superficial skin incision.
Detailed Methodology (Simplate/Ivy Method):
-
Preparation: A blood pressure cuff is placed on the upper arm and inflated to a constant pressure (40 mmHg) to standardize capillary pressure.[26]
-
Incision: A sterile, automated device is used to make a standardized incision (e.g., 5 mm long and 1 mm deep) on the volar surface of the forearm.[26][27]
-
Timing: A stopwatch is started immediately.
-
Blotting: Every 30 seconds, the edge of the blood drop is wicked away with filter paper without disturbing the forming platelet plug.
-
Endpoint: The time from incision to the complete cessation of bleeding is recorded as the bleeding time.[26] Prolonged bleeding time indicates impaired platelet function.[27] Note that this test has high variability and has largely been replaced by other platelet function assays.[26]
Flow Cytometry
Principle: Used to analyze individual platelets in whole blood. It can measure the binding of the inhibitor to the GPIIb/IIIa receptor (receptor occupancy) or the expression of platelet activation markers, such as P-selectin or the activated form of the GPIIb/IIIa receptor itself.
Detailed Methodology (Receptor Occupancy):
-
Sample Preparation: Whole blood is incubated with the GPIIb/IIIa inhibitor.
-
Labeling: A fluorescently labeled monoclonal antibody that specifically binds to an unoccupied GPIIb/IIIa receptor is added to the sample.
-
Analysis: The sample is run through a flow cytometer. The instrument measures the fluorescence intensity of individual platelets.
-
Quantification: A decrease in fluorescence compared to a control sample indicates that the inhibitor is occupying the receptors, preventing the antibody from binding. The percentage of receptor occupancy can be calculated. Studies have shown that Tirofiban and Eptifibatide achieve lower maximum receptor occupancy (56% and 64%, respectively) compared to Abciximab under certain in vitro conditions.[28]
Conclusion
Eptifibatide and Tirofiban are established, potent intravenous GPIIb/IIIa inhibitors that play a crucial role in the management of high-risk ACS and PCI. Their rapid onset and reversible action make them well-suited for acute settings. Their primary limitation is an increased risk of bleeding.
Roxifiban, as part of the class of oral GPIIb/IIIa inhibitors, represented an effort to extend the benefits of potent antiplatelet therapy to chronic settings. However, clinical development was halted due to a lack of demonstrated efficacy and potential safety concerns, including paradoxical platelet activation observed in some studies.[17][18][23] The comparative analysis of these three agents underscores the fine balance between antithrombotic efficacy and bleeding risk, and highlights the challenges of translating a mechanism of action from acute intravenous to chronic oral therapy.
References
- 1. What is the mechanism of Tirofiban Hydrochloride? [synapse.patsnap.com]
- 2. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Eptifibatide? [synapse.patsnap.com]
- 10. aggrastathdb.com [aggrastathdb.com]
- 11. Safety, tolerability, pharmacokinetics, and time course of pharmacologic response of the active metabolite of roxifiban, XV459, a glycoprotein IIb/IIIa antagonist, following oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. youtube.com [youtube.com]
- 14. Drug Monograph: Tirofiban (Aggrastat) [ebmconsult.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Pharmacokinetic and pharmacodynamic properties of eptifibatide in subjects with normal or impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of glycoprotein IIb/IIIa antagonists on platelet activation: development of a transfer method to mimic peak to trough receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Platelet glycoprotein IIb/IIIa integrin blockade with eptifibatide in coronary stent intervention: the ESPRIT trial: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. The use of roxifiban (DMP754), a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Platelet aggregation inhibition with glycoprotein IIb--IIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bleeding Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Bleeding time and antiplatelet agents in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Comparison of GP IIB/IIIA inhibitors and their activity as measured by aggregometry, flow cytometry, single platelet counting, and the rapid platelet function analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and reliability of platelet inhibition assays with Roxifiban Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading platelet inhibition assays for assessing the efficacy of Roxifiban Acetate, a potent oral glycoprotein (GP) IIb/IIIa receptor inhibitor. We will delve into the reproducibility and reliability of these methods, supported by available experimental data, to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound and Platelet Inhibition Monitoring
This compound is a prodrug that is converted in the body to its active form, Roxifiban. It acts by blocking the GPIIb/IIIa receptor on platelets, the final common pathway for platelet aggregation.[1] This inhibition prevents fibrinogen from binding to platelets, thereby inhibiting thrombus formation.[1] Accurate and reproducible measurement of this inhibitory effect is crucial in both preclinical and clinical development of such antiplatelet agents. This guide compares the "gold standard" Light Transmission Aggregometry (LTA) with two widely used whole-blood assays: Thromboelastography (TEG) with Platelet Mapping™ and the VerifyNow® assay.
Comparative Analysis of Platelet Inhibition Assays
The choice of a platelet function assay depends on various factors including the specific research question, required throughput, and available resources. Below is a summary of the key performance characteristics of three major assays used to evaluate GPIIb/IIIa inhibitor efficacy.
| Assay | Principle | Sample Type | Key Parameters | Reproducibility (CV%) | Advantages | Limitations |
| Light Transmission Aggregometry (LTA) | Measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. | Platelet-Rich Plasma (PRP) | Maximal Platelet Aggregation (MPA), Slope, Area Under the Curve (AUC) | 5-15% (agonist dependent)[2] | Gold standard, provides detailed aggregation kinetics.[3] | Labor-intensive, requires sample processing, susceptible to pre-analytical variables.[4] |
| Thromboelastography (TEG) with Platelet Mapping™ | Measures the viscoelastic properties of a whole blood clot to assess overall hemostasis and the contribution of platelets to clot strength. | Whole Blood | Maximum Amplitude (MA), % Inhibition (ADP & AA pathways) | <10%[5] | Provides a comprehensive view of the coagulation process, uses whole blood.[6] | Less sensitive than LTA for detecting subtle platelet inhibition, potential for interference from other coagulation factors. |
| VerifyNow® Assay | A turbidimetric-based optical detection system that measures platelet-induced aggregation in whole blood using fibrinogen-coated beads. | Whole Blood | P2Y12 Reaction Units (PRU), Aspirin Reaction Units (ARU), % Inhibition | <8%[7] | Rapid, easy to use, point-of-care potential, good correlation with LTA.[8][9] | Less detailed information on aggregation kinetics compared to LTA, potential for discordance with other assays.[10] |
Experimental Data with this compound and GPIIb/IIIa Inhibitors
Clinical studies with Roxifiban have primarily utilized LTA and flow cytometry to assess its pharmacodynamic effects. In the ROCKET-I trial, Roxifiban demonstrated a consistent and significant decrease in adenosine diphosphate (ADP) and collagen-induced platelet aggregation as measured by aggregometry.[11][12]
While direct comparative studies of LTA, TEG, and VerifyNow for Roxifiban are limited, studies on other GPIIb/IIIa inhibitors provide valuable insights. For instance, a study comparing various assays for monitoring GPIIb/IIIa inhibitors found a linear correlation between LTA and the Rapid Platelet Function Analyzer (a predecessor to VerifyNow) for abciximab and eptifibatide.[1] However, discrepancies were noted for tirofiban, highlighting that different inhibitors may behave differently across various platforms.[1] Another study indicated that TEG may not be as sensitive as LTA or flow cytometry in detecting platelet inhibition by tirofiban.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and reliability of platelet function assays. Below are summarized protocols for the three discussed assays.
Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid tissue factor contamination.
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[13]
-
Platelet Count Adjustment (Optional): Adjust the platelet count of the PRP to a standardized value using autologous PPP.
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a stirring bar to the PRP cuvette.
-
Add the agonist (e.g., ADP, collagen) to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes).[3]
-
To evaluate Roxifiban, PRP is pre-incubated with the compound before adding the agonist.
-
Thromboelastography (TEG) with Platelet Mapping™
-
Blood Collection: Collect whole blood into a tube containing heparin.
-
Assay Procedure:
-
The TEG® analyzer uses a disposable cartridge containing reagents for four channels: Kaolin, Activator F (for fibrin contribution), ADP, and Arachidonic Acid (AA).
-
Add the whole blood sample to the cartridge.
-
The instrument measures the change in viscoelasticity as the clot forms and lyses.
-
The Platelet Mapping™ software calculates the contribution of platelets to clot strength and the percent inhibition of the ADP and AA pathways.[14]
-
VerifyNow® Assay
-
Blood Collection: Collect whole blood into a Greiner Bio-One partial-fill vacuette tube with 3.2% sodium citrate.
-
Assay Procedure:
-
The assay is performed using a dedicated instrument and a single-use cartridge.
-
The cartridge contains fibrinogen-coated beads and a platelet agonist (e.g., ADP for the P2Y12 assay, arachidonic acid for the Aspirin assay, or iso-TRAP for the IIb/IIIa assay).
-
Insert the blood collection tube and the assay cartridge into the instrument.
-
The instrument automatically mixes the blood with the reagents and measures the rate of aggregation.
-
Results are reported in specific units (e.g., PRU, ARU) and as percent inhibition.[15]
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the platelet aggregation pathway, the experimental workflow for LTA, and the logical comparison of the assays.
References
- 1. Comparison of GP IIB/IIIA inhibitors and their activity as measured by aggregometry, flow cytometry, single platelet counting, and the rapid platelet function analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Point of Care Tests VerifyNow P2Y12 and INNOVANCE PFA P2Y Compared to Light Transmittance Aggregometry After Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modified Thromboelastography for Peri-interventional Assessment of Platelet Function in Cardiology Patients: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. VerifyNow Platelet Testing | Werfen North America [werfen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of roxifiban on platelet aggregation and major receptor expression in patients with coronary artery disease for the Roxifiban Oral Compound Kinetics Evaluation Trial-I (ROCKET-I Platelet Substudy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Incidence of Platelet Dysfunction by Thromboelastography–Platelet Mapping in Children Supported with ECMO: A Pilot Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison: Roxifiban Acetate vs. Abciximab in In Vitro Thrombus Formation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Glycoprotein IIb/IIIa Inhibitors
In the landscape of antiplatelet therapies, Glycoprotein IIb/IIIa (GP IIb/IIIa) receptor inhibitors stand as a critical class of agents for the prevention of thrombotic events. This guide provides a detailed in vitro comparison of two such inhibitors: Roxifiban Acetate, an orally active non-peptide antagonist, and Abciximab, an intravenously administered monoclonal antibody fragment. By examining their mechanisms of action, quantitative effects on platelet function, and the experimental protocols used for their evaluation, this document aims to offer a comprehensive resource for researchers in thrombosis and hemostasis.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both Roxifiban and Abciximab exert their antiplatelet effects by targeting the GP IIb/IIIa receptor, an integrin found on the surface of platelets.[1] This receptor is crucial for platelet aggregation, as it binds to fibrinogen and von Willebrand factor (vWF), forming bridges between adjacent platelets. By blocking this interaction, both drugs inhibit the final common pathway of platelet aggregation, regardless of the initial platelet agonist.[1][2]
This compound is a prodrug that is rapidly converted to its active form, Roxifiban.[3] As a small molecule, non-peptide antagonist, it competitively inhibits the binding of fibrinogen to the GP IIb/IIIa receptor.[3] Studies suggest that Roxifiban exhibits high affinity for the receptor and a relatively slow dissociation rate, which may contribute to a prolonged duration of antiplatelet effect.[3][4]
Abciximab , in contrast, is the Fab fragment of a chimeric human-murine monoclonal antibody 7E3.[5][6] Its mechanism of action is thought to involve both steric hindrance and conformational changes of the GP IIb/IIIa receptor, which prevents the binding of large molecules like fibrinogen and vWF.[5][7] Abciximab binds with high affinity and has a low dissociation constant, leading to a long-lasting blockade of the receptor.[6]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro effects of Roxifiban and Abciximab on platelet aggregation and thrombus formation. It is important to note that these data are compiled from different studies and are not from direct head-to-head comparisons under identical experimental conditions.
| Parameter | Roxifiban (Active Form) | Agonist | Reference |
| IC50 (Inhibition of Platelet Aggregation) | ~70 ng/mL | ADP | [8] |
| ~200 ng/mL | Collagen | [8] | |
| ~5000 ng/mL | Thrombin | [8] | |
| Inhibition of Fibrinogen Binding | 5-10 fold more potent than Orbofiban and Sibrafiban | - | [2] |
| Parameter | Abciximab | Agonist | Reference |
| IC50 (Inhibition of Platelet Aggregation) | 1.25-2.3 µg/mL | 20 µM ADP | [6] |
| 2.3-3.8 µg/mL | 5 µg/mL Collagen | [6] | |
| 1.58 ± 1.1 ng/mL | ADP | [9] | |
| 1.48 ± 1.0 ng/mL | TRAP | [9] | |
| Receptor Blockade for >80% Inhibition | ≥80% | ADP | [10] |
| Thrombus Area Reduction (ex vivo) | 48% | - | [11] |
| Platelet Aggregate Reduction (ex vivo) | 55% | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro studies on thrombus formation. Below are representative protocols for key experiments.
Light Transmission Aggregometry (LTA)
This is a widely used method to assess platelet aggregation in platelet-rich plasma (PRP).[7][12]
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate. The first few milliliters of blood are often discarded to avoid activation due to venipuncture.[5]
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes) at room temperature.[5][12] The supernatant PRP is carefully collected. Platelet-poor plasma (PPP), used as a reference for 100% light transmission, is prepared by centrifuging the remaining blood at a higher speed (e.g., 2500 x g for 10 minutes).[5]
-
Assay Procedure: A specific volume of PRP is placed in a cuvette with a stir bar and incubated at 37°C in an aggregometer.[12][13] After establishing a baseline reading, a platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP) is added to induce aggregation. The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.[7]
-
Inhibitor Testing: To test the effect of an inhibitor like Roxifiban or Abciximab, the compound is pre-incubated with the PRP for a specified time before the addition of the agonist. The percentage of inhibition is calculated by comparing the aggregation response in the presence and absence of the inhibitor.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific platelet surface markers, providing insights into platelet activation.[14][15]
-
Sample Preparation: Whole blood or PRP is incubated with the inhibitor (Roxifiban or Abciximab) at various concentrations.
-
Platelet Activation: Platelets are then stimulated with an agonist (e.g., ADP, TRAP).
-
Antibody Staining: Fluorochrome-conjugated monoclonal antibodies targeting specific platelet activation markers, such as P-selectin (CD62P) for alpha-granule release or activated GP IIb/IIIa (PAC-1), are added to the samples.[10][16]
-
Fixation: The samples are typically fixed with a solution like paraformaldehyde to stop the reaction and preserve the cell staining.[10][17]
-
Data Acquisition and Analysis: The stained samples are analyzed on a flow cytometer. The fluorescence intensity of the platelet population is measured to quantify the expression of the activation markers.[14]
Perfusion Chamber Assay
This assay simulates the physiological conditions of blood flow and is used to study thrombus formation on a thrombogenic surface.[18][19]
-
Chamber Preparation: A parallel-plate flow chamber is coated with a thrombogenic substrate, such as fibrillar type I collagen.[20][21]
-
Blood Perfusion: Anticoagulated whole blood, pre-incubated with or without the inhibitor, is perfused through the chamber at a defined shear rate, mimicking arterial or venous flow conditions.[19][20]
-
Thrombus Visualization and Quantification: Platelets are often pre-labeled with a fluorescent dye (e.g., mepacrine or DiOC6) to allow for real-time visualization of thrombus formation using fluorescence microscopy.[22] The area and volume of the resulting thrombi are quantified using image analysis software.[11]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Abciximab treatment in vitro after aspirin treatment in vivo has additive effects on platelet aggregation, ATP release, and P-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ticlopidine enhances the platelet inhibitory capacity of abciximab in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Administration of abciximab during percutaneous coronary intervention reduces both ex vivo platelet thrombus formation and fibrin deposition: implications for a potential anticoagulant effect of abciximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. Light transmission aggregometry (LTA) [bio-protocol.org]
- 14. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro measurement of platelet glycoprotein IIb/IIIa receptor blockade by abciximab: interindividual variation and increased platelet secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modelling arterial thrombus formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Evaluating the Effects of Roxifiban with and without Aspirin Co-administration: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Roxifiban's performance, both as a monotherapy and in conjunction with aspirin. The following sections detail the mechanistic pathways, comparative efficacy, and safety profiles supported by experimental data.
Introduction to Roxifiban and its Clinical Significance
Roxifiban is an orally active, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. By blocking this receptor, Roxifiban prevents fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation. Its oral bioavailability offers a potential advantage for long-term antiplatelet therapy. This guide evaluates the effects of Roxifiban, with and without the co-administration of aspirin, a well-established antiplatelet agent that acts through a different mechanism—the irreversible inhibition of cyclooxygenase-1 (COX-1).
Mechanisms of Action: Roxifiban and Aspirin
The antiplatelet effects of Roxifiban and aspirin are achieved through distinct signaling pathways. Understanding these mechanisms is crucial for interpreting their individual and combined effects.
Roxifiban's Mechanism of Action:
Roxifiban directly targets the GP IIb/IIIa receptor on the surface of platelets. This receptor, when activated, undergoes a conformational change that allows it to bind to fibrinogen, leading to platelet aggregation. Roxifiban competitively inhibits this binding, effectively blocking the final step in platelet aggregation, regardless of the initial agonist.
Aspirin's Mechanism of Action:
Aspirin's antiplatelet effect stems from its ability to irreversibly acetylate the COX-1 enzyme within platelets. This action blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. By reducing TXA2 levels, aspirin inhibits platelet activation and subsequent aggregation.
Comparative Efficacy: Platelet Aggregation and Receptor Expression
Clinical studies, notably the ROCKET-I Platelet Substudy, have provided valuable insights into the comparative efficacy of Roxifiban, aspirin, and their combination.
Inhibition of Platelet Aggregation
The primary measure of antiplatelet efficacy is the inhibition of platelet aggregation in response to various agonists. The ROCKET-I study demonstrated that both Roxifiban monotherapy and its combination with aspirin resulted in a consistent and significant decrease in adenosine diphosphate (ADP)- and collagen-induced platelet aggregation compared to aspirin alone[1][2].
| Treatment Group | Agonist | Outcome |
| Roxifiban vs. Aspirin | ADP | Significantly greater inhibition of platelet aggregation with Roxifiban (P < .0001)[1][2] |
| Collagen | Significantly greater inhibition of platelet aggregation with Roxifiban (P = .002)[1][2] | |
| Roxifiban + Aspirin vs. Aspirin | ADP | Significantly greater inhibition of platelet aggregation with the combination therapy[1][2] |
| Collagen | Significantly greater inhibition of platelet aggregation with the combination therapy[1][2] | |
| Table 1: Comparative Effects on Platelet Aggregation. |
Platelet Receptor Expression
Flow cytometry analysis in the ROCKET-I study revealed interesting and complex effects on the expression of key platelet receptors.
| Receptor | Roxifiban Monotherapy | Roxifiban + Aspirin | Aspirin Monotherapy |
| GP IIb/IIIa | Paradoxical late activation (P = .007 vs. other groups)[1][2] | No significant change | No significant change |
| P-selectin | Phasic changes: early inhibition (P = .01) followed by late activation (P = .0001)[1][2] | Phasic changes observed | Time-dependent decrease (P = .02)[1][2] |
| Table 2: Comparative Effects on Platelet Receptor Expression. |
These findings suggest that while Roxifiban is a potent inhibitor of platelet aggregation, it may also induce complex changes in platelet receptor dynamics, a phenomenon that was mitigated by the co-administration of aspirin[1][2].
Safety Profile: Adverse Events
The safety of any antiplatelet therapy is a critical consideration, with bleeding being the most common adverse event.
| Adverse Event | Roxifiban | Roxifiban + Aspirin | Aspirin |
| Minor Bleeding | Incidence may be dose-dependent and higher than placebo. | Data suggests a potential for increased bleeding compared to aspirin alone. | Known risk of minor bleeding. |
| Major Bleeding | Less common, but risk exists, particularly at higher doses. | Potentially higher risk compared to monotherapy. | Established risk, particularly gastrointestinal. |
| Thrombocytopenia | Reversible thrombocytopenia has been reported in some patients. | Data not extensively reported, but a potential concern. | Not a typical side effect. |
| Table 3: Comparative Safety Profile. |
It is important to note that a study on the pharmacokinetics of Roxifiban's active metabolite, XV459, found that pretreatment with aspirin did not significantly affect its pharmacokinetic or pharmacologic response, suggesting a predictable interaction profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Platelet Aggregometry (Light Transmission Aggregometry)
Objective: To measure the percentage of platelet aggregation in response to specific agonists.
Protocol:
-
Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 g) for 10-15 minutes to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 g) for 15-20 minutes to obtain PPP, which is used as a reference (100% light transmission).
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP at a final concentration of 5-20 µM or collagen at 2-5 µg/mL) is added to the PRP.
-
As platelets aggregate, the light transmission through the sample increases. This change is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline.
Flow Cytometry for Platelet Receptor Expression
Objective: To quantify the expression of specific receptors (e.g., GP IIb/IIIa, P-selectin) on the platelet surface.
Protocol:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Sample Preparation:
-
A small aliquot of whole blood is diluted in a buffered saline solution.
-
The sample is incubated with fluorescently-labeled monoclonal antibodies specific to the platelet receptors of interest (e.g., anti-CD41/CD61 for GP IIb/IIIa, anti-CD62P for P-selectin).
-
-
Fixation: The samples are fixed with a reagent like paraformaldehyde to stabilize the cells and antibody binding.
-
Flow Cytometry Analysis:
-
The labeled and fixed sample is run through a flow cytometer.
-
Platelets are identified based on their forward and side scatter characteristics.
-
The fluorescence intensity of the labeled antibodies on the platelet surface is measured.
-
-
Data Analysis: The data is analyzed to determine the percentage of platelets expressing the receptor (positive cells) and/or the mean fluorescence intensity, which is proportional to the number of receptors per platelet.
Conclusion
Roxifiban is a potent inhibitor of platelet aggregation, demonstrating greater efficacy than aspirin in in-vitro studies. The co-administration of aspirin with Roxifiban appears to maintain this high level of platelet inhibition while potentially mitigating some of the paradoxical effects on platelet receptor expression observed with Roxifiban monotherapy. However, the potential for an increased risk of bleeding with combination therapy requires careful consideration. Further research is warranted to fully elucidate the clinical implications of these findings and to establish the optimal therapeutic strategies for utilizing Roxifiban in the management of thrombotic diseases. This guide provides a foundational understanding for researchers and drug development professionals engaged in the ongoing evaluation of novel antiplatelet agents.
References
Safety Operating Guide
Navigating the Safe Disposal of Roxifiban Acetate: A Procedural Guide
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated to protect public health and the environment.[2][3] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[3][4] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, including certain pharmaceuticals.[2][3][4]
It is crucial to understand that improper disposal, such as flushing down the drain or discarding in regular trash without appropriate deactivation, can lead to environmental contamination.[2][5] Therefore, a structured and compliant disposal process is mandatory.
Step-by-Step Disposal Procedure for Roxifiban Acetate
This procedure is based on general guidelines for the disposal of non-hazardous and potentially hazardous pharmaceutical waste in a research setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While specific data for this compound is not available, assume it may have hazardous properties and handle it with caution. Pharmaceutical waste can be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
-
Segregate Waste Streams: At the point of generation, segregate this compound waste from other laboratory waste. This includes:
-
Unused or expired pure compound.
-
Contaminated materials (e.g., personal protective equipment (PPE), pipette tips, vials, and contaminated labware).
-
Solutions containing this compound.
-
2. Containerization and Labeling:
-
Use Appropriate Containers: Place solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container. For liquid waste, use a compatible, sealed container.
-
Proper Labeling: Label the container with "Hazardous Waste," the name of the chemical (this compound), and the date of accumulation. Ensure the label is clearly visible and legible.
3. Storage:
-
Designated Storage Area: Store the waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Secondary Containment: It is best practice to use secondary containment to prevent spills or leaks.
4. Disposal Pathway:
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for specific disposal procedures. They will have established protocols that comply with federal, state, and local regulations.[5][6]
-
Licensed Waste Management Vendor: The EHS office will typically arrange for the pickup and disposal of the waste through a licensed hazardous waste management vendor. These vendors are equipped to handle and transport chemical waste safely.
-
Incineration: Most pharmaceutical waste is treated by incineration at a permitted facility to ensure complete destruction.[3][4]
5. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemical-resistant gloves (e.g., nitrile gloves).[7]
-
6. Spill Management:
-
In the event of a spill, follow your laboratory's established spill response procedure.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect the absorbed material, and place it in the hazardous waste container.
-
For larger spills, evacuate the area and contact your EHS office immediately.[6]
Regulatory Considerations for Pharmaceutical Waste
The following table summarizes key regulatory aspects to consider when managing pharmaceutical waste.
| Regulatory Aspect | Key Considerations | Relevance to this compound Disposal |
| Resource Conservation and Recovery Act (RCRA) | Governs the "cradle-to-grave" management of hazardous waste.[2][3] | Determines the legal requirements for handling, storing, transporting, and disposing of this compound if it is classified as hazardous waste. |
| EPA Hazardous Waste Characteristics | Ignitability, Corrosivity, Reactivity, Toxicity. | The properties of this compound should be evaluated against these characteristics to determine if it is an RCRA hazardous waste. |
| State and Local Regulations | May be more stringent than federal regulations.[2] | Your institution's EHS office will be familiar with the specific requirements in your location. |
| Institutional Policies | Internal procedures for waste management. | Adherence to your institution's specific protocols is mandatory for safety and compliance. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a research laboratory.
Caption: Workflow for the proper disposal of this compound.
By adhering to these general yet critical procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific guidelines and EHS professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Pharmaceutical waste - Washington State Department of Ecology [ecology.wa.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling Roxifiban Acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Roxifiban Acetate. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. This information is critical for understanding its handling and storage requirements.
| Property | Value |
| Molecular Formula | C23H33N5O8 |
| Molecular Weight | 507.54 g/mol |
| Physical State | Solid (Assumed based on typical form of similar compounds) |
| Solubility | Information not readily available; treat as sparingly soluble in water. |
| Stability | No specific data available; handle as a standard research chemical. |
| CAS Number | 170902-47-3 |
Personal Protective Equipment (PPE)
Due to the nature of this compound as a potent investigational drug, a comprehensive approach to personal protective equipment is mandatory to minimize exposure risk.
Core PPE Requirements:
-
Gloves: Two pairs of nitrile or neoprene chemotherapy-rated gloves that meet the ASTM D6978 standard should be worn at all times.[1] This double-gloving technique provides an extra layer of protection.
-
Gown: A disposable, polyethylene-coated polypropylene gown or a similar laminate material that is resistant to chemical permeation is required.[1] Standard cloth lab coats are not sufficient as they can absorb spills.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are necessary to protect against splashes and airborne particles.[1][2]
-
Respiratory Protection: When handling the powdered form of the compound outside of a certified containment device, a NIOSH-approved respirator is required.[2][3] For weighing and preparing solutions, a powered air-purifying respirator (PAPR) is recommended.
-
Protective Covers: Disposable head, hair, beard, and shoe covers should be used to prevent contamination of personal clothing and workspaces.[1]
Handling and Operational Plan
A systematic approach to handling this compound is essential for maintaining a safe working environment.
1. Pre-Handling Preparations:
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosol generation.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. A chemical spill kit appropriate for handling potent compounds should also be available.
-
Review Documentation: Before beginning any work, thoroughly review this handling guide and any other available safety information.
2. Handling Procedures:
-
Weighing: Weighing of the solid compound should be performed in a containment device, such as a ventilated balance enclosure or a chemical fume hood, to prevent the generation and inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.
-
Transport: When moving the compound within the laboratory, use sealed, shatter-resistant secondary containers.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste stream. Always wash hands thoroughly after removing gloves.[4]
Disposal Plan
Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour this waste down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
